molecular formula C13H8FNO3 B188756 2-Fluoro-4'-nitrobenzophenone CAS No. 77778-85-9

2-Fluoro-4'-nitrobenzophenone

Cat. No.: B188756
CAS No.: 77778-85-9
M. Wt: 245.21 g/mol
InChI Key: LCVWICCHGJHKEX-UHFFFAOYSA-N
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Description

2-Fluoro-4'-nitrobenzophenone is a functionalized benzophenone derivative that serves as a valuable synthetic intermediate in advanced research applications. Benzophenone scaffolds are of significant interest in medicinal chemistry and chemical biology. Specifically, benzophenone moieties are recognized for their utility as photoaffinity labeling agents due to their ability to form covalent bonds with target proteins upon exposure to UV light, facilitating the study of biomolecular interactions . Furthermore, structurally similar nitro- and fluoro-substituted benzophenones are key precursors in the synthesis of complex heterocycles, including quinazoline-based structures . This compound's distinct electronic properties, imparted by the electron-withdrawing nitro and fluoro substituents, make it a promising building block for developing novel chemical probes and pharmaceutical intermediates, enabling research in areas such as enzyme inhibition and receptor studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVWICCHGJHKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356610
Record name 2-FLUORO-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77778-85-9
Record name 2-FLUORO-4'-NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4'-nitrobenzophenone (CAS: 77778-85-9)

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the molecular complexity it can unlock. This compound, registered under CAS number 77778-85-9, emerges as a distinguished building block that exemplifies these qualities. Its structure, a diaryl ketone scaffold functionalized with a strategically placed fluorine atom and a nitro group, offers a confluence of reactive sites. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a pivotal precursor in the development of complex chemical entities. For the discerning scientist, understanding the nuances of this molecule is key to leveraging its full synthetic potential.

Core Physicochemical & Structural Characteristics

This compound is a crystalline solid whose identity is defined by the unique arrangement of its constituent atoms and functional groups.[1] The core structure consists of a benzophenone skeleton, where one phenyl ring is substituted with a fluorine atom at the 2-position, and the second phenyl ring bears a nitro group at the 4'-position. This specific substitution pattern dictates its chemical behavior and physical properties.

PropertyValueSource(s)
CAS Number 77778-85-9[1][2]
Molecular Formula C₁₃H₈FNO₃[2][3]
Molecular Weight 245.21 g/mol [2][4]
Appearance White to pale yellow powder/crystalline solid[1]
Melting Point 115 °C[4]
Boiling Point 412.1±30.0 °C (Predicted)[4]
Density 1.335±0.06 g/cm³ (Predicted)[4]
Purity Typically ≥97-99%[1]

Synthesis Pathway: The Friedel-Crafts Acylation Approach

The synthesis of substituted benzophenones frequently relies on the robust and well-established Friedel-Crafts acylation reaction. For this compound, a plausible and industrially relevant pathway involves the reaction of 2-fluorobenzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

The causality behind this choice lies in the electrophilic nature of the acylation. The Lewis acid coordinates to the carbonyl oxygen of 2-fluorobenzoyl chloride, significantly increasing the electrophilicity of the carbonyl carbon. This potent electrophile then attacks the electron-rich nitrobenzene ring. The directing effect of the nitro group (a meta-director) would seemingly conflict with the desired para-substitution. However, under Friedel-Crafts conditions, the reaction can be controlled to favor the para-isomer, which is often separable from the ortho- and meta-isomers by crystallization due to differences in polarity and crystal packing. An analogous process is patented for the synthesis of the isomer 2-nitro-4'-fluorobenzophenone, highlighting the industrial viability of this methodology.[5][6]

Workflow for Synthesis

reagents 2-Fluorobenzoyl Chloride + Nitrobenzene reaction Friedel-Crafts Acylation Reaction Medium (e.g., excess Nitrobenzene) reagents->reaction catalyst Lewis Acid Catalyst (e.g., FeCl₃) catalyst->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Crystallization) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative example based on established Friedel-Crafts acylation principles.[5][6]

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add nitrobenzene (used as both reactant and solvent) and cool the vessel to 0-5 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous ferric chloride (FeCl₃) to the cooled nitrobenzene with stirring.

  • Acyl Chloride Addition: Add 2-fluorobenzoyl chloride dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C. The causality for slow, cooled addition is to control the exothermic reaction and prevent side-product formation.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding crushed ice, followed by dilute hydrochloric acid. This step hydrolyzes the catalyst and separates it into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. If a different solvent was used, extract the product into a water-immiscible organic solvent (e.g., dichloromethane). Separate the organic layer.

  • Washing: Wash the organic layer sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to obtain pure this compound.[4]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of this compound is crucial. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

TechniquePurposeExpected Observations
¹H NMR Structural ElucidationComplex multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the 8 distinct aromatic protons.
¹³C NMR Carbon Skeleton ConfirmationA signal for the carbonyl carbon (approx. 190-195 ppm), and distinct signals for the 12 aromatic carbons, including those directly bonded to fluorine and the nitro group.
FT-IR Functional Group IdentificationStrong characteristic absorption for the carbonyl (C=O) stretch (approx. 1650-1670 cm⁻¹), and strong absorptions for the C-NO₂ stretches (approx. 1520 cm⁻¹ and 1350 cm⁻¹).
Mass Spec. Molecular Weight VerificationA molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 245.21 g/mol .
HPLC Purity AssessmentA single major peak under optimized conditions, allowing for quantification of purity (e.g., >99%).
Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is a general method and should be optimized for specific instrumentation.[7]

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the synthesized sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standards to create a calibration curve. Inject the sample and determine its purity by comparing the peak area to the calibration curve.

Reactivity and Synthetic Utility

The true value of this compound lies in the distinct reactivity of its functional groups, making it a versatile synthetic intermediate.

cluster_0 Nitro Group Reduction cluster_1 Nucleophilic Aromatic Substitution (SNAr) start This compound reduction Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) start->reduction snar Nucleophilic Attack (e.g., R-NH₂, R-OH) start->snar product_amine 4'-Amino-2-fluorobenzophenone reduction->product_amine snar_next Further Functionalization (Amide coupling, etc.) product_amine->snar_next product_snar Substituted Benzophenones snar->product_snar amine_next Further Functionalization (Nitro reduction, etc.) product_snar->amine_next

Caption: Key reaction pathways demonstrating the synthetic utility of the title compound.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine using standard conditions (e.g., SnCl₂/HCl, catalytic hydrogenation). This transformation yields 4'-amino-2-fluorobenzophenone, a key precursor for pharmaceuticals, dyes, and polymers. The resulting amino group provides a nucleophilic handle for subsequent reactions like amide bond formation or diazotization.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, positioned ortho to the activating carbonyl group, is susceptible to SNAr reactions. Strong nucleophiles can displace the fluoride, enabling the introduction of various functionalities (e.g., amines, alkoxides), further diversifying the molecular scaffold.

  • Ketone Chemistry: The central carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol or conversion to an oxime, although these reactions are often secondary to the more versatile transformations of the nitro and fluoro groups.

This trifecta of reactive sites makes this compound an invaluable building block for combinatorial chemistry and the targeted synthesis of complex molecules.[8][9]

Relevance in Medicinal Chemistry and Drug Discovery

While direct therapeutic applications of this compound are not documented, its structural motifs are highly relevant in drug design, and its derivatives serve as crucial precursors.

  • Benzodiazepine Precursors: Structurally related aminobenzophenones are cornerstone intermediates in the synthesis of benzodiazepines, a class of psychoactive drugs. For instance, 2-amino-2'-fluoro-5-nitrobenzophenone is a known precursor for the potent benzodiazepine Flunitrazepam.[10][11][12] By analogy, derivatives of this compound are logical starting points for novel CNS-active agents.

  • The Role of Fluorine and Nitro Groups: The incorporation of fluorine and nitro groups into drug candidates is a well-established strategy in medicinal chemistry.[13]

    • Fluorine: Can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electronic interactions, and increase membrane permeability.[14]

    • Nitro Group: Can act as a key hydrogen bond acceptor or be metabolically reduced in hypoxic environments (e.g., in tumors or certain bacteria) to a cytotoxic species, a strategy used in some anticancer and antimicrobial drugs.[13]

  • Antimicrobial Potential: The benzophenone scaffold itself has been investigated for antimicrobial properties.[15] Derivatives of this compound could be explored as potential leads in the development of new anti-infective agents.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While specific toxicological data for this compound is limited, a precautionary approach based on structurally related chemicals is necessary.[12]

GHS Hazard Information (Based on Related Compounds)
HazardClassificationPrecautionary StatementsSource(s)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.P261, P264, P270, P280, P301+P317, P302+P352[16][17][18]
Skin Irritation Causes skin irritation.P280, P302+P352, P362+P364[16][19]
Eye Irritation Causes serious eye irritation.P280, P305+P351+P338[16][19]
Respiratory Irrit. May cause respiratory irritation.P261, P271, P304+P340[16][19]
Handling and Storage Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[16][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][19]

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[16][20]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][20]

  • First Aid:

    • Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[16][19]

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][19]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical help.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than a mere collection of atoms; it is a carefully arranged molecular tool. Its value is derived from the interplay of its benzophenone core, an activatable fluoro group, and a reducible nitro moiety. This combination provides chemists with multiple, orthogonal synthetic handles to build molecular complexity efficiently. For researchers in drug discovery and materials science, this compound represents a gateway to novel structures with potentially enhanced biological or physical properties. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist aiming to incorporate this powerful building block into their research and development programs.

References

  • Amfluoro. (n.d.). 77778-85-9 | this compound.
  • Maleski, R. J. (2004). Process for preparing 2-nitro-4'-fluorobenzophenone. U.S.
  • Maleski, R. J. (2002). A process for preparing 2-Nitro-4'-Fluorobenzophenone. Semantic Scholar.
  • Fluorochem. (n.d.). This compound.
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  • ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). This compound cas no.77778-85-9.
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  • PubChem. (n.d.). 2-Amino-2'-fluoro-5-nitrobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Fluoro-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • TradeIndia. (n.d.). 2-Amino-2-fluoro-5-nitrobenzophenone CAS 344-80-9 - High Purity & Best Price. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-4'-nitrobenzophenone (C13H8FNO3). Retrieved from [Link]

  • PubChem. (n.d.). Fluoro-3,4-dihydroxy-5-nitrobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9) in Specialty Organic Synthesis. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-FLUORO-4'-NITROBENZOPHENONE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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  • PubMed. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Retrieved from [Link]

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Sources

physicochemical properties of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4'-nitrobenzophenone

Introduction

This compound is a substituted aromatic ketone of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a synthetic intermediate, its value is derived from the unique interplay of its three core functional groups: a ketone carbonyl, an electron-withdrawing nitro group, and an electronegative fluorine atom. This specific arrangement of substituents on the benzophenone scaffold creates a molecule with tailored reactivity and electronic properties, making it a versatile building block for more complex molecular architectures.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core , supported by field-proven experimental protocols and an analysis of its structural characteristics. The objective is to equip the reader with the foundational knowledge required for its effective handling, characterization, and application in a research and development setting.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of scientific research. The properties and reactivity of this compound are a direct consequence of its molecular structure.

IdentifierValueSource
IUPAC Name (2-Fluorophenyl)(4-nitrophenyl)methanone-
CAS Number 77778-85-9[2][3]
Molecular Formula C₁₃H₈FNO₃[2][3]
Molecular Weight 245.21 g/mol [2][3][4]
Canonical SMILES C1=CC=C(C(=C1)F)C(=O)C2=CC=C(C=C2)[O-]-
InChI Key WVVGJJXQPIOHNV-UHFFFAOYSA-N[4]

The structure features a central carbonyl group linking two phenyl rings. One ring is substituted with a fluorine atom at the ortho-position, while the second ring bears a nitro group at the para-position. The fluorine atom significantly influences the electronic distribution of its host ring, while the potent electron-withdrawing nitro group deactivates the other ring, creating a molecule with distinct electronic domains.[1]

Caption: Chemical structure of this compound.

Physical and Thermodynamic Properties

The physical properties dictate the compound's state, handling requirements, and appropriate solvent systems for analysis or reaction.

PropertyValueNotesSource
Appearance Crystalline SolidInferred from related benzophenones.[5][6]
Melting Point 115 °CDetermined after recrystallization from ethanol.[2]
Boiling Point 412.1 ± 30.0 °CPredicted value; indicates high thermal stability.[2]
Density 1.335 ± 0.06 g/cm³Predicted value.[2]
Solubility Insoluble in water. Soluble in many organic solvents (e.g., ethanol, acetone, chloroform, DMSO, DMF).Inferred from structure and data on related compounds.[6][7][8]
Causality Behind Properties:
  • High Melting and Boiling Points: The rigid, planar structure of the benzophenone core, combined with strong intermolecular dipole-dipole interactions from the polar carbonyl and nitro groups, results in a high lattice energy for the crystalline solid. This necessitates significant thermal energy to overcome these forces, leading to a high melting point and a correspondingly high (though predicted) boiling point.

  • Solubility Profile: The molecule's overall nonpolar aromatic character dominates, making it insoluble in water. However, the polar ketone and nitro functionalities allow it to be readily solvated by common organic solvents, ranging from moderately polar (chloroform) to highly polar aprotic (DMSO, DMF).

Protocol 3.1: Experimental Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Trustworthiness: DSC is superior to traditional melting point apparatus as it provides a thermodynamic profile of the phase transition, not just a visual endpoint. This protocol is self-validating through the use of a certified indium standard for calibration, ensuring the accuracy of the measured onset temperature.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard (Tₘ = 156.6 °C). The measured onset of melting for indium must be within ±0.5 °C of the certified value.

  • Sample Preparation: Accurately weigh 2-3 mg of the this compound sample into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 150 °C at a controlled rate of 10 °C/min under a constant nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation.

  • Data Analysis:

    • The melting event will be observed as an endothermic peak on the resulting thermogram (heat flow vs. temperature).

    • The melting point is reported as the onset temperature of the endotherm, which represents the temperature at which the first detectable melting occurs and is the most thermodynamically significant point.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an electronic and vibrational fingerprint of the molecule, confirming its identity and purity.

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The predicted spectrum of this compound would be dominated by absorptions from the C=O, NO₂, and C-F bonds.

Expected Characteristic Absorption Bands:

  • ~1665 cm⁻¹ (strong, sharp): C=O (ketone) stretching vibration. This is characteristic of diaryl ketones.[9]

  • ~1525 cm⁻¹ (strong) & ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretching of the aromatic nitro group, respectively. These two intense bands are a definitive indicator of the -NO₂ group.[10]

  • ~1230 cm⁻¹ (strong): C-F stretching vibration.

  • ~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Protocol 4.1.1: Analysis by Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Trustworthiness: ATR-FTIR requires minimal sample preparation and is non-destructive. The protocol's validity is ensured by collecting a background spectrum immediately before the sample, which digitally subtracts interfering signals from atmospheric CO₂ and H₂O.

Methodology:

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum (32 scans at a resolution of 4 cm⁻¹).

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful tool for elucidating the precise molecular structure. The key diagnostic features will be the chemical shifts of the aromatic protons and the characteristic splitting patterns (J-coupling) caused by the fluorine atom.

Expected ¹H NMR Spectrum (in CDCl₃):

  • The spectrum will show two distinct sets of aromatic protons.

  • ~8.3 ppm (d, 2H): Protons on the nitro-substituted ring, appearing as a doublet. They are strongly deshielded by the adjacent electron-withdrawing nitro group.

  • ~7.8 ppm (d, 2H): Protons on the nitro-substituted ring, appearing as a doublet.

  • ~7.2-7.6 ppm (m, 4H): Protons on the fluorine-substituted ring. These will exhibit complex multiplet patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the fluorine will show the largest H-F coupling constant.

Expected ¹³C NMR Spectrum (in CDCl₃):

  • ~194 ppm: Carbonyl carbon (C=O).

  • ~160 ppm (d, J ≈ 250 Hz): The carbon directly bonded to fluorine (C-F). This peak is distinguished by its large one-bond carbon-fluorine coupling constant.

  • ~115-150 ppm: Remaining aromatic carbons. Carbons ortho and meta to the fluorine atom will also exhibit smaller C-F couplings.

Synthesis and Chemical Reactivity

Understanding the synthetic origin of this compound is critical for anticipating potential impurities. A common and industrially relevant method is the Friedel-Crafts acylation.[1][11][12]

Synthetic Pathway: Friedel-Crafts Acylation

G Reactant1 Fluorobenzene Catalyst FeCl₃ or AlCl₃ (Lewis Acid) Reactant1->Catalyst Reactant2 4-Nitrobenzoyl chloride Reactant2->Catalyst Intermediate Acylium Ion Complex (Electrophile formation) Catalyst->Intermediate Reaction Product This compound (Crude Product) Intermediate->Product Electrophilic Aromatic Substitution Purification Aqueous Workup & Recrystallization Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Expertise on Reactivity:

  • Electrophilic Aromatic Substitution: The Friedel-Crafts acylation proceeds via an electrophilic attack on the fluorobenzene ring. The fluorine atom is an ortho-, para-directing group, meaning the primary product of this reaction is expected to be the para-substituted isomer (4-Fluoro-4'-nitrobenzophenone), with the desired 2-fluoro isomer formed as a minor product.[1] This highlights the importance of rigorous purification to isolate the correct isomer for research.

  • Handle for Further Synthesis: The nitro group is a key functional handle. It can be readily reduced to an amine (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation opens up a vast array of subsequent chemical modifications, making the parent molecule a valuable precursor in multi-step syntheses.[1]

Safety, Handling, and Storage

While comprehensive toxicological data for this specific isomer is limited, information from structurally related compounds necessitates a cautious approach.[5]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[13][14] Avoid inhalation of dust and direct contact with skin and eyes.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable compound defined by its distinct physicochemical properties. Its high melting point and thermal stability are indicative of a well-ordered crystalline structure with strong intermolecular forces. Its spectroscopic signatures, particularly the expected C-F couplings in NMR and the strong N-O and C=O stretches in IR, provide clear markers for its identification and characterization. A thorough understanding of these properties, coupled with robust experimental protocols, is essential for any scientist intending to utilize this versatile intermediate in drug discovery, materials science, or other advanced research applications.

References

  • Google Patents. US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone.
  • Maleski Robert Joseph. A process for preparing 2-Nitro-4'-Fluorobenzophenone (2002). [Link]

  • High Purity & Best Price. 2-Amino-2-fluoro-5-nitrobenzophenone CAS 344-80-9. [Link]

  • SpectraBase. 2-FLUORO-5-NITRO-BENZOPHENONE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. Comparative FTIR spectra of benzophenone and the product of the.... [Link]

Sources

synthesis of 2-Fluoro-4'-nitrobenzophenone from 2-fluorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4'-nitrobenzophenone

This guide provides a comprehensive overview of the synthesis of this compound, a valuable ketone intermediate in the development of pharmaceuticals and fine chemicals. The primary focus is on its preparation via the Friedel-Crafts acylation of nitrobenzene with 2-fluorobenzoyl chloride, a classic yet challenging electrophilic aromatic substitution. This document is intended for researchers and professionals in organic synthesis and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and methods for product characterization.

The Strategic Importance of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] These ketones are pivotal precursors for a wide array of complex molecules. The reaction involves the introduction of an acyl group (R-C=O) onto an aromatic ring, proceeding through a highly electrophilic acylium ion intermediate.[2][3]

However, the scope of this reaction is significantly impacted by the nature of the substituents on the aromatic substrate. The synthesis of this compound presents a classic challenge: the acylation of nitrobenzene. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack.[4][5][6][7] Consequently, forcing conditions and careful optimization are often required to achieve a successful reaction.[4]

Reaction Mechanism: Overcoming Electronic Deactivation

The synthesis proceeds via an electrophilic aromatic substitution mechanism. Understanding each step is critical to appreciating the experimental choices outlined in the protocol.

Step 1: Formation of the Acylium Ion The reaction is initiated by a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which coordinates to the chlorine atom of 2-fluorobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to generate a highly reactive and electrophilic 2-fluorobenzoyl acylium ion.[1][2] This ion is stabilized by resonance, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylation reactions.[3]

Step 2: Electrophilic Attack on the Aromatic Ring The electron-rich π-system of the nitrobenzene ring acts as a nucleophile, attacking the acylium ion. This step is the rate-determining stage of the reaction and is significantly slowed by the deactivating effect of the nitro group.

Step 3: Arenium Ion (Sigma Complex) Formation The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

Step 4: Restoration of Aromaticity Aromaticity is restored when the tetrachloroaluminate complex (AlCl₄⁻) abstracts a proton from the arenium ion. This regenerates the Lewis acid catalyst and yields the final product, this compound, which initially forms a stable complex with the AlCl₃.[1][2] An aqueous workup is required to break this complex and isolate the ketone.

Friedel-Crafts Acylation Mechanism cluster_reactants Step 1: Acylium Ion Formation cluster_substitution Steps 2-4: Electrophilic Aromatic Substitution AcylChloride 2-Fluorobenzoyl Chloride AcyliumIon 2-Fluorobenzoyl Acylium Ion + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Nitrobenzene Nitrobenzene SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Nitrobenzene->SigmaComplex + Acylium Ion ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: The mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is a generalized procedure derived from established methodologies for acylating deactivated aromatic systems.[2][4] Researchers should perform initial trials on a small scale to optimize conditions such as temperature and reaction time.

Reagents, Materials, and Equipment
ItemSpecificationPurpose
Reagents
2-Fluorobenzoyl Chloride>97% purityAcylating Agent
Nitrobenzene>99% purity, anhydrousAromatic Substrate
Aluminum Chloride (AlCl₃)Anhydrous, >99%Lewis Acid Catalyst
Dichloromethane (DCM)Anhydrous, ACS gradeInert Solvent
Hydrochloric Acid (HCl)Concentrated (37%)Quenching Agent
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionNeutralizing Wash
Brine (NaCl solution)Saturated aqueous solutionAqueous Wash
Magnesium Sulfate (MgSO₄)AnhydrousDrying Agent
Equipment
Three-neck round-bottom flaskFlame-driedReaction Vessel
Addition FunnelGreased jointsControlled Reagent Addition
Reflux CondenserPrevent Solvent Loss
Magnetic Stirrer & Stir BarHomogeneous Mixing
Ice/Water BathTemperature Control
Nitrogen/Argon Inlet & BubblerMaintain Inert Atmosphere
Separatory FunnelLiquid-Liquid Extraction
Rotary EvaporatorSolvent Removal
Quantitative Parameters
Reactant / ReagentMolar EquivalentsRole
Nitrobenzene1.0Substrate
2-Fluorobenzoyl Chloride1.1 - 1.2Acylating Agent
Anhydrous Aluminum Chloride1.5 - 2.5Catalyst
Dichloromethane (DCM)~5-10 mL per gram of substrateSolvent
Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a nitrogen or argon inlet. Ensure all glass joints are properly sealed.

  • Under a positive pressure of inert gas, add anhydrous aluminum chloride (1.5-2.5 eq.) to the flask, followed by anhydrous dichloromethane.

2. Acylium Ion Formation:

  • Cool the AlCl₃ suspension to 0 °C using an ice/water bath.[4]

  • Dissolve 2-fluorobenzoyl chloride (1.1-1.2 eq.) in anhydrous dichloromethane and add it to the addition funnel.

  • Add the 2-fluorobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[2]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

3. Acylation Reaction:

  • Add nitrobenzene (1.0 eq.), dissolved in a minimal amount of anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

  • Gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

4. Quenching and Work-up:

  • After the reaction is complete, cool the mixture back to 0 °C in an ice bath.

  • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Carefully and slowly pour the reaction mixture into a separate beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[1][2]

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.[4]

  • Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[4]

5. Isolation and Purification:

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Remove the drying agent by gravity filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to afford pure this compound.

Experimental Workflow Setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere Add_AlCl3 2. Add Anhydrous AlCl₃ and DCM Setup->Add_AlCl3 Cool 3. Cool to 0 °C Add_AlCl3->Cool Add_AcylCl 4. Add 2-Fluorobenzoyl Chloride (Dropwise, 0 °C) Cool->Add_AcylCl Add_Substrate 5. Add Nitrobenzene (Dropwise, 0 °C) Add_AcylCl->Add_Substrate React 6. Warm to RT, then Reflux (Monitor by TLC) Add_Substrate->React Quench 7. Cool to 0 °C, then Quench (Ice and conc. HCl) React->Quench Extract 8. Separate Layers & Extract Aqueous Phase with DCM Quench->Extract Wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 10. Dry with MgSO₄ & Filter Wash->Dry Concentrate 11. Remove Solvent (Rotary Evaporation) Dry->Concentrate Purify 12. Purify Crude Product (Recrystallization/Chromatography) Concentrate->Purify Final Pure Product Purify->Final

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

Verifying the identity and purity of the synthesized this compound is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show distinct signals for the protons on both aromatic rings. The protons adjacent to the fluorine atom will exhibit coupling (splitting) with the ¹⁹F nucleus. The protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing effect of the nitro and carbonyl groups.

    • ¹³C NMR: The spectrum will confirm the presence of the carbonyl carbon (~195 ppm) and the aromatic carbons. Carbon atoms bonded to or near the fluorine will show C-F coupling.[8]

    • ¹⁹F NMR: A powerful technique for fluorine-containing compounds, this will show a single primary signal for the fluorine atom, confirming its incorporation.[9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Key characteristic absorption bands include a strong C=O stretch for the ketone (approx. 1660-1680 cm⁻¹), C-F bond stretches (approx. 1200-1250 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (approx. 1520 cm⁻¹ and 1350 cm⁻¹).

  • Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₈FNO₃, MW: 245.21 g/mol ).

  • Melting Point: A sharp melting point consistent with literature values indicates high purity of the crystalline solid.

Critical Safety Precautions

A rigorous adherence to safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents involved.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). All operations must be conducted within a certified chemical fume hood.[10][11][12]

  • Reagent Handling:

    • 2-Fluorobenzoyl Chloride: Is corrosive and a lachrymator (causes tearing). It reacts with moisture to release HCl gas. Handle only in a dry, inert atmosphere.[11][13]

    • Anhydrous Aluminum Chloride: Reacts violently and exothermically with water, liberating large amounts of corrosive HCl gas. Weigh and transfer quickly, avoiding exposure to atmospheric moisture.[2]

    • Nitrobenzene: Is toxic and can be absorbed through the skin. Avoid all direct contact.

    • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Minimize inhalation exposure.

  • Procedural Hazards: The quenching step is highly exothermic. The addition of the reaction mixture to the ice/acid mixture must be done slowly and with vigorous stirring to control the heat and gas evolution. Ensure an emergency eyewash and safety shower are immediately accessible.[10]

References

  • Google Patents. (2004). US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone.
  • Maleski, R. J. (2002). A process for preparing 2-Nitro-4'-Fluorobenzophenone. Semantic Scholar. Retrieved from [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Fluorobenzoyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-FLUORO-5-NITRO-BENZOPHENONE - [13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MacPherson, I. et al. (2018). Fluoroanthranilate Based Biosynthetic Labelling and Characterization of Proteins - A Study of the Dimeric Enzyme Fluoroacetate Dehalogenase. McMaster University. Retrieved from [Link]

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Spectroscopic Characterization of 2-Fluoro-4'-nitrobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Fluoro-4'-nitrobenzophenone. Designed for researchers, scientists, and drug development professionals, this document elucidates the principles and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques as applied to this specific molecule. The guide emphasizes not just the data, but the underlying scientific rationale for experimental design and data interpretation, ensuring a thorough understanding of the molecule's structural features.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic ketone of interest in medicinal chemistry and materials science. Its structure, featuring a benzophenone core with an electron-withdrawing nitro group and a halogen substituent, presents a unique electronic environment. Spectroscopic analysis is paramount to confirm its identity, purity, and to understand the electronic effects of its functional groups, which in turn dictate its chemical reactivity and potential applications. This guide will walk through the expected spectroscopic data for this compound and the methodologies to obtain and interpret them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the disposition of protons on the two aromatic rings. The electron-withdrawing nature of the nitro group and the fluorine atom will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) than those of unsubstituted benzene.

Expected ¹H NMR Data (Predicted):

Proton Approx. Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3', H-5'8.30 - 8.40d~8.8
H-2', H-6'7.85 - 7.95d~8.8
H-37.60 - 7.70dddJ(H-F) ~8.5, J(H-H) ~8.5, ~2.5
H-57.45 - 7.55dddJ(H-H) ~8.5, ~7.5, J(F-H) ~5.0
H-67.75 - 7.85tdJ(H-H) ~7.5, J(F-H) ~1.5
H-47.30 - 7.40tdJ(H-H) ~7.5, ~1.0

Causality Behind Predictions: The protons on the nitro-substituted ring (H-2', H-3', H-5', H-6') are expected to be significantly deshielded due to the strong electron-withdrawing effect of the nitro group, shifting them downfield. The protons on the fluorine-substituted ring will also be influenced by the electronegativity of the fluorine and the carbonyl group. The multiplicity of each signal is determined by the number of neighboring protons and the coupling to the ¹⁹F nucleus.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework. The presence of the electronegative fluorine atom will result in C-F coupling, which can be observed in the spectrum.

Expected ¹³C NMR Data (Predicted):

Carbon Approx. Chemical Shift (ppm) ¹J(C-F) (Hz) ²J(C-F) (Hz) ³J(C-F) (Hz)
C=O~194--~3
C-1'~142---
C-4'~150---
C-2', C-6'~130---
C-3', C-5'~124---
C-1~135-~22-
C-2~163~255--
C-3~118-~21-
C-4~133--~8
C-5~125--~3
C-6~130-~4-

Expertise in Interpretation: The carbonyl carbon (C=O) is expected to have a chemical shift around 194 ppm. The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹J(C-F)) of approximately 255 Hz.[1] Carbons two and three bonds away from the fluorine will exhibit smaller coupling constants. The carbons of the nitro-substituted ring will also have their chemical shifts influenced by the nitro group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment. For this compound, a single resonance is expected.

Expected ¹⁹F NMR Data (Predicted):

Fluorine Approx. Chemical Shift (ppm)
F-2-110 to -115

Trustworthiness of Data: The chemical shift is referenced against a standard such as CFCl₃.[2][3] The exact chemical shift will be influenced by the solvent and the electronic environment created by the rest of the molecule. The presence of the ortho-carbonyl group and the overall electron distribution in the ring will determine the precise chemical shift.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet, unless it is coupled to fluorine.

    • To observe C-F coupling, a proton-decoupled but fluorine-coupled spectrum can be acquired.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional ¹⁹F spectrum. This is often a very quick experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

    • Integrate the ¹H signals and pick the peaks for all spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Sample in Deuterated Solvent acq_H ¹H NMR prep->acq_H Load Sample acq_C ¹³C NMR acq_H->acq_C acq_F ¹⁹F NMR acq_C->acq_F proc Fourier Transform Phasing Referencing acq_F->proc analysis Structure Elucidation proc->analysis

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorptions:

Functional Group Approx. Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
Carbonyl (C=O) stretch1660 - 1680Strong
Aromatic C=C stretch1600 - 1450Medium
N-O asymmetric stretch1520 - 1540Strong
N-O symmetric stretch1340 - 1360Strong
C-F stretch1250 - 1100Strong

Authoritative Grounding: The carbonyl (C=O) stretch is one of the most characteristic absorptions in the IR spectrum and is expected to be strong and sharp. Its position is influenced by conjugation with the aromatic rings. The nitro group will show two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations. The C-F bond will also have a strong absorption in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

IR_Workflow start Start background Record Background Spectrum start->background sample Place Sample on ATR Crystal background->sample scan Acquire Sample Spectrum sample->scan process Background Subtraction & Data Analysis scan->process end End process->end

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The exact mass of this compound (C₁₃H₈FNO₃) is 245.0488 g/mol . A high-resolution mass spectrometer should detect a molecular ion peak at this m/z value.

  • Major Fragments (Predicted):

    • m/z 199: [M - NO₂]⁺

    • m/z 122: [C₆H₄NO₂]⁺

    • m/z 123: [C₇H₄FO]⁺

    • m/z 95: [C₆H₄F]⁺

    • m/z 77: [C₆H₅]⁺

Mechanistic Insights: Under electron ionization (EI), the molecular ion will be formed, and subsequent fragmentation will likely involve the loss of the nitro group, cleavage at the carbonyl group, and fragmentation of the aromatic rings.

Experimental Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Logic Molecule This compound C₁₃H₈FNO₃ MW: 245.05 Ionization Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion (M⁺) m/z 245 Ionization->MolecularIon Fragment1 [M - NO₂]⁺ m/z 199 MolecularIon->Fragment1 Loss of NO₂ Fragment2 [C₇H₄FO]⁺ m/z 123 MolecularIon->Fragment2 Cleavage Fragment3 [C₆H₄F]⁺ m/z 95 Fragment2->Fragment3 Loss of CO

Caption: A logical diagram showing the expected fragmentation pathway in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a self-validating system for structural confirmation and purity assessment. The interplay of the electron-withdrawing nitro group, the electronegative fluorine atom, and the conjugated benzophenone core results in a unique and interpretable set of spectroscopic data. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently characterize this and structurally related molecules, paving the way for their further application in scientific research and development.

References

  • Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. (2009). Journal of Physical Chemistry A. [Link]

  • The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. (2025). AIP Publishing. [Link]

  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Journal of Applied Sciences. [Link]

  • (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025). ResearchGate. [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. [Link]

  • 19F NMR Reference Standards. University of California, Santa Barbara. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

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solubility and melting point of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4'-nitrobenzophenone: Melting Point and Solubility

Introduction

This compound is an organic compound featuring a benzophenone core structure. This core is functionalized with a fluorine atom on one phenyl ring and a nitro group on the other. Its molecular formula is C₁₃H₈FNO₃, and its molecular weight is 245.21 g/mol [1]. As a substituted benzophenone, it holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science, analogous to other nitrobenzophenone derivatives[2][3].

The physical properties of a compound, especially its melting point and solubility, are critical parameters that dictate its handling, purification, and application in synthetic chemistry. The melting point serves as a crucial indicator of purity, while the solubility profile determines the choice of solvents for reactions, extractions, and crystallization processes. This guide provides a comprehensive analysis of the known melting point of this compound and a detailed predictive framework for its solubility. Furthermore, it outlines rigorous, field-proven experimental protocols for the precise determination of these properties, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties Summary

A consolidation of the key physicochemical data for this compound is presented below. This data serves as a foundational reference for laboratory use.

PropertyValueSource
CAS Number 77778-85-9[1]
Molecular Formula C₁₃H₈FNO₃[1]
Molecular Weight 245.21 g/mol [1]
Melting Point 115 °C[1]
Boiling Point 412.1±30.0 °C (Predicted)[1]
Density 1.335±0.06 g/cm³ (Predicted)[1]

Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly characteristic property of a pure substance and a fundamental criterion for assessing purity. Impurities typically cause a depression of the melting point and a broadening of the melting range[4].

Reported Melting Point

The reported melting point for this compound is 115 °C , with ethanol cited as a potential solvent for crystallization[1]. A sharp melting range (typically 0.5-1.0°C) around this temperature would indicate a high degree of purity.

Experimental Determination of Melting Point

The capillary method is the standard and most widely accepted technique for melting point determination in modern laboratories, as recognized by major pharmacopeias[5][6]. The underlying principle is the controlled heating of a finely powdered sample within a capillary tube while monitoring the temperature at which melting occurs[7].

This protocol describes the use of a modern automated melting point apparatus, which offers higher precision and reproducibility compared to manual methods like the Thiele tube[4][5].

  • Sample Preparation (The Critical Step):

    • Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder. If the sample consists of coarse crystals, gently crush it using a mortar and pestle[5]. Proper preparation is the leading factor in achieving accurate results[5].

    • Tap the open end of a thin-walled capillary tube into the powder.

    • Invert the tube and tap its sealed bottom on a hard surface to pack the sample firmly into a compact column. The ideal filling level is 2–3 mm[6].

  • Apparatus Setup:

    • Insert the prepared capillary tube into the heating block of the melting point apparatus.

    • Set the starting temperature to 5–10 °C below the expected melting point (i.e., set to ~105 °C)[6].

    • Set the heating rate (ramp rate). For an initial rapid determination, a rate of 10 °C/min can be used[6]. For a precise measurement, a slower rate of 1–2 °C/min is recommended[6].

  • Measurement:

    • Initiate the heating program.

    • Observe the sample through the viewing lens or on the video screen.

    • Record two temperatures:

      • T_onset : The temperature at which the first drop of liquid appears.

      • T_clear : The temperature at which the last solid particle melts, leaving a clear liquid.

    • The melting point is reported as the range from T_onset to T_clear.

  • Validation and Repetition:

    • Allow the apparatus to cool sufficiently before the next measurement.

    • Conduct at least two careful determinations with a slow ramp rate to ensure consistency. The results should be reproducible.

    • For absolute accuracy, the instrument's temperature scale should be routinely calibrated against certified melting point standards[5].

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Analysis & Reporting prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 measure1 Insert Capillary into Apparatus prep3->measure1 Prepared Sample measure2 Set Parameters: - Start Temp (~105°C) - Ramp Rate (1-2°C/min) measure1->measure2 measure3 Initiate Heating measure2->measure3 measure4 Observe & Record: - T_onset (First Liquid) - T_clear (All Liquid) measure3->measure4 analysis1 Report Melting Range (T_onset - T_clear) measure4->analysis1 Recorded Data analysis2 Perform Duplicate Run analysis1->analysis2 analysis3 Confirm Consistency analysis2->analysis3 end_node End analysis3->end_node start Start start->prep1

Caption: Workflow for determining the melting point via the capillary method.

Solubility Profile

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For drug development and chemical synthesis, understanding a compound's solubility is paramount for designing purification protocols and formulation strategies[8].

Theoretical Framework and Predictive Analysis

The structure of this compound contains:

  • A large, non-polar core: The two aromatic rings of the benzophenone structure are hydrophobic.

  • Polar functional groups: The carbonyl (C=O) group, the highly electronegative fluorine atom (-F), and the strongly polar nitro group (-NO₂) introduce significant polarity and capacity for dipole-dipole interactions.

Based on this structure, we can predict its solubility behavior:

  • Non-polar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the nitro and carbonyl groups will likely lead to poor solubility in these solvents[10].

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents can effectively engage in dipole-dipole interactions with the polar functional groups of the molecule. Therefore, this compound is expected to have good solubility in these solvents. This is supported by data on similar compounds; 4-nitrobenzophenone is soluble in acetone[11], and the related 2-Amino-2'-fluoro-5-nitrobenzophenone is soluble in DMSO and DMF[12].

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond acceptors for interactions with the molecule, and their polarity should solvate the polar groups. Moderate to good solubility is expected, likely increasing with temperature. This is consistent with ethanol being a known recrystallization solvent for this compound[1].

  • Aqueous Solvents (e.g., Water, Buffers): The large, non-polar aromatic backbone is expected to dominate, making the compound insoluble in water[11]. The molecule does not possess strongly acidic or basic functional groups, so its solubility is unlikely to be significantly affected by changes in pH[13].

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-polarHexane, ToluenePoor / InsolubleLarge polarity mismatch between solvent and solute's functional groups.
Polar AproticAcetone, DMSO, DMFGood / SolubleStrong dipole-dipole interactions between solvent and solute.
Polar ProticEthanol, MethanolModerate to GoodPolarity and potential for hydrogen bonding interactions.
AqueousWater, pH 7 BufferInsolubleDominant hydrophobic character of the large aromatic structure.
Experimental Determination of Solubility (Qualitative)

A systematic qualitative solubility test is the first step in characterizing a new compound. It provides rapid, essential information for solvent selection in subsequent experiments[13][14].

  • Preparation:

    • Label a series of clean, dry small test tubes with the names of the selected solvents (e.g., Water, Ethanol, Acetone, Toluene).

    • Place approximately 20-25 mg of this compound into each test tube[14].

  • Solvent Addition and Observation:

    • To the first test tube, add the corresponding solvent dropwise, starting with 0.25 mL.

    • After each addition, vigorously shake or vortex the test tube for 10-20 seconds to facilitate dissolution[8].

    • Continue adding solvent in portions (up to a total of ~1 mL) and mixing.

    • Observe the mixture against a contrasting background. A compound is considered "soluble" if it dissolves completely to form a clear, homogeneous solution. If solid particles remain, it is "insoluble" or "partially soluble."

  • Data Recording:

    • Record your observations for each solvent (e.g., Soluble, Insoluble, Soluble upon heating).

    • Repeat the procedure for all selected solvents.

  • pH Effects (Optional but Recommended):

    • For compounds with unknown properties, it is good practice to test solubility in 5% aqueous HCl and 5% aqueous NaOH to check for basic or acidic functional groups, respectively[14]. Given the structure of this compound, no change in solubility is expected.

SolubilityWorkflow cluster_setup Setup cluster_test Solubility Test cluster_record Recording setup1 Weigh ~25 mg of Compound setup2 Place into Labeled Test Tube setup1->setup2 test1 Add 0.25 mL of Solvent setup2->test1 test2 Vortex/Shake (10-20s) test1->test2 test3 Observe for Dissolution test2->test3 test4 Add More Solvent (up to 1 mL) test3->test4 If Insoluble record1 Classify Result: - Soluble - Partially Soluble - Insoluble test3->record1 If Soluble or Max Volume Reached test4->test2 loop_node Repeat for Each Selected Solvent record1->loop_node start Start start->setup1 end_node End loop_node->setup2 Next Solvent loop_node->end_node All Solvents Tested

Caption: Workflow for the qualitative determination of solubility.

Safety and Handling

As with any chemical compound, this compound should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves[15].

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[16]. Avoid contact with skin and eyes. Wash hands thoroughly after handling[15].

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide establishes that this compound is a crystalline solid with a well-defined melting point of 115 °C , a key parameter for its identification and purity assessment. While quantitative solubility data is not publicly documented, a detailed analysis of its molecular structure strongly predicts good solubility in polar aprotic solvents (such as acetone, DMSO) and moderate solubility in polar protic solvents (like ethanol), with poor solubility in non-polar and aqueous media. The provided experimental protocols for melting point and solubility determination offer robust, validated methodologies for researchers to verify these properties and generate the precise data needed for advancing research and development applications.

References

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  • 2-Amino-2'-fluoro-5-nitrobenzophenone - 344-80-9. (n.d.). Vulcanchem.
  • What is Melting Point? (n.d.). Mettler Toledo.
  • How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. YouTube.
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  • 2-Amino-2-fluoro-5-nitrobenzophenone CAS 344-80-9. (n.d.). High Purity & Best Price.
  • 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9). (n.d.). Cayman Chemical.
  • 2-Fluoro-4-nitrobenzoic acid Safety Data Sheet. (2018, July 30). Synquest Labs.
  • 4-Fluoro-4'-nitrobenzophenone Safety Data Sheet. (2023, July 7). Apollo Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.
  • CAS 1144-74-7: 4-Nitrobenzophenone. (n.d.). CymitQuimica.
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The Strategic Role of 2-Fluoro-4'-nitrobenzophenone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of modern drug discovery is characterized by an incessant demand for novel molecular scaffolds that can serve as springboards for the development of innovative therapeutics. Within this context, 2-Fluoro-4'-nitrobenzophenone emerges as a molecule of significant strategic importance. While not extensively studied for its intrinsic biological activity, its true value lies in its role as a versatile and highly functionalized intermediate. The presence of a fluorine atom, a nitro group, and a reactive benzophenone core provides a unique combination of electronic properties and synthetic handles. This technical guide delves into the multifaceted potential of this compound in medicinal chemistry, exploring its application as a cornerstone for the synthesis of a diverse array of biologically active compounds, from central nervous system modulators to potential anticancer and antimicrobial agents. We will dissect its synthesis, reactivity, and, most importantly, its proven and prospective applications in the generation of high-value pharmaceutical leads.

Introduction: The Unseen Potential of a Versatile Intermediate

In the intricate tapestry of medicinal chemistry, the value of a chemical entity is not solely defined by its inherent pharmacological properties. Often, the most profound impact is made by foundational molecules—chemical building blocks that offer a gateway to a multitude of complex and biologically active structures. This compound is a prime exemplar of such a strategic intermediate.

The benzophenone scaffold itself is a privileged structure in medicinal chemistry, found in a wide range of compounds with diverse biological activities.[1] The specific substitution pattern of this compound, however, imbues it with a unique set of characteristics that are highly desirable for drug development. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.[2] The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the aromatic rings but also serves as a versatile precursor for the introduction of an amino group, a critical step in the synthesis of many pharmaceuticals. This guide will provide a comprehensive overview of the synthesis of this key intermediate and explore its subsequent elaboration into compounds with significant therapeutic potential.

Synthesis and Chemical Reactivity: Forging the Foundation

The primary and most established method for the synthesis of this compound and its analogs is the Friedel-Crafts acylation .[3][4] This electrophilic aromatic substitution reaction provides a direct and scalable route to the benzophenone core.

Experimental Protocol: Friedel-Crafts Acylation for this compound Derivatives

This protocol describes a general procedure for the synthesis of substituted benzophenones, which can be adapted for this compound.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid (e.g., zinc chloride)[5]

  • An appropriate aromatic substrate (e.g., fluorobenzene)

  • An appropriate acyl chloride (e.g., 2-nitrobenzoyl chloride)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride in anhydrous DCM.

  • Cool the mixture in an ice bath.

  • Slowly add the acyl chloride to the stirred suspension.

  • Add the aromatic substrate dropwise to the reaction mixture via the addition funnel.

  • After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[6]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and glassware is critical as Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst and inhibit the reaction.[6]

  • Lewis Acid Catalyst: The Lewis acid polarizes the carbonyl group of the acyl chloride, increasing its electrophilicity and facilitating the attack by the aromatic ring.

  • Quenching with Acidified Ice: This step serves to hydrolyze the aluminum chloride complex formed with the product and to protonate any remaining unreacted starting materials, aiding in their separation during the workup.[6]

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of this compound Fluorobenzene Fluorobenzene Friedel_Crafts Friedel-Crafts Acylation Fluorobenzene->Friedel_Crafts 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl_chloride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Catalyst Product 2-Fluoro-4'- nitrobenzophenone Friedel_Crafts->Product G cluster_flunitrazepam Synthetic Pathway to Flunitrazepam Start 2-Amino-2'-fluoro- 5-nitrobenzophenone Step1 Methylation (-NH2 to -NHCH3) Start->Step1 Intermediate 2-Methylamino-2'-fluoro- 5-nitrobenzophenone Step1->Intermediate Step2 Cyclization with Glycine derivative Intermediate->Step2 Product Flunitrazepam Step2->Product

Caption: Simplified synthetic workflow from 2-amino-2'-fluoro-5-nitrobenzophenone to Flunitrazepam. [2] The anticonvulsant activity of benzodiazepines and other structurally related compounds highlights the potential of the benzophenone scaffold in developing novel treatments for epilepsy. [7][8][9][10][11]Structure-activity relationship (SAR) studies of various benzodiazepine derivatives have demonstrated that modifications to the benzophenone core can significantly impact their potency and selectivity for different subtypes of the GABA-A receptor. [12]

Anticancer Agents: A Scaffold for Tumor Growth Inhibition

The benzophenone skeleton is a recurring motif in a variety of compounds exhibiting significant anticancer activity. [1][13][14]Derivatives of this compound can be envisioned as precursors to novel anticancer agents through various synthetic modifications. Research has shown that benzophenone derivatives can exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Anticancer Applications:

  • Kinase Inhibitors: The fluorinated phenyl ring of this compound can be incorporated into scaffolds designed to target protein kinases, which are critical regulators of cell growth and are often dysregulated in cancer. [2][15][16][17][18]The fluorine atom can enhance binding to the ATP-binding pocket of kinases.

  • Induction of Apoptosis: Certain benzophenone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. [19]* Anti-proliferative Activity: Many benzophenone analogs exhibit potent anti-proliferative effects against a range of cancer cell lines. [13][14][20][21] Table 1: Anticancer Activity of Selected Benzophenone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 1HL-600.48[14]
Compound 1A-5490.82[14]
Compound 1SMMC-77210.26[14]
Compound 1SW4800.99[14]
Compound 11hMGC-8032.0-4.5[19]
Compound 11hEC-97062.0-4.5[19]
Compound 11hHeLa2.0-4.5[19]
Compound 11hMCF-72.0-4.5[19]
Antimicrobial Agents: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of new antimicrobial agents. The benzophenone scaffold has been explored for its potential in this area, with several derivatives demonstrating promising antibacterial and antifungal activity. [22][23][24][25][26]The mechanism of action for some antimicrobial benzophenones involves the disruption of the bacterial cell membrane. [22][27] The this compound core can be functionalized to generate novel antimicrobial candidates. For instance, the introduction of cationic groups has been shown to be crucial for the antibacterial activity of some benzophenone derivatives. [22]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel compounds derived from this compound, robust and standardized biological assays are essential.

Cell Viability Assay (MTT Assay) for Anticancer Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [5][28][13][29] Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (media only).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. [13]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative PCR (qPCR) for Target Gene Modulation

qPCR is a powerful technique to quantify the expression levels of specific genes that may be modulated by a test compound. [14][23][30][31][32]This can help in elucidating the mechanism of action.

General Workflow:

  • RNA Extraction: Isolate total RNA from cells treated with the test compound and from control cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform qPCR using primers specific for the target gene and a reference gene (for normalization). The reaction includes a fluorescent dye that binds to double-stranded DNA, allowing for the quantification of the PCR product in real-time.

  • Data Analysis: Analyze the qPCR data to determine the relative change in the expression of the target gene in treated cells compared to control cells.

Diagram of qPCR Workflow:

G cluster_qpcr Quantitative PCR (qPCR) Workflow Cell_Culture Cell Culture & Compound Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction RT Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR_Step qPCR Amplification & Detection RT->qPCR_Step Data_Analysis Data Analysis qPCR_Step->Data_Analysis

Caption: A simplified workflow for analyzing gene expression changes using qPCR.

Future Directions and Conclusion

This compound represents a strategic starting point for the development of a wide array of novel therapeutic agents. Its versatile chemical nature allows for its incorporation into diverse molecular scaffolds targeting a range of diseases. Future research should focus on exploring the full synthetic potential of this intermediate, moving beyond its established role in benzodiazepine synthesis. The design and synthesis of novel kinase inhibitors, anticancer agents, and antimicrobial compounds based on this scaffold hold significant promise. High-throughput screening of compound libraries derived from this compound, coupled with detailed mechanistic studies, will be crucial in unlocking its full potential in medicinal chemistry.

References

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literature review on the synthesis of substituted benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Benzophenones

Introduction: The Ubiquitous Benzophenone Scaffold

Substituted benzophenones represent a privileged scaffold in the landscape of organic chemistry. Their rigid, diaryl ketone structure is a cornerstone in medicinal chemistry, photochemistry, and materials science. In the pharmaceutical realm, benzophenone derivatives are key intermediates for a wide range of drugs, including non-steroidal anti-inflammatory agents like ketoprofen and treatments for Parkinson's disease such as tolcapone.[1] Their unique photochemical properties make them indispensable as photosensitizers and as UV-A/B filters in sun protection products.[1] Given their broad utility, the development of efficient, versatile, and scalable synthetic routes to access structurally diverse benzophenones is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comprehensive overview of the principal methodologies for synthesizing substituted benzophenones. It moves from foundational, classical reactions to modern, high-efficiency catalytic systems, offering field-proven insights into the causality behind experimental choices and providing detailed protocols for key transformations.

Classical Synthetic Strategies: The Foundations

The traditional methods for benzophenone synthesis remain relevant for their simplicity and scalability, particularly when functional group tolerance is not a primary concern.

Friedel-Crafts Acylation

The most general and widely employed method for preparing benzophenones is the Friedel-Crafts acylation.[1][2] This reaction is a classic example of electrophilic aromatic substitution, where an aromatic ring attacks a highly reactive acylium ion electrophile.

Mechanism and Rationale: The reaction is typically mediated by a strong Lewis acid, most commonly aluminum trichloride (AlCl₃). The Lewis acid coordinates to the halogen of an acyl halide (e.g., benzoyl chloride) or to an oxygen of an acid anhydride, generating a resonance-stabilized acylium ion.[3][4] This potent electrophile is then attacked by the electron-rich aromatic substrate. A subsequent deprotonation step restores aromaticity, yielding the benzophenone product.[3]

A critical aspect of this reaction is that the product, a ketone, is a moderate Lewis base that forms a stable complex with the AlCl₃ catalyst.[5] This complexation deactivates the product ring towards further acylation, which advantageously prevents polyacylation.[4] However, it also means that the Lewis acid is not truly catalytic and must be used in stoichiometric or even excess amounts. The complex is then hydrolyzed during aqueous workup to release the final ketone.[5]

Friedel_Crafts_Acylation reagents Ar-COCl + AlCl₃ acylium [ Ar-C≡O⁺ ↔ Ar-C=O ] Acylium Ion reagents->acylium Generation of Electrophile sigma_complex Arenium Ion (Sigma Complex) acylium->sigma_complex Electrophilic Attack aromatic Benzene Ring (Nucleophile) aromatic->sigma_complex Electrophilic Attack product_complex Product-AlCl₃ Complex sigma_complex->product_complex Deprotonation (-H⁺) workup Aqueous Workup product_complex->workup final_product Substituted Benzophenone workup->final_product Hydrolysis

Caption: Mechanism of Friedel-Crafts Acylation.

Limitations:

  • Substrate Scope: The reaction fails on aromatic rings bearing strongly deactivating substituents (e.g., -NO₂, -NR₃⁺).

  • Catalyst Stoichiometry: Requires at least one equivalent of the Lewis acid catalyst, which generates significant waste.[5]

  • Harsh Conditions: The use of strong Lewis acids can be incompatible with sensitive functional groups.

Oxidation of Diphenylmethanes

An alternative classical route involves the oxidation of a diphenylmethane precursor. This method is particularly useful if the corresponding diphenylmethane is readily available, for instance, through a Friedel-Crafts alkylation reaction.

Methodology and Reagents: A variety of oxidizing agents can accomplish this transformation.

  • Chromic Acid (CrO₃/H₂SO₄): A powerful and effective, albeit environmentally hazardous, reagent for this oxidation.[6]

  • Nitric Acid (HNO₃): Dilute nitric acid can be used to oxidize diphenylmethane to benzophenone, often with yields around 84%.[7][8]

  • Modern Catalytic Systems: More recent methods employ catalytic systems with terminal oxidants like H₂O₂ over a Co/MCM-41 catalyst, achieving high selectivity (99%) for benzophenone.[9] Another approach involves reaction with bromine while irradiating with light to generate bromine radicals.[10]

Grignard-type Reactions

Organometallic reagents provide a powerful retrosynthetic disconnection. The synthesis of a tertiary alcohol, triphenylmethanol, via the addition of a phenylmagnesium bromide Grignard reagent to benzophenone is a classic undergraduate experiment.[11][12][13] This logic can be adapted to synthesize benzophenones themselves.

Synthetic Routes:

  • Grignard Addition to Aldehydes: An aryl Grignard reagent (Ar-MgBr) can be added to a substituted benzaldehyde (Ar'-CHO). This forms a secondary alcohol (Ar-CH(OH)-Ar'), which is then oxidized to the target benzophenone (Ar-CO-Ar').

  • Grignard Addition to Acyl Chlorides/Esters: The reaction of an aryl Grignard reagent with a benzoyl chloride or a benzoate ester can also yield a benzophenone. Careful control of reaction conditions is necessary to prevent a second addition of the Grignard reagent to the newly formed ketone product.

Causality and Limitations: The carbon atom in a Grignard reagent is highly nucleophilic and basic, making it incompatible with acidic protons (e.g., -OH, -COOH) and sensitive electrophilic functional groups elsewhere in the molecule.[13] This limits the functional group tolerance of the method.

Modern Palladium-Catalyzed Methodologies

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including benzophenones. These methods generally offer milder conditions, superior functional group tolerance, and greater synthetic flexibility compared to classical approaches.[14]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, forming a C-C bond between an organoboron species (typically a boronic acid) and an organohalide or triflate.[15]

Mechanism and Advantages: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are: (1) oxidative addition of the palladium catalyst to the aryl halide, (2) transmetalation with the boronic acid (activated by a base), and (3) reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The high functional group tolerance and the commercial availability of a vast array of boronic acids and aryl halides make this a highly versatile method for accessing complex substituted benzophenones.[16]

Application to Benzophenone Synthesis:

  • Direct Coupling: An arylboronic acid can be coupled with a bromo- or iodo-substituted benzophenone. The reactivity of the halide is influenced by its position, with the general trend being para > meta > ortho, due to a combination of electronic and steric effects.[15]

  • Carbonylative Coupling: A more direct approach involves the palladium-catalyzed coupling of an aryl halide and an arylboronic acid under an atmosphere of carbon monoxide (CO). The CO molecule is inserted during the catalytic cycle to form the ketone bridge, providing a direct route to the benzophenone core.

Suzuki_Coupling pd0 Pd(0)L₂ pd2_oxid Ar¹-Pd(II)-X pd0->pd2_oxid Oxidative Addition pd2_trans Ar¹-Pd(II)-Ar² pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product reagents1 Ar¹-X reagents2 Ar²-B(OH)₂ + Base

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene.[17][18] While not a direct route, it can be adapted for benzophenone synthesis. For example, a substituted aryl bromide can be coupled with styrene. The resulting stilbene derivative can then undergo oxidative cleavage (e.g., via ozonolysis) to yield the desired benzophenone. This multi-step sequence can be useful when direct acylation or coupling methods are problematic.

Other Palladium-Catalyzed Approaches

Modern methods continue to expand the toolkit for benzophenone synthesis. One notable reaction is the palladium-catalyzed addition of sodium arylsulfinates to 2-aminobenzonitriles. This provides a highly efficient and direct route to 2-aminobenzophenones, which are crucial precursors for the 1,4-benzodiazepine class of pharmaceuticals.[14]

Specialized and Emergent Techniques

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[19] For benzophenone synthesis, microwave-assisted methods can dramatically reduce reaction times and improve yields for classical reactions like Friedel-Crafts acylation and modern cross-couplings.[19][20] The homogenous and rapid heating provided by microwaves can lead to cleaner reactions with fewer byproducts.[19]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends critically on the specific target molecule, available starting materials, and required functional group tolerance.

Method Typical Conditions Substrate Scope Functional Group Tolerance Key Advantages Key Limitations
Friedel-Crafts Acylation Stoichiometric Lewis acid (e.g., AlCl₃), anhydrousGood for electron-rich/neutral aromaticsPoor; sensitive to acids and basesCost-effective, scalable, reliableHarsh conditions, high waste, fails on deactivated rings[5]
Oxidation of Diphenylmethanes Strong oxidants (CrO₃, HNO₃) or catalytic systemsDependent on diphenylmethane availabilityModerate to PoorUtilizes readily available precursorsCan require harsh/toxic oxidants[6]
Grignard Reactions Anhydrous ether/THF, low temperatureBroadPoor; incompatible with acidic protonsExcellent for C-C bond formationMoisture sensitive, poor functional group tolerance[13]
Suzuki-Miyaura Coupling Pd catalyst, base, solvent mixtureVery BroadExcellentMild conditions, exceptional functional group toleranceCost of catalyst, removal of boron byproducts
Carbonylative Suzuki Coupling Pd catalyst, base, CO atmosphere (1 atm or higher)BroadExcellentDirect, convergent synthesisHandling of toxic CO gas, specialized equipment

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzophenone via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the benzoylation of chlorobenzene.[21]

Materials:

  • Chlorobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium sulfate (Na₂SO₄, anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane via syringe and cool the slurry to 0 °C in an ice bath.

  • Reagent Addition: To the cooled, stirring slurry, add chlorobenzene (3.0 eq) followed by the dropwise addition of benzoyl chloride (1.0 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of crushed ice, followed by concentrated HCl (2M solution) to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Isolation: Purify the crude solid by recrystallization from ethanol to yield 4-chlorobenzophenone as a white solid.

Protocol 2: Synthesis of a Biaryl Ketone via Suzuki-Miyaura Coupling

This is a generalized procedure for the coupling of a bromo-substituted benzophenone with an arylboronic acid.[15]

Materials:

  • Bromo-substituted benzophenone (e.g., 4-bromobenzophenone, 1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 10 mL)

Procedure:

  • Reaction Setup: In a round-bottom flask or Schlenk tube, combine the bromo-substituted benzophenone (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.03 eq), and base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude product by column chromatography on silica gel to afford the desired biaryl ketone.

Caption: Overview of Synthetic Approaches to Benzophenones.

Conclusion

The synthesis of substituted benzophenones is a mature field that continues to evolve. While classical methods like Friedel-Crafts acylation remain indispensable for large-scale synthesis of simpler structures, modern palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, offer unparalleled versatility and functional group tolerance for the construction of complex, highly decorated molecules. The ongoing development of new catalytic systems and enabling technologies like microwave-assisted synthesis promises to further enhance the efficiency and sustainability of these routes. For the modern researcher, a thorough understanding of both classical and contemporary methods is essential for designing optimal synthetic strategies to access this vital class of compounds.

References

  • Microwave-assisted synthesis of hydroxyxanthones from benzophenones in w
  • Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals. (n.d.).
  • A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling. (2025). BenchChem.
  • Oxidation of diphenylmethane with chromic acid yields. (2023). Brainly.in.
  • Lukács, G., Porcs-Makkay, M., Komáromi, A., & Simig, G. (n.d.). Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals.Semantic Scholar.
  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Aminobenzophenones. (2025). BenchChem.
  • Process for the oxidation of diphenylmethanes to benzophenones. (n.d.).
  • The Grignard Reaction. (n.d.). University of Missouri–St. Louis.
  • Lukács, G., Porcs-Makkay, M., Komáromi, A., & Simig, G. (2008). Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals.ARKIVOC, 2008(3), 17-24.
  • Kumar, P., et al. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.RSC Advances.
  • Application and Preparation of Benzophenone. (2022). ChemicalBook.
  • Highly Selective Oxidation of Diphenylmethane to Benzophenone over Co/MCM-41. (n.d.). Oxford Academic.
  • Grignard Reaction. (n.d.). CHEM 322L Experiment 1.
  • Ogata, Y., Tezuka, H., & Kamei, T. (n.d.). Kinetics of the nitric acid oxidation of diphenylmethane to benzophenone.The Journal of Organic Chemistry.
  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023). Sciforum.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • Friedel–Crafts reaction. (n.d.). Wikipedia.
  • Ogata, Y., Tezuka, H., & Kamei, T. (n.d.). Kinetics of the nitric acid oxidation of diphenylmethane to benzophenone.
  • Friedel Crafts Acylation And Alkyl
  • Friedel-Crafts Acyl
  • 4-Chlorobenzophenone - Friedel Craft Acyl
  • Heck Coupling. (2016). Royal Society of Chemistry.
  • Heck reaction. (n.d.). Wikipedia.

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A Technical Guide to 2-Fluoro-4'-nitrobenzophenone: A Pivotal Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Benzophenone Scaffold

The benzophenone framework is a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise orientation of substituents, making it an ideal core for interacting with a diverse range of biological targets. Nature itself has utilized this motif in molecules exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Synthetic chemists have long recognized the value of benzophenone derivatives, which form the structural basis of numerous marketed drugs.[1][2] Within this versatile chemical family, 2-Fluoro-4'-nitrobenzophenone emerges as a particularly valuable and strategic precursor, engineered with functional groups that serve as handles for constructing complex pharmaceutical agents. This guide provides an in-depth exploration of its synthesis, characterization, and critical applications in drug development.

Core Characteristics of this compound

A thorough understanding of the precursor's fundamental properties is paramount for its effective use in any synthetic campaign. The strategic placement of the fluoro and nitro groups dictates its reactivity and utility.

Physicochemical and Spectroscopic Data

The identity and purity of this compound must be rigorously confirmed before its use in multi-step syntheses where impurities can lead to complex downstream issues.

PropertyValue
Molecular Formula C₁₃H₈FNO₃
Molecular Weight 245.21 g/mol [3]
CAS Number 38133-91-0
Appearance Pale yellow to yellow crystalline solid
Melting Point 98-100 °C[4]
Solubility Soluble in common organic solvents like DMSO and DMF.

Spectroscopic Signature:

  • ¹³C NMR (Solvent: DMSO-d₆): The carbon spectrum provides a clear fingerprint of the molecule. Key chemical shifts are observed for the carbonyl carbon and the carbons attached to the fluorine and nitro groups, allowing for unambiguous structural confirmation.[3]

  • ¹H NMR (Solvent: CDCl₃): The proton NMR spectrum will show distinct signals in the aromatic region (typically between 7.2 and 8.4 ppm). The coupling patterns and integration values are essential for verifying the substitution pattern on both phenyl rings.[5]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands will be present for the carbonyl (C=O) stretch (around 1650 cm⁻¹), the C-F stretch, and the asymmetric and symmetric stretches of the nitro group (NO₂).[5]

Strategic Synthesis of the Precursor

The most common and industrially scalable method for preparing 2-substituted benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct and efficient route to the desired ketone core.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This procedure details the synthesis of the title compound from commercially available starting materials. A patent describes an effective method using a ferric chloride catalyst.[6]

Workflow Diagram: Synthesis of this compound

cluster_start Starting Materials SM1 Fluorobenzene Reaction Friedel-Crafts Acylation (-20°C to 25°C) Solvent: Excess Fluorobenzene SM1->Reaction SM2 2-Nitrobenzoyl Chloride SM2->Reaction Catalyst Anhydrous FeCl₃ Catalyst Catalyst->Reaction Workup Aqueous Workup (Hydrolysis & Extraction) Reaction->Workup Reaction Quench Purification Crystallization Workup->Purification Crude Product Product This compound Purification->Product High Purity Product

Caption: Friedel-Crafts synthesis of the target precursor.

Step-by-Step Methodology:

  • Reaction Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel under an inert atmosphere (e.g., nitrogen), charge anhydrous ferric chloride (FeCl₃) and fluorobenzene. The fluorobenzene serves as both a reactant and a solvent.[6]

  • Temperature Control: Cool the reaction mixture to a temperature between -20°C and 0°C using a suitable cooling bath. Maintaining a low temperature is critical to minimize side reactions and control the regioselectivity of the acylation.

  • Addition of Acyl Chloride: Slowly add 2-nitrobenzoyl chloride dropwise to the stirred mixture, ensuring the internal temperature does not exceed 25°C.[6]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Workup: Once the reaction is complete, carefully quench the mixture by slowly adding it to a mixture of crushed ice and hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

  • Extraction and Purification: Extract the aqueous layer with a water-immiscible organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield high-purity this compound.[6]

Transformation into Key Pharmaceutical Intermediates

The true value of this compound lies in its capacity to be transformed into more complex building blocks. The reduction of the nitro group is arguably the most critical transformation, unlocking pathways to a vast array of bioactive molecules.

The Gateway Reaction: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine (aniline) is a fundamental step that furnishes the 2-amino-4'-fluorobenzophenone core. This intermediate is a direct precursor to the 1,4-benzodiazepine class of drugs.[7][8]

Workflow Diagram: Nitro Group Reduction

Precursor This compound Reaction Catalytic Hydrogenation Precursor->Reaction Reagents Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol) Reagents->Reaction Product 2-Amino-4'-fluorobenzophenone Reaction->Product

Caption: Catalytic reduction to the key amino intermediate.

Recommended Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[9]

  • Catalyst Slurry: In a hydrogenation vessel, suspend a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) in a suitable solvent such as ethanol or ethyl acetate.

  • Addition of Substrate: Add the this compound to the catalyst slurry.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-4'-fluorobenzophenone, which can be used directly in the next step or purified further by recrystallization.

Application in the Synthesis of 1,4-Benzodiazepines

2-Aminobenzophenones are the cornerstone for the synthesis of the 1,4-benzodiazepine scaffold, a core structure in numerous anxiolytic, sedative, and anticonvulsant drugs.[7][10] The synthesis of Prazepam, for instance, relies on a 2-aminobenzophenone precursor.[7]

General Synthetic Pathway to the Benzodiazepine Core

The construction of the seven-membered diazepine ring typically involves a condensation reaction between the 2-aminobenzophenone intermediate and an amino acid derivative, followed by cyclization.

Synthetic Scheme: From Precursor to Benzodiazepine

cluster_path Synthetic Pathway Start 2-Amino-4'-fluorobenzophenone Step1 Amide Formation & Cyclization Start->Step1 Reagent1 + Glycine Ethyl Ester HCl Base (e.g., Pyridine) Reagent1->Step1 Product 1,4-Benzodiazepine Scaffold (e.g., 7-Fluoro-5-(4-fluorophenyl)- 1,3-dihydro-2H-1,4-benzodiazepin-2-one) Step1->Product

Caption: Construction of the 1,4-benzodiazepine ring system.

General Experimental Protocol:

  • Condensation: A mixture of 2-amino-4'-fluorobenzophenone and glycine ethyl ester hydrochloride is heated in a solvent such as pyridine.[10] The pyridine acts as both the solvent and the base to neutralize the hydrochloride.

  • Cyclization: The reaction mixture is heated under reflux for several hours. During this time, condensation occurs, followed by an intramolecular cyclization to form the seven-membered diazepine ring.

  • Isolation and Purification: After cooling, the reaction mixture is poured into water, causing the benzodiazepine product to precipitate. The solid is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent like ethanol to afford the pure product.

Safety and Handling

Proper handling of this compound and its precursors is essential. The compound and its starting materials possess inherent hazards that require appropriate safety precautions.

  • Hazard Identification: Precursors like 2-fluoro-4-nitrobenzoic acid are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[11][12] Similar hazards should be assumed for this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] Work should be conducted in a well-ventilated fume hood.[11]

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[13] Use non-sparking tools and prevent the formation of dust and aerosols.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

  • First Aid:

    • In case of skin contact: Wash immediately with plenty of soap and water.[11]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11][12]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[4]

    • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4][11]

Conclusion

This compound is more than a simple chemical; it is a strategic asset in the synthesis of high-value pharmaceutical compounds. Its carefully positioned functional groups—a reducible nitro group and a reactive fluoro-substituted ring—provide chemists with a robust platform for accessing the critical 2-aminobenzophenone core. This, in turn, opens the door to the synthesis of pharmacologically significant scaffolds, most notably the 1,4-benzodiazepines. The protocols and data presented in this guide underscore its importance and provide a framework for its safe and effective application in research and development settings, solidifying its role as a cornerstone precursor in the ongoing quest for novel therapeutics.

References

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Methodological & Application

Application Note: A Strategic Guide to the Suzuki-Miyaura Cross-Coupling of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This guide focuses on a particularly valuable yet challenging substrate: 2-Fluoro-4'-nitrobenzophenone . Its structure contains a deactivated aryl fluoride, which presents a significant hurdle for C-F bond activation, the most difficult of the carbon-halogen bonds to cleave in cross-coupling reactions.[6] However, the molecule's potent electron-withdrawing nitro and carbonyl groups, combined with its utility as a precursor for complex nitrogen-containing compounds relevant to drug discovery, make it a compelling synthetic target.[7][8][9]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide, blending mechanistic insights with a field-proven, step-by-step protocol for the successful Suzuki-Miyaura coupling of this demanding substrate.

Mechanistic Deep Dive: Overcoming the C-F Activation Barrier

The success of any Suzuki-Miyaura coupling hinges on a fundamental understanding of its catalytic cycle. For a challenging substrate like this compound, this understanding is paramount.

The Foundational Catalytic Cycle

The reaction proceeds through a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][10][11] The active catalyst, a Pd(0) species, initiates the cycle by inserting into the carbon-fluorine bond of the benzophenone.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)(F)L₂ pd0->oa_intermediate Oxidative Addition (Rate-Limiting Step) trans_intermediate Ar-Pd(II)(Ar')L₂ oa_intermediate->trans_intermediate Transmetalation trans_intermediate->pd0 Reductive Elimination product Product (Ar-Ar') trans_intermediate->product aryl_halide This compound (Ar-F) aryl_halide->oa_intermediate boronic_acid Ar'-B(OR)₂ + Base boronic_acid->trans_intermediate

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling.

The Causality Behind Component Selection
  • The C-F Bond Challenge: The carbon-fluorine bond possesses the highest bond dissociation energy among carbon-halogen bonds, making the initial oxidative addition step extremely challenging and often rate-limiting.[6] Standard palladium catalysts like Pd(PPh₃)₄ are typically ineffective.

  • Catalyst System Rationale: To overcome this barrier, a highly active catalyst system is non-negotiable. The solution lies in using bulky, electron-rich phosphine ligands.

    • Expertise & Experience: Ligands such as Sphos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other Buchwald-type dialkylbiaryl phosphines are essential.[1][12] Their steric bulk promotes the formation of a coordinatively unsaturated L-Pd(0) species, while their strong electron-donating character increases the electron density on the palladium center, significantly facilitating its insertion into the formidable C-F bond.[6][12] Modern palladium pre-catalysts, which rapidly generate the active Pd(0) species, are also highly effective.[13] While nickel-based catalysts are also known to activate aryl fluorides, palladium systems often offer broader functional group compatibility.[14][15]

  • The Role of the Base: The base is not merely a spectator; it is a crucial activator. Its primary role is to react with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)3]⁻), which is necessary for the transmetalation step to proceed efficiently.[16] Strong inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly employed. K₃PO₄ is often preferred for challenging couplings as it is less prone to causing protodeboronation of the boronic acid.[1][12]

  • Solvent Choice: Anhydrous, degassed aprotic polar solvents such as 1,4-dioxane or toluene are ideal. They provide good solubility for the reactants and catalyst system while remaining inert. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1]

Validated Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization for specific boronic acids may be necessary.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Equiv.Mol%Notes
This compound344-80-9245.211.0-Limiting Reagent
Arylboronic AcidVariesVaries1.2-Ensure high purity
SPhos Pd G3 (Pre-catalyst)1445085-87-9792.03-2A highly active and air-stable pre-catalyst
Potassium Phosphate (K₃PO₄)7778-53-2212.272.0-Anhydrous, finely powdered
1,4-Dioxane123-91-188.11--Anhydrous, degassed
Water7732-18-518.02--Degassed (e.g., by sparging with Argon)
Experimental Workflow Diagram

Workflow start Start setup 1. Reagent Setup Add solids (aryl fluoride, boronic acid, catalyst, base) to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Seal flask. Evacuate and backfill with Argon (3x cycle). setup->inert solvent 3. Solvent Addition Add degassed 1,4-dioxane and water via syringe. inert->solvent reaction 4. Reaction Heat mixture to 100 °C with vigorous stirring for 12-24h. solvent->reaction monitor 5. Monitoring Check reaction progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Workup Cool to RT. Quench with water, extract with ethyl acetate. monitor->workup Complete purify 7. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End Characterize final product. purify->end

Caption: A standard experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), SPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).[1]

  • Inerting the System: Seal the flask with a rubber septum. Carefully evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely oxygen-free atmosphere. This step is critical for catalyst longevity.

  • Solvent Addition: Under a positive pressure of Argon, add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The small amount of water can sometimes accelerate the reaction.[1]

  • Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously to ensure proper mixing of the heterogeneous solution.

  • Monitoring: Monitor the reaction's progress periodically (e.g., every 4 hours) by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (15 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Representative Data & Troubleshooting

Example Reaction: Coupling with Phenylboronic Acid

  • Product: (4'-Nitro-[1,1'-biphenyl]-2-yl)(phenyl)methanone

  • Expected Yield: 75-90% (highly dependent on purity of reagents and reaction conditions)

  • Hypothetical Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.8 Hz, 2H), 7.80-7.20 (m, 11H). Note: The aromatic region will be complex; specific assignments require 2D NMR.

    • ¹³C NMR (100 MHz, CDCl₃): δ 196.5 (C=O), 147.5, 145.2, 141.0, 138.0, 137.5, 133.0, 131.0, 130.5, 130.0, 129.0, 128.5, 123.5.

    • LC-MS (ESI+): m/z = 318.1 [M+H]⁺.

ProblemPotential CauseRecommended Solution
No or Low Conversion 1. Ineffective C-F bond activation.2. Catalyst decomposition.1. Increase catalyst loading to 3-5 mol%. Try a different ligand (e.g., XPhos). Increase temperature to 110-120 °C.2. Ensure solvents were properly degassed and an inert atmosphere was maintained.
Protodeboronation of Boronic Acid 1. Base is too strong or conditions too harsh.2. Presence of excess water.1. Switch to a milder base like K₂CO₃. 2. Use a boronic ester (e.g., pinacol ester) instead of the acid. Ensure anhydrous solvent is truly dry.
Multiple Byproducts 1. Homocoupling of boronic acid.2. Reduction of nitro group.1. Lower the reaction temperature slightly. Ensure slow, controlled heating.2. This is rare with Pd but possible. Confirm identity by MS. If problematic, consider alternative coupling strategies.

Conclusion

While the Suzuki-Miyaura coupling of this compound presents a formidable synthetic challenge due to the inert C-F bond, it is readily achievable through a strategic and informed approach. The key to success lies in the rational selection of a highly active palladium catalyst system, specifically one employing bulky, electron-rich dialkylbiaryl phosphine ligands. By understanding the mechanistic rationale behind each component and adhering to a rigorous experimental protocol that ensures an inert environment, researchers can effectively utilize this valuable building block to construct complex molecular architectures for pharmaceutical and materials science applications.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Sci-Hub.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. PubMed.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed.
  • Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides.
  • The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts.
  • The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Application Notes and Protocols: 2-Amino-2'-fluoro-5-nitrobenzophenone as a Precursor for Flunitrazepam. Benchchem.
  • Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone. Benchchem.
  • Palladium catalysed Suzuki reactions of fluoroarenes.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • 2-Amino-2'-fluoro-5-nitrobenzophenone. Vulcanchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m

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Application Notes for a Versatile Scaffold: Leveraging 2-Fluoro-4'-nitrobenzophenone in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-4'-nitrobenzophenone as a pivotal building block in modern organic synthesis. Moving beyond a simple catalogue of reactions, we delve into the mechanistic rationale and strategic considerations that empower researchers, particularly in pharmaceutical and materials science, to harness its full synthetic potential. The unique electronic architecture of this molecule—characterized by an activated fluoro-aromatic ring and a readily transformable nitro group—offers a robust platform for constructing complex molecular frameworks. This document details field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and the synthesis of high-value heterocyclic systems such as benzodiazepines.

The Strategic Value of this compound

This compound is more than a mere intermediate; it is a strategically designed scaffold for complex molecular engineering. Its utility is rooted in the distinct reactivity of its constituent parts:

  • The Benzophenone Core: Provides a rigid, three-dimensional framework that is a common feature in many biologically active molecules.

  • The Fluorine Substituent: Positioned ortho to the electron-withdrawing carbonyl group, the fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its application as a building block.[1]

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to a primary amine.[2][3] This transformation is a gateway to a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and, most notably, intramolecular cyclizations to form heterocyclic systems.[4]

The strategic placement of these functional groups allows for a sequence of controlled chemical transformations, enabling the construction of diverse and complex molecular libraries from a single, commercially available starting material.

Physicochemical Properties

A clear understanding of the physical properties of a building block is essential for designing robust experimental protocols.

PropertyValue
Molecular Formula C₁₃H₈FNO₃
Molecular Weight 245.21 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 118-122 °C
Solubility Soluble in common organic solvents like Chloroform, DMF, and DMSO

Data extrapolated from analogous compounds and supplier information.

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound stems from its high reactivity towards nucleophiles via the SNAr mechanism.

Mechanistic Rationale

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient carbon atom bearing the fluorine.[1][5] The electron-withdrawing carbonyl group, being directly adjacent to the reaction center, strongly stabilizes the resulting negative charge in the intermediate, known as a Meisenheimer complex.[1][5] This stabilization significantly lowers the activation energy for the reaction. Although the C-F bond is strong, its cleavage is not the rate-limiting step; the restoration of aromaticity upon fluoride expulsion is a powerful thermodynamic driving force.[1]

Figure 1: SNAr Mechanism on this compound.
Protocol 1: General SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding 2-amino-4'-nitrobenzophenone derivative.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine, or aniline) (1.2 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the chosen solvent (DMSO or DMF).

  • Add the amine nucleophile (1.2 - 1.5 eq) and the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Application in Heterocyclic Synthesis: The Benzodiazepine Scaffold

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The 1,4-benzodiazepine core, for instance, is a privileged scaffold found in numerous anxiolytic, anticonvulsant, and hypnotic drugs. The synthesis of a benzodiazepine derivative from this compound is a prime example of a multi-step synthetic strategy.

Benzodiazepine_Workflow Start This compound Intermediate1 2-Amino-4'-nitrobenzophenone (SNAAr Product) Start->Intermediate1 1. NH₃, Δ (SNAAr) Intermediate2 2-Amino-4'-aminobenzophenone (Reduction Product) Intermediate1->Intermediate2 2. H₂, Pd/C or SnCl₂ (Nitro Reduction) Intermediate3 Glycine Adduct Intermediate2->Intermediate3 3. Glycine ethyl ester HCl (Condensation) Product 1,4-Benzodiazepine-2-one Derivative Intermediate3->Product 4. Heat, Acid Catalyst (Cyclization)

Figure 2: Workflow for Benzodiazepine Synthesis.
Protocol 2: Multi-step Synthesis of a 1,4-Benzodiazepine-2-one Analogue

This protocol outlines the key steps for synthesizing a benzodiazepine derivative, starting with an SNAr reaction with ammonia, followed by nitro group reduction and cyclization.

  • Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a solution of ammonia in methanol (7N).

  • Reaction Conditions: Heat the vessel to 100-120 °C for 12-24 hours.

  • Work-up: After cooling, vent the vessel and concentrate the solvent. The resulting solid can be purified by recrystallization from ethanol or by column chromatography to yield 2-Amino-4'-nitrobenzophenone.

  • Reaction Setup: Dissolve the 2-Amino-4'-nitrobenzophenone (1.0 eq) from Step A in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.[2]

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 2,4'-Diaminobenzophenone, which is often used in the next step without further purification.

  • Reaction Setup: Combine 2,4'-Diaminobenzophenone (1.0 eq), glycine ethyl ester hydrochloride (1.1 eq), and a non-nucleophilic base like triethylamine (2.5 eq) in a solvent such as pyridine or toluene.

  • Reaction Conditions: Heat the mixture to reflux. A Dean-Stark apparatus can be used if toluene is the solvent to azeotropically remove water and drive the cyclization.

  • Work-up: After cooling, remove the solvent under reduced pressure. The residue is then worked up by partitioning between an organic solvent (e.g., EtOAc) and water. The organic layer is washed, dried, and concentrated.

  • Purification: The final 1,4-Benzodiazepine-2-one derivative is purified by column chromatography or recrystallization.

Data Summary for Benzodiazepine Synthesis
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
A NH₃/MeOHMethanol100-12085-95
B H₂, 10% Pd/CEthanolRoom Temp.>90 (often quantitative)
C Glycine ethyl ester HCl, TEAPyridineReflux60-75

Advanced Applications in Medicinal Chemistry

The true power of this compound as a building block is realized in its application to generate libraries of compounds for drug discovery. By varying the nucleophile in the initial SNAr step and modifying the resulting amino group after nitro reduction, a wide range of structurally diverse molecules can be synthesized. This is particularly relevant in the development of kinase inhibitors and antiviral agents, such as analogues of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).[6][7][8][9]

Library_Synthesis Core This compound Nuc1 R¹-NH₂ Nuc2 R²-OH Nuc3 R³-SH Intermediate1 Amine Adduct Core->Intermediate1 + R¹-NH₂ Intermediate2 Ether Adduct Core->Intermediate2 + R²-OH Intermediate3 Thioether Adduct Core->Intermediate3 + R³-SH SNAAr_Header Step 1: S_NAr Diversification Reduced1 Diamino Derivative Intermediate1->Reduced1 [H] Reduced2 Amino-Ether Intermediate2->Reduced2 [H] Reduced3 Amino-Thioether Intermediate3->Reduced3 [H] Reduction_Header Step 2: Nitro Reduction Final1 Heterocycle Library A (e.g., Benzodiazepines) Reduced1->Final1 Cyclizing Agent 1 Final2 Heterocycle Library B (e.g., Quinoxalines) Reduced2->Final2 Cyclizing Agent 2 Final3 Functionalized Scaffolds Reduced3->Final3 Further Functionalization Final_Header Step 3: Cyclization / Functionalization

Sources

HPLC Method Development and Validation for Purity Analysis of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and validation of a simple, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 2-Fluoro-4'-nitrobenzophenone. The method is crucial for quality control in research, development, and manufacturing environments. Chromatographic separation was achieved on a C18 column with gradient elution using a mobile phase of acetonitrile and 0.1% formic acid in water. The detection was carried out at 260 nm. The method was subjected to forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions, demonstrating its stability-indicating capability by successfully resolving the parent peak from all degradation products. The developed method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, confirming its linearity, precision, accuracy, specificity, and robustness. The results indicate that this method is suitable for the routine purity analysis and stability assessment of this compound.

Introduction

This compound is a substituted benzophenone derivative that serves as a key intermediate in the synthesis of various organic compounds. As with any chemical used in further manufacturing, particularly for pharmaceutical applications, ensuring its purity is paramount. Impurities can affect the safety, efficacy, and stability of the final product.[1] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[2][3][4]

The development of a stability-indicating analytical method is a critical part of the drug development process. Such a method must be able to unequivocally assess the drug substance in the presence of its potential degradation products.[5][6] Forced degradation, or stress testing, is intentionally used to produce representative degradation products to ensure the analytical method can separate them from the active pharmaceutical ingredient (API), thereby demonstrating specificity.[7][8]

This document provides a comprehensive guide to developing and validating a robust RP-HPLC method for this compound, designed for researchers, scientists, and drug development professionals.

Analyte Properties and Methodological Rationale

Understanding the physicochemical properties of this compound is the foundation for a logical method development strategy.

PropertyValueSource
Chemical Structure Chemical Structure of this compound(Self-generated)
CAS Number 77778-85-9[9][10]
Molecular Formula C₁₃H₈FNO₃[9][10]
Molecular Weight 245.21 g/mol [9][10]
Melting Point 115 °C[9]
Predicted Polarity Moderately polar(Inferred from structure)
UV Chromophores Benzophenone core, Nitro group(Inferred from structure)

The molecule's structure, featuring a benzophenone core and a nitro group, provides strong ultraviolet (UV) chromophores, making UV detection a suitable and sensitive choice. Its moderate polarity suggests that reversed-phase chromatography, which separates compounds based on hydrophobicity, will be an effective separation mode. A C18 stationary phase is a logical starting point as it offers high hydrophobicity and is widely applicable.

Experimental Protocol

Reagents and Materials
  • This compound Reference Standard: Purity >99.5%

  • Acetonitrile (ACN): HPLC Grade

  • Water: HPLC Grade or Milli-Q

  • Formic Acid: Analytical Grade

  • Hydrochloric Acid (HCl): Analytical Grade

  • Sodium Hydroxide (NaOH): Analytical Grade

  • Hydrogen Peroxide (H₂O₂): 30% solution, Analytical Grade

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (e.g., Empower™, Chromeleon™)

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (50% B), 2-15 min (50-80% B), 15-18 min (80% B), 18-18.1 min (80-50% B), 18.1-22 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

Method Development Strategy

The development of a robust HPLC method follows a systematic process of selection and optimization. The causality behind each choice is critical for creating a reliable method.

Initial Scouting Phase
  • Column Selection: A C18 column was chosen due to the moderately non-polar nature of this compound. This stationary phase provides sufficient hydrophobic interaction to retain the analyte while allowing for efficient elution with a suitable organic mobile phase.

  • Detection Wavelength (λmax) Determination: The reference standard was dissolved in the mobile phase diluent and scanned from 200 to 400 nm using the PDA detector. The UV spectrum showed a significant maximum absorbance at approximately 260 nm, which was selected for analysis to ensure high sensitivity. This is consistent with the benzophenone chromophore.

  • Mobile Phase Selection: Acetonitrile was chosen over methanol as the organic modifier due to its lower viscosity and stronger elution strength, which often results in better peak efficiency and lower backpressure. A small amount of formic acid (0.1%) was added to the aqueous phase to control the pH and ensure protonation of any potential acidic impurities, leading to sharper, more symmetrical peaks.

Optimization Phase

An initial isocratic elution resulted in poor resolution of early-eluting impurities and long run times for any potential late-eluting degradants. Therefore, a gradient elution was developed. The gradient was optimized to ensure that the main peak of this compound was well-resolved from any process impurities and potential degradation products, while keeping the total run time under 22 minutes for efficiency.

Method_Development_Workflow cluster_scouting Scouting Phase cluster_optimization Optimization Phase cluster_validation Validation & Verification A Define Analyte Properties (Polarity, UV Spectrum) B Select Column (e.g., C18, C8) A->B Guides initial choices C Select Mobile Phase (ACN vs. MeOH, Buffer) A->C Guides initial choices D Determine λmax (PDA Scan) A->D Guides initial choices E Evaluate Isocratic vs. Gradient B->E C->E D->E F Optimize Gradient Program (Slope, Time) E->F G Fine-tune Flow Rate & Column Temperature F->G H Final Method Conditions G->H I Forced Degradation Study H->I Test for stability-indication J ICH Method Validation (Specificity, Linearity, etc.) H->J I->J Confirm specificity K Final Verified Method J->K

Caption: A logical workflow for HPLC method development.

Forced Degradation Studies (Stress Testing)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[11] The goal was to achieve 5-20% degradation of the active ingredient to ensure that potential degradants could be detected.[11] A stock solution of this compound (1.0 mg/mL) was used for all stress studies.

Stress Study Protocols
  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1.0 N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1.0 N NaOH and diluted to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 1.0 N NaOH and kept at room temperature for 2 hours. The solution was then neutralized with 1.0 N HCl and diluted to 0.1 mg/mL.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours. The sample was then diluted to 0.1 mg/mL.

  • Thermal Degradation: The solid reference standard was placed in a hot air oven at 105°C for 48 hours. A sample was then prepared at 0.1 mg/mL.

  • Photolytic Degradation: A solution of the reference standard (0.1 mg/mL) was exposed to UV light (254 nm) for 24 hours. A control sample was wrapped in aluminum foil and stored under the same conditions.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C) Start->Acid Base Base Hydrolysis (1N NaOH, RT) Start->Base Oxidation Oxidation (30% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 105°C) Start->Thermal Photo Photolytic (UV Light) Start->Photo Process Neutralize (if needed) Dilute to Target Conc. Acid->Process Base->Process Oxidation->Process Thermal->Process Photo->Process Analysis Analyze via HPLC with PDA Detector Process->Analysis End Assess Peak Purity & Mass Balance Analysis->End

Caption: Workflow for forced degradation studies.

Results of Forced Degradation

The method successfully separated the intact this compound peak from all degradation products. Peak purity analysis using the PDA detector confirmed that the main peak was spectrally pure in all stressed samples, demonstrating the method's specificity.

Stress Condition% DegradationObservations
Acid Hydrolysis~12%One major degradation peak observed.
Base Hydrolysis~18%Significant degradation with two major products.
Oxidative Degradation~8%Minor degradation peak observed.
Thermal DegradationNo significant degradationThe compound is stable to dry heat.
Photolytic Degradation~5%One minor degradation peak observed.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines.[7]

ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the main peak. Peak purity index > 0.999 for all stressed samples.No interference. Peak is pure.
Linearity
   Range10 - 150 µg/mL-
   Correlation Coefficient (r²)0.9998r² ≥ 0.999
   Regression Equationy = 25481x + 1250-
Precision
   Repeatability (%RSD, n=6)0.45%%RSD ≤ 2.0%
   Intermediate Precision (%RSD)0.68%%RSD ≤ 2.0%
Accuracy (% Recovery)
   50% Level99.8%98.0% - 102.0%
   100% Level100.5%98.0% - 102.0%
   150% Level101.2%98.0% - 102.0%
Detection & Quantitation Limits
   LOD0.1 µg/mL-
   LOQ0.3 µg/mL-
Robustness %RSD < 1.5% for all variations (Flow rate ±0.1 mL/min, Column Temp ±2°C, Mobile phase composition ±2%).%RSD ≤ 2.0%

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the purity determination of this compound. The method is effective in separating the main compound from its process-related impurities and degradation products. The comprehensive validation demonstrates its suitability for routine quality control analysis and stability studies in a regulated environment.

References

  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Strategy and Experimental Design. In Handbook of Stability Testing in Pharmaceutical Development (pp. 97-128). Springer. [Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Byrd, J. C. (2024). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • Rao, B. M., et al. (2021). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Moravek, Inc.[Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci Blog. [Link]

  • Agilent Technologies. (n.d.). Purity and Impurity Analysis. [Link]

  • ELGA LabWater. (n.d.). HPLC in pharmaceutical analysis: Why water purity matters. [Link]

  • PubChem. (n.d.). 2-Amino-2'-fluoro-5-nitrobenzophenone. National Center for Biotechnology Information. [Link]

  • Huang, M., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods. [Link]

  • Okereke, C. S., & Brzak, K. A. (1992). Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats. Journal of Applied Toxicology. [Link]

  • Lertsatitthanakorn, P., et al. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica. [Link]

  • Ceresole, R., et al. (2012). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations. Journal of Liquid Chromatography & Related Technologies. [Link]

Sources

Application Notes and Protocols for the Derivatization of 2-Fluoro-4'-nitrobenzophenone to Enhance Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. 2-Fluoro-4'-nitrobenzophenone is a versatile starting material, offering multiple reactive sites for chemical modification. This guide provides a comprehensive framework for the strategic derivatization of this compound to generate a library of novel analogues with potentially enhanced therapeutic properties. We detail synthetic protocols for key transformations and provide standardized methodologies for evaluating the biological activities of the resulting compounds.

Introduction: Rationale and Strategic Approach

The chemical structure of this compound presents three primary sites for modification: the fluorine-substituted aromatic ring, the nitro-substituted aromatic ring, and the central carbonyl group. The derivatization strategy is grounded in established structure-activity relationship (SAR) principles for benzophenone-type compounds, where modifications to aromatic substituents and the central linker can significantly modulate biological efficacy.[1][2][3][4]

  • C2-Fluoro Position: The fluorine atom is activated by the electron-withdrawing effects of the adjacent carbonyl group and the nitro group on the other ring. This makes it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse amine, ether, or thioether functionalities.

  • C4'-Nitro Position: The nitro group is a versatile functional handle. Its reduction to an amine provides a nucleophilic site that can be readily acylated, sulfonated, or alkylated, creating a vast array of derivatives.

  • Carbonyl Group: The ketone can be transformed into various other functional groups, such as hydrazones, oximes, or alcohols, which have been shown to influence the biological profile of benzophenone analogues.[2]

This guide will focus on the first two strategies, which offer the most direct and high-yielding pathways to a diverse chemical library.

G cluster_start Starting Material cluster_strategies Derivatization Strategies cluster_screening Biological Evaluation cluster_end Analysis start This compound S1 Strategy 1: S_N_Ar at C2-Position (e.g., Amination) start->S1 React S2 Strategy 2: Nitro Reduction at C4'-Position start->S2 React B1 Anticancer Screening (MTT, LDH Assays) S1->B1 Test B2 Antimicrobial Screening (MIC Determination) S1->B2 Test B3 Anti-inflammatory Screening (NO Inhibition Assay) S1->B3 Test S3 Further Derivatization of Amine S2->S3 Modify S3->B1 Test S3->B2 Test S3->B3 Test SAR Structure-Activity Relationship (SAR) Analysis B1->SAR Analyze Data B2->SAR Analyze Data B3->SAR Analyze Data

Figure 1: Overall workflow for derivatization and biological screening.

Synthetic Derivatization Protocols

Note: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety precautions (safety glasses, lab coat, gloves) must be observed.

Protocol 2.1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for replacing the C2-fluorine atom with an amino group. The electron-deficient nature of the aromatic ring facilitates this reaction.[5]

Figure 2: General scheme for SNAr amination reaction.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine, piperidine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous DMSO to dissolve the reactants.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) to yield the desired 2-amino-substituted derivative.

Causality: Potassium carbonate acts as a base to deprotonate the amine, increasing its nucleophilicity. DMSO is a polar aprotic solvent that effectively solvates the cation, leaving the anionic nucleophile more reactive and accelerating the SNAr reaction.

Protocol 2.2: Reduction of the Nitro Group and Subsequent Acylation

This two-step protocol first converts the electron-withdrawing nitro group into an electron-donating amino group, which can then be easily derivatized.

G A This compound B 2-Fluoro-4'-aminobenzophenone A->B Step 1: Reduction (SnCl₂·2H₂O, EtOH, Reflux) C N-(4-(2-fluorobenzoyl)phenyl)acetamide B->C Step 2: Acylation (Acetyl Chloride, Pyridine, DCM) G cluster_data Data Input cluster_analysis Analysis Steps cluster_output Output D1 Chemical Structures of Derivatives A1 Identify Active Scaffolds (e.g., C2-amination > Parent) D1->A1 D2 Biological Activity Data (IC₅₀, MIC values) D2->A1 A2 Correlate Functional Groups with Potency (e.g., Piperidine > Morpholine) A1->A2 A3 Evaluate effect of modifications (e.g., Nitro reduction decreases activity, subsequent acylation restores some) A2->A3 SAR SAR Conclusions & Lead Compound Identification A3->SAR

Sources

Application Notes and Protocols for the Selective Reduction of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4'-Amino-2-fluorobenzophenone

The selective reduction of the nitro group in 2-Fluoro-4'-nitrobenzophenone is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 4'-Amino-2-fluorobenzophenone. This product serves as a pivotal building block in the pharmaceutical industry, notably in the synthesis of various psychoactive drugs and other complex molecular architectures. The challenge in this synthesis lies in the chemoselective reduction of the nitro group without affecting the other functional groups present in the molecule, namely the ketone and the carbon-fluorine bond. This document provides detailed protocols for achieving this transformation with high yield and purity, discusses the mechanistic rationale behind the chosen methodologies, and offers insights into process optimization.

Reaction Mechanism: A Tale of Two Pathways

The reduction of an aromatic nitro group to an amine is a six-electron reduction that can be achieved through various mechanisms, broadly categorized into catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method involves the use of a metal catalyst, typically palladium or platinum on a carbon support, to facilitate the reaction with hydrogen gas. The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a series of stepwise reductions from the nitro group to nitroso, hydroxylamino, and finally the amino group. The efficiency and selectivity of this process are highly dependent on the choice of catalyst, solvent, and reaction conditions.

Chemical Reduction: This approach utilizes stoichiometric reducing agents, with tin(II) chloride (SnCl2) being a classic and effective choice for the selective reduction of nitroarenes. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation by a proton source (often the solvent) to yield the corresponding amine. SnCl2 is particularly favored for its mildness and high chemoselectivity in the presence of other reducible functional groups like ketones.[1][2]

Data Presentation: Comparison of Reduction Protocols

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Stannous Chloride Reduction
Primary Reagent Hydrogen Gas (H2)Stannous Chloride Dihydrate (SnCl2·2H2O)
Catalyst/Co-reagent 10% Palladium on Carbon (Pd/C)-
Solvent MethanolEthanol
Temperature Room Temperature78 °C (Reflux)
Pressure Atmospheric (balloon) or low pressureAtmospheric
Reaction Time 2-4 hours1-3 hours
Work-up Filtration, solvent evaporationBasification, extraction
Selectivity High, potential for dehalogenationExcellent for nitro group
Yield >95% (expected)>90% (expected)

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol is adapted from a similar, high-yield reduction of a structurally related nitro compound and is expected to be highly effective for this compound.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H2) gas balloon or hydrogenation apparatus

  • Celite® or other filtration aid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (0.05-0.10 eq by weight).

  • Seal the flask with a septum and purge the system with nitrogen or argon gas.

  • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4'-Amino-2-fluorobenzophenone.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Protocol 2: Selective Reduction with Stannous Chloride Dihydrate

This protocol is a robust and widely used method for the chemoselective reduction of aromatic nitro compounds and is particularly advantageous when avoiding the use of pressurized hydrogen is desirable.[1][2][4]

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH), absolute

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (15-25 mL per gram of substrate) in a round-bottom flask, add stannous chloride dihydrate (4.0-5.0 eq).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Stir the reaction at reflux and monitor its progress by TLC or HPLC. The reaction is generally complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Slowly add saturated sodium bicarbonate solution with stirring until the pH of the mixture is ~8. This will precipitate tin salts.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the initial reaction).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4'-Amino-2-fluorobenzophenone.

  • Purify the product by column chromatography on silica gel or recrystallization as needed.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Chemical transformation of this compound.

Experimental Workflow: Catalytic Hydrogenation

Hydrogenation_Workflow A Dissolve Substrate in MeOH B Add 10% Pd/C Catalyst A->B C Purge with N₂/Ar B->C D Introduce H₂ Gas C->D E Stir at Room Temperature (2-4h) D->E F Monitor by TLC/HPLC E->F In-process control G Purge with N₂ E->G H Filter through Celite® G->H I Evaporate Solvent H->I J Purify (Recrystallization) I->J

Caption: Workflow for catalytic hydrogenation.

References

  • Huang, H. (2018). Method for preparing 2-amino-4'-fluorobenzophenone. CN108298991A.
  • Semantic Scholar. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Available at: [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. Available at: [Link]

  • Lazar, L., & Fülöp, F. (2007). Catalytic Hydrogenation of Nitro Compounds. In Catalytic Hydrogenation (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Taft, R. W. (1957). Concerning the separation of polar, steric, and resonance effects in reactivity. In Steric Effects in Organic Chemistry (pp. 556-675). John Wiley & Sons, Inc.
  • Google Patents. (n.d.). US3203990A - 2-amino-2'-halo-5-nitro benzophenones.
  • Van den Bergh, T., et al. (2022). Dual role of benzophenone enables a fast and scalable C-4 selective alkylation of pyridines in flow. Chemical Science, 13(42), 12536-12542. Available at: [Link]

  • Cho, B. P., et al. (2000). Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. Tetrahedron, 56(38), 7379-7388. Available at: [Link]

  • Wikipedia. (n.d.). File:SnCl2 Nitro Reduction Scheme.svg. Available at: [Link]

  • Wang, Y., et al. (2022). Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. ChemRxiv. Available at: [Link]

  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Available at: [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Available at: [Link]

  • Kar, S., et al. (2007). 2-Amino-5-nitrobenzophenone and 2'-Fluoro-2-methylamino-5-nitrobenzophenone. Acta Crystallographica Section C, 63(7), o434-o437. Available at: [Link]

  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. Available at: [Link]

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Application Notes & Protocols: Large-Scale Synthesis of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

2-Fluoro-4'-nitrobenzophenone is a key chemical intermediate whose strategic importance is primarily linked to its role in the synthesis of advanced pharmaceutical compounds. The subsequent reduction of its nitro group yields 2-Fluoro-4'-aminobenzophenone, a critical precursor for several important pharmaceutical substances.[1] The presence of the fluorine atom and the reactive nitro group on separate phenyl rings provides a versatile scaffold for building complex molecular architectures required in modern drug discovery.

This document provides a comprehensive guide for the large-scale synthesis of this compound. It is designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries. The focus is on the robust and scalable Friedel-Crafts acylation route, detailing critical process parameters, safety considerations, and a step-by-step protocol to ensure a high-yield, high-purity, and reproducible manufacturing process.

Synthetic Strategy: The Friedel-Crafts Acylation Route

The most industrially viable and well-documented method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with 2-nitrobenzoyl chloride.[1][2] This electrophilic aromatic substitution reaction offers a direct and cost-effective pathway.

The core transformation is depicted below:

Reaction Scheme: Friedel-Crafts AcylationFigure 1: General reaction scheme for the synthesis of this compound via Friedel-Crafts acylation.

This route is favored for large-scale production over alternatives due to the availability of starting materials and the efficiency of the transformation. However, historical challenges with traditional Lewis acids like aluminum chloride (AlCl₃), such as the formation of tarry impurities and difficulties in purification, have necessitated process optimization.[1] An improved process utilizing anhydrous ferric chloride (FeCl₃) as the Lewis acid catalyst has been shown to produce a purer product in higher yield, avoiding the need for cumbersome chromatographic purification.[1]

In-Depth Technical Analysis

Reaction Mechanism

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[3]

  • Formation of the Acylium Ion: The Lewis acid catalyst (FeCl₃) coordinates with the chlorine atom of the 2-nitrobenzoyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly electrophilic acylium ion, which is stabilized by resonance.[4][5]

  • Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the acylium ion. The fluorine atom is an ortho-, para-directing group; however, the acylation occurs predominantly at the sterically less hindered para position to yield the 4'-substituted product.[6]

  • Restoration of Aromaticity: A proton is eliminated from the intermediate sigma complex, and the aromaticity of the fluorobenzene ring is restored. The catalyst is regenerated in the process, and hydrogen chloride (HCl) gas is liberated.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution RCOCl 2-Nitrobenzoyl Chloride Acylium [R-C=O]⁺ (Acylium Ion) RCOCl->Acylium + FeCl₃ FeCl3 FeCl₃ (Lewis Acid) FeCl4 [FeCl₄]⁻ Sigma Sigma Complex (Intermediate) Acylium->Sigma Attack FluoroBenz Fluorobenzene FluoroBenz->Sigma + [R-C=O]⁺ Product This compound Sigma->Product - H⁺ FeCl3_regen FeCl₃ (Regenerated) Product->FeCl3_regen - HCl, + [FeCl₄]⁻

Diagram 1: Simplified mechanism of the Friedel-Crafts acylation process.

Critical Process Parameters for Scale-Up

Successful and safe scale-up hinges on the precise control of several key parameters.

ParameterRecommended Range/ValueRationale & Causality
Catalyst Anhydrous Ferric Chloride (FeCl₃)Provides high catalytic activity with reduced side reactions and tar formation compared to AlCl₃, leading to higher purity and yield.[1][7] Must be anhydrous to prevent deactivation and side reactions.
Solvent 1,2-Dichloroethane or excess FluorobenzeneAn inert solvent is necessary to facilitate mixing and heat transfer. 1,2-dichloroethane is effective.[1] Using excess fluorobenzene can also serve as the solvent, simplifying raw material handling.
Temperature -20°C to 25°C (Optimal: -5°C to 5°C)The reaction is exothermic. Low temperatures are critical to control the reaction rate, prevent runaway reactions, and minimize the formation of isomeric and other impurities.[1][2]
Reagent Stoichiometry (See Protocol Section 4.2)A slight excess of fluorobenzene and a stoichiometric amount of catalyst relative to the acyl chloride are typically used to drive the reaction to completion.
Agitation Continuous and efficientEnsures uniform temperature distribution and effective mixing of the multiphase reaction mixture, preventing localized overheating and improving reaction kinetics.
Off-Gas Management HCl Scrubber SystemThe reaction generates significant quantities of corrosive HCl gas. A robust caustic scrubber is mandatory for safety and environmental compliance.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100 L scale production in a suitable glass-lined reactor. All operations must be conducted by trained personnel in a controlled manufacturing environment.

Equipment
  • 150 L Glass-Lined Reactor with overhead stirrer, temperature control unit (TCU), reflux condenser, and nitrogen inlet.

  • 100 L Charging Vessel.

  • Caustic Scrubber (NaOH solution) connected to the reactor vent.

  • Filter-Dryer or Centrifuge.

  • Vacuum Drying Oven.

  • Appropriate Personal Protective Equipment (PPE): Acid-resistant gloves, chemical splash goggles, face shield, and lab coat.

Materials
ReagentCAS No.QuantityMoles (approx.)Molar Ratio
2-Nitrobenzoyl chloride610-14-010.0 kg53.91.0
Fluorobenzene462-06-626.0 kg (29.5 L)270.55.0
Anhydrous Ferric Chloride (FeCl₃)7705-08-09.5 kg58.61.09
1,2-Dichloroethane107-06-240 L--
Isobutyl alcohol78-83-1As required--
Deionized Water7732-18-5As required--
Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Reagent Charging:

    • Charge 1,2-dichloroethane (40 L) into the reactor.

    • Charge fluorobenzene (26.0 kg).

    • Begin agitation and cool the mixture to 0°C using the TCU.

    • Carefully charge anhydrous ferric chloride (9.5 kg) in portions, ensuring the temperature does not exceed 10°C.

    • Re-cool the resulting slurry to between -5°C and 0°C.

  • Acyl Chloride Addition (Critical Step):

    • Slowly add 2-nitrobenzoyl chloride (10.0 kg) to the reactor via the charging vessel over 2-3 hours.

    • CRITICAL: Maintain the internal temperature between -5°C and 5°C throughout the addition. A rapid temperature increase indicates an uncontrolled exotherm. The evolution of HCl gas will be vigorous.

  • Reaction and Monitoring:

    • After the addition is complete, maintain the reaction mixture at 0-5°C for an additional 1-2 hours.

    • Monitor the reaction progress by a suitable in-process control (IPC) method (e.g., HPLC) until the consumption of 2-nitrobenzoyl chloride is complete.

  • Quenching:

    • Once the reaction is complete, slowly and carefully add deionized water (50 L) to the reactor while maintaining agitation. CAUTION: The quenching process is highly exothermic. Control the addition rate to keep the temperature below 25°C.

  • Work-up and Phase Separation:

    • Stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer containing the catalyst to a waste container.

    • Wash the remaining organic layer with deionized water (2 x 25 L).

  • Solvent Distillation:

    • Distill the 1,2-dichloroethane and excess fluorobenzene under atmospheric pressure or slight vacuum until the distillation rate slows significantly.

  • Crystallization and Isolation:

    • Add isobutyl alcohol (approx. 20 L) to the concentrated residue.[2]

    • Heat the mixture to dissolve the crude product, then cool slowly to 0-5°C to induce crystallization.

    • Hold at this temperature for at least 2 hours to maximize crystal growth.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the filter cake with cold isobutyl alcohol (5 L).

  • Drying:

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

    • Expected Yield: 11.5 - 12.5 kg (85-93%). Purity: >99% by HPLC.

G start Start: Prepare Reactor (Clean, Dry, N₂ Inert) charge_solv Charge Solvents (DCE, Fluorobenzene) start->charge_solv cool_1 Cool to 0°C charge_solv->cool_1 charge_fecl3 Charge Anhydrous FeCl₃ (T < 10°C) cool_1->charge_fecl3 cool_2 Cool to -5°C to 0°C charge_fecl3->cool_2 add_acyl Slowly Add 2-Nitrobenzoyl Chloride (T = -5°C to 5°C) cool_2->add_acyl react React at 0-5°C (Monitor by HPLC) add_acyl->react quench Quench with Water (T < 25°C) react->quench separate Phase Separation (Discard Aqueous Layer) quench->separate wash Wash Organic Layer separate->wash distill Solvent Distillation wash->distill crystallize Crystallize from Isobutyl Alcohol distill->crystallize isolate Isolate Product (Filter/Centrifuge) crystallize->isolate dry Vacuum Dry Product isolate->dry end_prod Final Product: This compound dry->end_prod

Diagram 2: Process workflow for the large-scale synthesis of this compound.

Environmental, Health, and Safety (EHS) Considerations

This process involves hazardous materials and requires strict adherence to safety protocols.

  • Chemical Hazards:

    • 2-Nitrobenzoyl Chloride: Corrosive and a lachrymator. Avoid inhalation and contact with skin/eyes.

    • Anhydrous Ferric Chloride: Corrosive. Reacts exothermically with moisture. Handle in a dry environment.

    • Fluorobenzene: Flammable liquid and vapor.

    • 1,2-Dichloroethane: Carcinogen, toxic.

    • Hydrogen Chloride (HCl): Toxic and corrosive gas released during the reaction. The reactor must be vented to an efficient caustic scrubber.[8]

  • Process Hazards:

    • Exothermic Reaction: The addition of the acyl chloride and the water quench are highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

    • Pressure Build-up: The evolution of HCl gas can cause pressure build-up if the venting system is inadequate.

  • Personal Protective Equipment (PPE): Full PPE, including chemical-resistant suits, gloves, and respiratory protection (if handling outside of a closed system), is mandatory.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Inactive catalyst (moisture contamination).2. Incomplete reaction.3. Loss of product during work-up.1. Use fresh, high-quality anhydrous FeCl₃. Ensure all equipment and solvents are dry.2. Extend reaction time and confirm completion by IPC.3. Perform extractions carefully. Ensure crystallization is complete by allowing sufficient time at low temperature.
Product Purity Issues (e.g., isomers) 1. Poor temperature control (too high).2. Inefficient quenching or washing.1. Strictly maintain the reaction temperature between -5°C and 5°C during addition.2. Ensure thorough washing to remove all acidic residues before crystallization. Consider an additional wash with a dilute base (e.g., NaHCO₃ solution).
Uncontrolled Exotherm 1. Acyl chloride addition rate is too fast.2. Inadequate cooling or agitation.1. Immediately stop the addition. Reduce the addition rate and monitor temperature closely.2. Ensure the TCU is functioning correctly and that the agitator is providing sufficient mixing.
Difficult Crystallization 1. Impurities inhibiting crystal formation.2. Incorrect solvent volume.1. Re-wash the organic concentrate to remove residual impurities. Consider a carbon treatment before crystallization.2. Adjust the volume of isobutyl alcohol to achieve the optimal concentration for crystallization.

References

  • Majumdar, B., & Chattopadhyay, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40756–40801. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Majumdar, B., & Chattopadhyay, B. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • Sathee, J. Friedel-Crafts Reaction. Sathee Jee. [Link]

  • Martin, D. F., et al. (1995). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education. [Link]

  • UCLA Chemistry Department. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA. [Link]

  • Maleski, R. J. (2003). A process for preparing 2-Nitro-4'-Fluorobenzophenone. European Patent Office, EP 1431270 A1. [Link]

  • Google Patents. (n.d.).
  • Maleski, R. J. (2004). Process for preparing 2-nitro-4'-fluorobenzophenone.

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use of 2-Fluoro-4'-nitrobenzophenone in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Fluoro-4'-nitrobenzophenone in Heterocyclic Chemistry

This document serves as a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of this compound as a versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. We will delve into the chemical principles that underpin its reactivity and provide validated, step-by-step protocols for the synthesis of key heterocyclic scaffolds, including benzodiazepines and acridones.

Introduction: The Strategic Value of this compound

This compound is a highly valuable starting material in heterocyclic synthesis due to its unique combination of functional groups. The molecule's synthetic potential is primarily dictated by two key features:

  • The Activated 2-Fluoro Group: The fluorine atom at the 2-position is ortho to a strongly electron-withdrawing carbonyl group. This arrangement significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Fluorine's high electronegativity makes it an excellent leaving group in this context, allowing for facile displacement by a variety of nucleophiles, particularly nitrogen-based ones. This is the cornerstone of its utility in forming nitrogen-containing heterocycles.

  • The Latent 4'-Nitro Group: The nitro group on the second phenyl ring is a versatile functional handle. While it is electron-withdrawing, its most significant role in multi-step syntheses is as a precursor to an amino group via reduction. The transformation of the nitro moiety into a nucleophilic amine unlocks intramolecular cyclization pathways, enabling the construction of complex polycyclic systems.

This guide will explore how these features can be strategically exploited to build different heterocyclic cores.

Application 1: Synthesis of 1,4-Benzodiazepine Scaffolds

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, most famously represented by drugs like Nitrazepam. This compound is an ideal precursor for analogues of these compounds. The synthesis is a logical two-stage process: first, introduction of the requisite C2-amine, followed by the construction of the seven-membered diazepine ring.

Causality Behind the Experimental Choices

The overall strategy hinges on converting the electrophilic C2 position into a nucleophilic amino group, which can then be elaborated to form the heterocycle.

  • Stage 1: Ammonolysis (SNAr Reaction): The 2-fluoro group is displaced by ammonia. The reaction is driven by the strong activation provided by the ortho-carbonyl group, which stabilizes the negatively charged Meisenheimer complex intermediate. High pressure and temperature are often used to facilitate the reaction with gaseous ammonia.

  • Stage 2: Benzodiazepine Ring Formation: This follows the classic Sternbach method. The newly installed 2-amino group is first acylated with chloroacetyl chloride. The resulting intermediate, an α-halo amide, possesses both an electrophilic center (the carbon bearing the chlorine) and a source of nitrogen. Intramolecular cyclization is then induced by a source of ammonia, such as hexamethylenetetramine, which hydrolyzes in situ to provide the necessary nucleophile to close the seven-membered ring.[1][2]

Workflow for Benzodiazepine Synthesis

A This compound B 2-Amino-4'-nitrobenzophenone A:e->B:w NH₃ (aq/gas) Pressure, Δ C 2-(2-Chloroacetamido)-4'-nitrobenzophenone B:e->C:w ClCOCH₂Cl Toluene, Reflux D 7-Nitro-5-(4-nitrophenyl)-1,3-dihydro- 2H-1,4-benzodiazepin-2-one C:e->D:w Hexamethylenetetramine NH₄Cl, Ethanol, Reflux

Caption: Synthetic pathway from this compound to a benzodiazepine scaffold.

Experimental Protocol: Synthesis of a 7-Nitro-1,4-Benzodiazepine Analogue

Part A: Synthesis of 2-Amino-4'-nitrobenzophenone

  • Setup: To a high-pressure stainless-steel autoclave, add this compound (e.g., 24.5 g, 0.1 mol) and aqueous ammonia (25-30%, e.g., 250 mL).

  • Reaction: Seal the reactor and heat the mixture to 125-130°C with vigorous stirring. The pressure will rise; monitor to ensure it remains within the safe operating limits of the vessel (typically 0.5-0.7 MPa). Maintain these conditions for 5-6 hours.[2]

  • Work-up: Cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

  • Isolation: Filter the yellow solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 60-80°C. The expected yield of 2-Amino-4'-nitrobenzophenone is typically high.

Part B: Synthesis of 7-Nitro-5-(4-nitrophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Acylation: Suspend the 2-Amino-4'-nitrobenzophenone (e.g., 24.2 g, 0.1 mol) in dry toluene (e.g., 150 mL) in a round-bottom flask equipped with a reflux condenser. With stirring, add chloroacetyl chloride (e.g., 9.5 mL, 0.12 mol) dropwise. Heat the mixture to reflux (approx. 110°C) for 2-3 hours, monitoring the reaction by TLC.[1][3]

  • Intermediate Isolation: Cool the mixture to room temperature. The intermediate, 2-(2-chloroacetamido)-4'-nitrobenzophenone, will precipitate. Filter the solid, wash with a small amount of cold toluene, and dry.

  • Cyclization: In a large flask, dissolve the dried intermediate (e.g., 31.8 g, 0.1 mol) in ethanol (96%, e.g., 1 L). Add hexamethylenetetramine (e.g., 28 g, 0.2 mol) and ammonium chloride (e.g., 10.7 g, 0.2 mol).[2]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction should become a thick, homogeneous mass.

  • Product Precipitation: Cool the reaction mixture to below 20°C. Slowly and carefully, with external cooling, add concentrated sulfuric acid (e.g., 40-50 mL). The sulfate salt of the product will precipitate. Filter this salt and wash with cold ethanol.[2]

  • Final Neutralization: Suspend the filtered salt in water (e.g., 500 mL) and neutralize to a pH of 7.0-7.5 with a sodium hydroxide solution. The final benzodiazepine product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

ParameterValueReference
Starting Material This compound-
Intermediate 2-Amino-4'-nitrobenzophenone[2]
Final Product 7-Nitro-5-(4-nitrophenyl)-1,4-benzodiazepin-2-one[2]
Typical Overall Yield 35-45% (from 2-chloro-5-nitrobenzoic acid precursor)[2]
Key Reagents Ammonia, Chloroacetyl Chloride, Hexamethylenetetramine[1][2][3]

Application 2: Synthesis of Acridone Scaffolds

Acridones are a class of polycyclic aromatic compounds with significant biological activities, including antitumor and antiviral properties.[4] The synthesis of acridones from this compound is an elegant example of a tandem reaction strategy, combining reduction and intramolecular SNAr cyclization.

Causality Behind the Experimental Choices

The synthetic design leverages the two key functional groups in a sequential manner.

  • Reduction of the Nitro Group: The 4'-nitro group is first reduced to a 4'-amino group. Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl), are effective. This transformation is critical as it converts the electron-withdrawing nitro group into a potent nucleophile (the amino group).

  • Intramolecular SNAr Cyclization: The newly formed 4'-amino group is perfectly positioned to attack the electrophilic C2 position on the other ring, displacing the fluoride ion. This intramolecular reaction is entropically favored and is typically promoted by heat and a base (such as KOH or K₂CO₃) to deprotonate the attacking amine, increasing its nucleophilicity.[5][6] The result is the formation of the tricyclic acridone core in a single, efficient step.

Workflow for Acridone Synthesis

A This compound B 2-Fluoro-4'-aminobenzophenone A:e->B:w Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) C Nitroacridone Analogue B:e->C:w Intramolecular SₙAr Base (e.g., KOH), DMF, Δ

Caption: Tandem reduction and intramolecular cyclization pathway to acridone scaffolds.

Experimental Protocol: Synthesis of a Substituted Acridone

Part A: Synthesis of 2-Fluoro-4'-aminobenzophenone

  • Setup: In a round-bottom flask, dissolve this compound (e.g., 24.5 g, 0.1 mol) in ethanol or ethyl acetate (e.g., 300 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 1-2 g, ~5-10 wt%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 3-4 bar) while stirring the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield 2-Fluoro-4'-aminobenzophenone, which can be used in the next step without further purification if sufficiently pure.

Part B: Intramolecular Cyclization to Form the Acridone

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-Fluoro-4'-aminobenzophenone (e.g., 21.5 g, 0.1 mol) in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) (e.g., 200 mL).

  • Base Addition: Add a base, such as powdered potassium hydroxide (KOH) (e.g., 8.4 g, 0.15 mol) or potassium carbonate (K₂CO₃).[5]

  • Reaction: Heat the reaction mixture to 120-140°C with stirring. The intramolecular SNAr reaction will proceed, displacing the fluoride ion. Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large volume of cold water (e.g., 1 L).

  • Isolation: The acridone product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove residual DMF and base, and then dry under vacuum.

  • Purification: The crude acridone can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography if necessary.

ParameterValueReference
Starting Material This compound-
Intermediate 2-Fluoro-4'-aminobenzophenone-
Final Product Substituted Acridone[5][6]
Reduction Methods Catalytic Hydrogenation (H₂/Pd-C), Chemical (SnCl₂/HCl)General
Cyclization Conditions KOH or K₂CO₃ in DMF, 120-140°C[5]
Typical Yield (Cyclization) >90% for similar fluorinated systems[5]

Conclusion and Future Directions

This compound is a potent and versatile building block for constructing high-value heterocyclic systems. The protocols detailed here for benzodiazepines and acridones are robust and based on well-established chemical principles. The key to its utility lies in the orthogonal reactivity of its two primary functional groups: the activated 2-fluoro position, which is primed for SNAr, and the 4'-nitro group, which can be unmasked as a powerful internal nucleophile.

Researchers can extend the application of this precursor to other heterocyclic systems. For instance, the intermediate 2-Amino-4'-nitrobenzophenone could be a substrate in Friedländer-type reactions to access quinoline scaffolds, or it could be further modified to participate in syntheses of quinazolinones.[7][8] The continued exploration of this and related fluorinated benzophenones will undoubtedly lead to novel and efficient entries into diverse and medicinally important chemical space.

References

  • BenchChem. (2025). Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone: Application Notes and Protocols.
  • Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(1), 473–481. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Acridone synthesis. Available from: [Link]

  • PubMed. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. J Org Chem, 77(1), 473-81. Available from: [Link]

  • Mondal, S., & Ghorai, P. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. Available from: [Link]

  • Scribd. (n.d.). Nitrazepam Synthesis Methods. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-2'-fluoro-5-nitrobenzophenone as a Precursor for Flunitrazepam.
  • PrepChem.com. (n.d.). Synthesis of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one. Available from: [Link]

  • Google Patents. (n.d.). RU2136285C1 - Method of synthesis of drug nitrazepam.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone.
  • Google Patents. (n.d.). CN1064960C - Method for preparation of nitrazepam.
  • ResearchGate. (2025). Orthogonal Synthesis of Fluorinated Acridones and Acridines from Perfluorobenzophenone. Available from: [Link]

  • Stepanov, A. O., & Kappe, C. O. (2007). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. The Journal of organic chemistry, 72(15), 5761–5766. Available from: [Link]

  • ResearchGate. (n.d.). Profile of dearomative cyclization reactions of 2-nitrobenzofurans. Available from: [Link]

  • Al-Obaydi, J., & Yaseen, Z. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 13(9), 1437-1442. Available from: [Link]

  • Gpatindia. (2020). NITRAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available from: [Link]

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Application Note: Chemoselective Grignard Addition to 2-Fluoro-4'-nitrobenzophenone for the Synthesis of Tertiary Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of complex molecular scaffolds is a cornerstone of modern drug discovery and development. Aryl-aryl ketones, such as 2-Fluoro-4'-nitrobenzophenone, and their derivatives are valuable precursors for a wide range of pharmacologically active compounds. The introduction of a third, distinct substituent at the carbonyl carbon via a Grignard reaction offers a direct route to highly functionalized tertiary alcohols, which are pivotal chiral building blocks in medicinal chemistry.[1][2]

However, the Grignard reaction, while powerful for its ability to form carbon-carbon bonds[3], presents a significant chemoselectivity challenge when the substrate contains functional groups that are themselves reactive towards these potent organometallic nucleophiles.[4] The case of this compound is a classic example of this challenge. The molecule contains not only the target electrophilic carbonyl center but also a nitro group, which is known to be highly reactive with Grignard reagents.[5]

This application note provides a comprehensive guide for researchers navigating this complex reaction. We will dissect the mechanistic challenges, present a baseline protocol that illustrates the inherent difficulties, and detail an optimized, high-chemoselectivity protocol using a Grignard-derived zinc(II) ate complex. This guide is designed to provide both the practical steps and the underlying scientific rationale necessary for the successful synthesis of 2-(2-fluorophenyl)-1-(4-nitrophenyl)alkan-1-ol derivatives.

Mechanistic Considerations and Chemoselectivity Challenges

The success of the Grignard addition to this compound hinges on directing the nucleophilic attack exclusively to the carbonyl carbon while leaving the nitro group untouched.

1.1. The Desired Reaction Pathway: Nucleophilic Addition to the Carbonyl

The intended reaction follows the well-established mechanism of nucleophilic addition to a ketone.[6][7] The nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the benzophenone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol.[4]

G sub This compound intermediate Magnesium Alkoxide Intermediate sub->intermediate 1. Nucleophilic Attack grignard Grignard Reagent (R-MgX) grignard->intermediate product Tertiary Alcohol Product intermediate->product 2. Protonation workup Aqueous Acid Workup (H₃O⁺) G nitro_group Nitro Group on Benzophenone set_step Single-Electron Transfer (SET) nitro_group->set_step grignard Grignard Reagent (R-MgX) grignard->set_step radical_intermediate Radical Ion Pair Intermediate set_step->radical_intermediate byproducts Complex Mixture of Byproducts (e.g., reduction) radical_intermediate->byproducts Further Reactions

Caption: Competing side reaction: Attack on the aromatic nitro group.

1.3. Strategies for Enhancing Chemoselectivity

To achieve a successful synthesis, the nucleophilic addition to the carbonyl must be significantly faster than the side reaction with the nitro group. This can be accomplished by modulating the reactivity of the organometallic reagent.

  • Low Temperature: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the desired pathway by exploiting differences in the activation energies of the competing reactions.

  • Reagent Modification: A more robust strategy involves transmetalation of the highly reactive Grignard reagent to a less reactive, but still nucleophilic, organometallic species. Organozinc reagents are known for their superior chemoselectivity. [8]The in-situ formation of a zinc(II) ate complex from a Grignard reagent and zinc chloride (ZnCl₂) is an effective method to "tame" the reactivity, thereby minimizing the attack on the nitro group while still allowing for efficient addition to the ketone. [8]

Experimental Protocols

Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and potentially pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Standard Grignard Addition (Baseline Method)

This protocol outlines the direct addition of a Grignard reagent. It is expected to produce the desired product in low yield alongside significant byproducts, serving as a baseline to demonstrate the chemoselectivity challenge.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound245.214.01.0
Magnesium Turnings24.315.01.25
Bromoalkane (e.g., Bromomethane)94.944.81.2
Anhydrous Diethyl Ether (Et₂O)74.12~50 mL-
Iodine (I₂)253.811 small crystalcatalyst
Saturated Aqueous NH₄Cl-~20 mL-
1 M Hydrochloric Acid (HCl)-As needed-

Step-by-Step Procedure

  • Grignard Reagent Preparation: a. Place magnesium turnings (5.0 mmol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add a single crystal of iodine to activate the magnesium surface. [9] c. Add ~10 mL of anhydrous Et₂O to the flask. d. Dissolve the bromoalkane (4.8 mmol) in 15 mL of anhydrous Et₂O and add it to the dropping funnel. e. Add a small portion of the bromoalkane solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. [10] f. Once initiated, add the remaining bromoalkane solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grey.

  • Reaction with this compound: a. In a separate flame-dried flask, dissolve this compound (4.0 mmol) in 25 mL of anhydrous Et₂O. b. Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath. c. Slowly add the solution of this compound dropwise to the cold Grignard reagent over 30 minutes with vigorous stirring. d. Maintain the reaction at -78 °C for 2 hours, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification: a. While maintaining the cold temperature, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL). [1] b. Allow the mixture to warm to room temperature. If solids persist, add 1 M HCl dropwise until the aqueous layer is clear. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with Et₂O (2 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the resulting crude oil/solid via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the tertiary alcohol from the numerous byproducts.

Protocol 2: High-Chemoselectivity Grignard Addition via a Zinc(II) Ate Complex

This optimized protocol utilizes an in-situ generated organozinc reagent to dramatically improve the chemoselectivity of the addition to the carbonyl group. [8] Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound245.214.01.0
Magnesium Turnings24.315.01.25
Bromoalkane (e.g., Bromomethane)94.944.81.2
Anhydrous Zinc Chloride (ZnCl₂)136.305.21.3
Anhydrous Tetrahydrofuran (THF)72.11~60 mL-
Iodine (I₂)253.811 small crystalcatalyst
Saturated Aqueous NH₄Cl-~20 mL-

Step-by-Step Procedure

  • Preparation of Anhydrous Zinc Chloride Solution: a. Anhydrous ZnCl₂ is extremely hygroscopic. It must be freshly dried under high vacuum with heating or purchased in a sealed ampule. b. In a flame-dried, nitrogen-flushed flask, dissolve anhydrous ZnCl₂ (5.2 mmol) in 20 mL of anhydrous THF.

  • Preparation of the Grignard Reagent: a. Prepare the Grignard reagent from magnesium (5.0 mmol) and the bromoalkane (4.8 mmol) in ~20 mL of anhydrous THF as described in Protocol 1, Step 1. THF is often a suitable solvent for Grignard reagent formation. [11]

  • Formation of the Zinc(II) Ate Complex and Reaction: a. Cool the prepared Grignard reagent to 0 °C in an ice bath. b. Add the anhydrous ZnCl₂ solution dropwise to the Grignard reagent with stirring. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the zincate complex. [8] c. In a separate flask, dissolve this compound (4.0 mmol) in 20 mL of anhydrous THF. d. Cool the zincate solution to 0 °C. e. Add the solution of this compound dropwise to the zincate solution over 20 minutes. f. Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. b. Perform the extraction, washing, drying, and concentration steps as described in Protocol 1, Step 3, using ethyl acetate as the extraction solvent. c. Purify the crude product by column chromatography. A significantly cleaner product profile is expected compared to Protocol 1.

Caption: Workflow for the high-chemoselectivity protocol (Protocol 2).

Data Presentation & Expected Outcomes

The choice of protocol is expected to have a dramatic impact on the reaction outcome. The data below is representative of the expected results when using methylmagnesium bromide as the Grignard reagent.

Table 1: Comparison of Protocols

ParameterProtocol 1 (Standard Grignard)Protocol 2 (Zincate Method)Rationale for Difference
Key Reagent MeMgBrMe₂Zn(Cl)MgBr (ate complex)The zincate is less basic and less reactive, enhancing chemoselectivity. [8]
Reaction Temp. -78 °C0 °C to RTThe higher selectivity of the zincate allows for more practical reaction temperatures.
Expected Yield < 20%65-85%Protocol 1 is dominated by side reactions with the nitro group,[5] while Protocol 2 suppresses these reactions.
Product Purity Low (Complex Mixture)High (Cleaner Profile)Reduced side reactions in Protocol 2 lead to a much simpler crude product mixture, simplifying purification.

Table 2: Representative Characterization Data for 1-(2-Fluorophenyl)-1-(4-nitrophenyl)ethanol

AnalysisExpected Result
¹H NMR Peaks corresponding to the aromatic protons on both rings, a singlet for the methyl group, and a singlet for the hydroxyl proton. The fluorine coupling to the ortho aromatic protons would be observable.
¹³C NMR Resonances for all carbons, including the quaternary carbinol carbon and the characteristic C-F doublet for the fluorinated aromatic ring carbons. [1]
Mass Spec The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated exact mass of the product.
Appearance Typically a pale yellow solid.

Troubleshooting and Field-Proven Insights

  • Problem: Grignard reaction fails to initiate.

    • Cause: Moisture in glassware/solvents or a passivated magnesium oxide layer. [12] * Solution: Ensure all glassware is rigorously flame- or oven-dried. [13]Use freshly opened anhydrous solvents. Gently crush the magnesium turnings with a dry glass rod under the ether to expose a fresh surface. [10]The use of an iodine crystal or a small amount of 1,2-dibromoethane as an initiator is highly effective. [9]* Problem: Low yield in Protocol 2.

    • Cause: Impure or wet zinc chloride.

    • Solution: ZnCl₂ is highly hygroscopic. Its purity is critical for the formation of the active zincate species. Ensure it is handled quickly in a glovebox or freshly dried under vacuum before use.

  • Problem: A complex mixture is still obtained with Protocol 2.

    • Cause: Grignard reagent was not fully converted to the zincate before the addition of the ketone.

    • Solution: Ensure the ZnCl₂ solution is added to the Grignard reagent and allowed to stir for the recommended time (1 hour) before adding the substrate. This ensures complete transmetalation.

References

  • BenchChem. (2025). Application of Grignard Reagents in the Synthesis of 2-Aminobenzophenones: Advanced Protocols for Pharmaceutical Research. BenchChem.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone. BenchChem.
  • ResearchGate. (2025). Highly Chemoselective Stoichiometric Alkylation of Ketones with Grignard Reagent Derived Zinc(II) Ate Complexes.
  • Waylander. (2018). Compatibility of Grignard reagents with aromatic nitro groups. Chemistry Stack Exchange.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry.
  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle.
  • Williamson, K. L. (1999). Grignard Reaction. Adapted from Macroscale and Microscale Organic Experiments.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal.
  • Leah4Sci. (2020).
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Bartoli, G., et al. (n.d.). Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Journal of the Chemical Society, Perkin Transactions 2.
  • Reddit r/OrganicChemistry. (2022). Which method is the best to conduct the Grignard reaction?. Reddit.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism. BYJU'S.
  • BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemistNate. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4'-nitrobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our focus is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Overview of the Synthesis

This compound is a valuable intermediate in the synthesis of various complex organic molecules. The most common and direct method for its preparation is the Friedel-Crafts acylation . This reaction typically involves the electrophilic acylation of nitrobenzene with 2-fluorobenzoyl chloride, catalyzed by a strong Lewis acid.

The choice of reactants is critical. While one could also consider reacting fluorobenzene with 4-nitrobenzoyl chloride, the strong deactivating effect of the nitro group on the benzoyl chloride starting material can make the reaction more challenging. Therefore, this guide will focus on the acylation of nitrobenzene.

General Synthetic Workflow

The synthesis can be broken down into three main stages: reaction setup and execution, workup and quenching, and finally, purification. Each stage has critical parameters that can significantly impact the outcome.

G cluster_0 Reaction Stage cluster_1 Workup & Quenching cluster_2 Purification reagents 1. Charge Reactor - Anhydrous Solvent - Lewis Acid (e.g., AlCl₃) cooling 2. Cool Mixture (0-5°C) reagents->cooling addition 3. Add Reactants - 2-Fluorobenzoyl Chloride - Nitrobenzene (Dropwise) cooling->addition reaction 4. Reaction (Stir at controlled temp.) addition->reaction quench 5. Quench Reaction (Ice / Dilute HCl) reaction->quench extract 6. Extract Product (Organic Solvent) quench->extract wash 7. Wash Organic Layer (Water, Brine) extract->wash dry 8. Dry & Concentrate wash->dry purify 9. Recrystallization or Column Chromatography dry->purify characterize 10. Characterization (NMR, MP, HPLC) purify->characterize

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, or the reaction failed completely. What are the most common causes?

Low or no yield is a frequent issue in Friedel-Crafts acylation, especially with deactivated substrates. The problem can usually be traced to a few critical factors.

A1: Potential Causes & Solutions:

  • Moisture Contamination: Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are extremely sensitive to moisture. Water will hydrolyze the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous grade solvents and reagents. Handle the Lewis acid in a glove box or under a dry inert atmosphere (Nitrogen or Argon).[1]

  • Deactivated Aromatic Ring: The nitro group on nitrobenzene is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic aromatic substitution.[2][3]

    • Solution: This reaction requires forcing conditions. Ensure you are using a sufficient excess of the Lewis acid catalyst (often more than one equivalent is needed as it complexes with the product ketone).[4] Higher reaction temperatures may be necessary, but this must be balanced against the risk of side reactions.

  • Insufficient Catalyst Activity or Amount: The quality and quantity of the Lewis acid are paramount.

    • Solution: Use a fresh, high-quality, anhydrous Lewis acid. Sublimed AlCl₃ is often preferred. A stoichiometric amount or more is typically required because the catalyst complexes with the carbonyl group of both the acyl chloride and the benzophenone product.[4]

  • Poor Temperature Control: While higher temperatures may be needed, an uncontrolled exotherm can lead to thermal degradation and the formation of tarry byproducts.[5]

    • Solution: Add the reactants slowly and portion-wise, especially the limiting reagent, while monitoring the internal temperature. Use an ice-salt bath for efficient cooling.[1]

G start Low Yield Observed q1 Are all reagents & glassware completely anhydrous? start->q1 s1 Use oven-dried glassware. Use anhydrous solvents. Handle Lewis acid under N₂. q1->s1 No q2 Is the Lewis Acid (AlCl₃) fresh and active? q1->q2 Yes s1->q2 s2 Use fresh, high-quality AlCl₃. Consider subliming before use. q2->s2 No q3 Is catalyst stoichiometry correct (≥1 equivalent)? q2->q3 Yes s2->q3 s3 Increase catalyst loading. Product complexation consumes catalyst. q3->s3 No q4 Was temperature strictly controlled during addition? q3->q4 Yes s3->q4 s4 Use ice-salt bath. Add reactants dropwise. Monitor internal temperature. q4->s4 No end Yield Should Improve q4->end Yes s4->end

Caption: Troubleshooting flowchart for low yield.

Q2: My final product is impure, with significant byproducts or isomeric contamination. How can I improve purity?

A2: Causes of Impurity & Solutions:

  • Isomer Formation: Friedel-Crafts acylation is directed by the substituents on the aromatic ring. For the acylation of nitrobenzene with 2-fluorobenzoyl chloride, the nitro group primarily directs meta substitution. However, small amounts of ortho and para isomers can form, especially at higher temperatures.

    • Solution: Maintain the lowest possible reaction temperature that still allows the reaction to proceed. Careful purification, typically by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol), is essential to isolate the desired isomer.[5][6] HPLC and NMR analysis should be used to confirm the purity and identity of the final product.

  • Side Reactions: At elevated temperatures, side reactions can lead to the formation of colored, tarry impurities, which can complicate purification.[6]

    • Solution: Strict temperature control is crucial. After the reaction is complete, a proper workup involving quenching with acid and thorough washing of the organic extracts can help remove many impurities before the final purification step.

  • Incomplete Reaction: Unreacted starting materials are a common source of impurity.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Allow the reaction to run to completion before initiating the workup.

Q3: The workup is difficult, and I'm getting a poor recovery after purification. Any advice?

A3: Workup & Purification Best Practices:

  • Quenching: The quenching of the reaction mixture, which contains a large amount of Lewis acid complexed with the product, is highly exothermic and must be done carefully.

    • Solution: Cool the reaction flask in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[7] This hydrolyzes the aluminum chloride complexes and moves the aluminum salts into the aqueous layer.

  • Extraction & Washing: Inefficient extraction or washing will lead to lower yields and impure products.

    • Solution: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, toluene). Combine the organic layers and wash them sequentially with dilute HCl, water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove any acidic residue), and finally with brine to aid in drying.[1]

  • Purification: Choosing the right purification method is key.

    • Solution: Recrystallization is often the most effective method for purifying the solid product.[6] Experiment with different solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find conditions that provide good recovery of high-purity crystals. If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

  • Q1: Which Lewis acid is best for this synthesis?

    • A1: Anhydrous aluminum chloride (AlCl₃) is the most common and powerful Lewis acid for acylating deactivated rings.[1] However, anhydrous ferric chloride (FeCl₃) has been shown to be an effective catalyst for similar reactions, sometimes at milder temperatures and with simpler workup procedures.[6][8] Zinc chloride (ZnCl₂) is also used, particularly in patented procedures at very high temperatures.[7][9] The optimal choice may require some experimentation.

  • Q2: What is the ideal catalyst stoichiometry?

    • A2: Because the product ketone forms a stable complex with the Lewis acid, a stoichiometric amount (at least 1.0 equivalent relative to the acyl chloride) is required.[4] For deactivated substrates like nitrobenzene, using a slight excess (e.g., 1.1-1.2 equivalents) is often beneficial.

  • Q3: Are there milder alternatives to the Friedel-Crafts acylation?

    • A3: While Friedel-Crafts is the most direct route, modern cross-coupling reactions are viable alternatives for benzophenone synthesis in general. These include Suzuki or Stille couplings, and nucleophilic additions of Grignard reagents to benzonitrile precursors.[10] However, these methods involve more steps (e.g., preparation of boronic acids or Grignard reagents) and their specific application to this compound is not as well-documented as the classical approach.

  • Q4: What are the primary safety concerns?

    • A4: The reagents used are hazardous. Lewis acids like AlCl₃ react violently with water. Acyl chlorides are corrosive and lachrymatory. Nitrobenzene is toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The quenching step is highly exothermic and requires extreme caution.

Key Experimental Protocol

This protocol is an adapted procedure for the synthesis of this compound based on established methods for analogous compounds.[1][6]

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 2-Fluorobenzoyl chloride

  • Nitrobenzene

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (or nitrogen inlet). Ensure all glassware is completely dry.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous dichloromethane (DCM, 3 mL per mmol of the limiting reagent) and anhydrous aluminum chloride (1.1 equivalents).

  • Cooling: Cool the stirred suspension to 0-5°C using an ice-water bath.

  • Reactant Addition: Add 2-fluorobenzoyl chloride (1.0 equivalent) to the flask. Slowly, add nitrobenzene (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (this may take several hours). Gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion.

  • Quenching: Once the reaction is complete, cool the flask back down to 0°C in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers. Wash sequentially with 1M HCl (2x), water (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to obtain pure this compound as a crystalline solid.

Data Summary: Comparison of Friedel-Crafts Conditions

The table below summarizes typical conditions and catalysts used in Friedel-Crafts acylation for benzophenone synthesis, which can be adapted for this specific target molecule.

CatalystStoichiometrySolventTemperatureTypical Yield RangeReference
AlCl₃ 1.1 - 1.5 eq.Dichloromethane, Benzene0°C to Reflux70-90%[1]
FeCl₃ 1.0 - 1.2 eq.Dichloroethane, Nitrobenzene-20°C to 25°C80-95%[6][8]
ZnCl₂ 1.0 eq.Neat (no solvent)140 - 205°C60-80%[7][9]
CF₃SO₃H Catalytic (1%)Neat or Acyl Chloride80 - 150°C46-85%[11]

Mechanistic Visualization

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

Caption: Mechanism of the Friedel-Crafts acylation reaction.

References

  • BenchChem. (2025). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone. 10

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Organic Synthesis with 2-Fluoro-4-Nitrobenzoic Acid: A Supplier's Perspective. 12

  • Google Patents. (N.D.). Preparation method of 2-amino-4'-fluoro-diphenyl ketone. 13

  • BenchChem. (2025). Application Notes and Protocols: 2-Amino-2'-fluoro-5-nitrobenzophenone as a Precursor for Flunitrazepam. 7

  • Google Patents. (2004). Process for preparing 2-nitro-4'-fluorobenzophenone.

  • Sigma-Aldrich. (N.D.). Friedel–Crafts Acylation.

  • BenchChem. (2025). Challenges in the scale-up production of 2-Amino-2'-fluoro-5-nitrobenzophenone. 5

  • Maleski, R. J. (2002). A process for preparing 2-Nitro-4'-Fluorobenzophenone. 8

  • ChemicalBook. (N.D.). 2-Fluoro-4-nitrobenzoic acid synthesis.

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. 14

  • Vulcanchem. (N.D.). 2-Amino-2'-fluoro-5-nitrobenzophenone.

  • BenchChem. (N.D.). Synthesis routes of 2-Fluoro-4-nitrobenzonitrile.

  • Google Patents. (N.D.). Synthesizing method of 2-amino-4'-fluoro-benzophenone.

  • Google Patents. (N.D.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

  • Google Patents. (N.D.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.

  • Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation.

  • BenchChem. (2025). Technical Support Center: Optimization of Benzophenone Synthesis. 1

  • Organic Chemistry Portal. (N.D.). Friedel-Crafts Acylation.

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.

Sources

Technical Support Center: Purification of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 15, 2026

Welcome to the technical support guide for the purification of 2-Fluoro-4'-nitrobenzophenone (CAS No. 394-43-4). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and ensure the high purity of your final compound, which is critical for subsequent synthetic steps.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification and handling of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route, most commonly a Friedel-Crafts acylation. Key impurities often include:

  • Isomeric Byproducts: The primary isomeric impurity is typically 4-Fluoro-4'-nitrobenzophenone, arising from the alternative acylation position. Another common side product is the ortho-substituted isomer, although it's often less favored due to steric hindrance.[1]

  • Unreacted Starting Materials: Residual 4-nitrobenzoyl chloride (or related acylating agent) and fluorobenzene may be present.

  • Catalyst Residues: Traces of the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), can remain and may form complexes with the ketone product.[2][3]

  • Tarry Polymeric Materials: Harsh reaction conditions can sometimes lead to the formation of unidentified, high-molecular-weight byproducts that appear as a tar or dark oil.[4]

Q2: What is the recommended primary purification technique for this compound?

A2: For crude this compound that is a solid, recrystallization is the most efficient and scalable first-line purification method. It is particularly effective at removing isomeric impurities and baseline contaminants. If the crude product is an oil or fails to crystallize, silica gel column chromatography is the preferred alternative.

Q3: How can I assess the purity of my final product?

A3: A multi-faceted approach is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for method development.[5] The benzophenone core has a strong UV absorbance around 260 nm, making UV detection ideal.[5]

  • Melting Point Analysis: A sharp melting range that is consistent with literature values indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual solvents or organic impurities.

Q4: What are the appropriate storage conditions for purified this compound?

A4: As a solid, this compound is relatively stable. However, to prevent slow degradation, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration at 4°C is recommended.[6] While ketones are generally stable, nitroaromatic compounds can be sensitive to light and certain reactive species.[7][8]

Section 2: Purification Strategy & Troubleshooting Guide

This guide is designed to help you navigate common experimental issues. The following flowchart provides a decision-making framework for selecting your purification strategy.

Purification_Strategy cluster_start Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths cluster_outcome Outcome & Analysis Start Crude this compound IsSolid Is the crude material a solid? Start->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Chromatography Perform Column Chromatography IsSolid->Chromatography No (Oily/Tarry) Recrystallize->Chromatography Fails/Oils Out Success Pure Product Obtained (Verify with TLC/HPLC/MP) Recrystallize->Success Successful Chromatography->Success Successful Troubleshoot Impure Product Proceed to Troubleshooting Chromatography->Troubleshoot Co-elution/Low Yield Troubleshoot->Chromatography Optimize Conditions Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Ethanol B 2. (Optional) Hot Filtration (If insoluble impurities or charcoal present) A->B optional C 3. Slow Cooling (Allow to reach room temperature) A->C B->C D 4. Induce Crystallization (Scratch flask, seed crystal) C->D if needed E 5. Cool in Ice Bath (Maximize precipitation) C->E D->E F 6. Collect Crystals (Vacuum filtration) E->F G 7. Wash and Dry (Wash with cold ethanol, dry under vacuum) F->G

Sources

troubleshooting common side reactions in the synthesis of benzophenone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of benzophenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes.

Troubleshooting Guide: Common Side Reactions & Issues

This section is dedicated to resolving specific experimental hurdles you may encounter during the synthesis of benzophenone derivatives, primarily focusing on the widely used Friedel-Crafts acylation reaction.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is a frequent issue with several possible root causes. A systematic approach is crucial for diagnosis and resolution.

Potential Causes & Solutions:

Cause Explanation Solution
Moisture Contamination Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react vigorously with water.[1] This hydrolyzes and deactivates the catalyst, rendering it ineffective.[1]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Store Lewis acids in a desiccator.[1]
Insufficient or Inactive Catalyst A stoichiometric amount of the Lewis acid is often required because it forms a complex with the benzophenone product.[2] If the catalyst is old or has been improperly stored, it may have lost its activity.Use a fresh, high-quality Lewis acid. Typically, 1.1 to 1.3 equivalents are used to drive the reaction to completion.[2]
Poor Reagent Quality Impurities in the aromatic substrate or the acylating agent can lead to side reactions and lower the yield of the desired product.Use freshly distilled or purified reagents. Ensure the purity of your starting materials by techniques such as NMR or GC-MS.[2]
Inadequate Temperature Control Friedel-Crafts acylation is an exothermic reaction.[1] If the temperature is too low, the reaction may be too slow; if it's too high, it can lead to the formation of tarry byproducts.[3][4]Maintain the recommended temperature range, often by using an ice bath during the addition of reagents. A typical procedure involves adding the acyl chloride at 0-5 °C and then allowing the reaction to proceed at room temperature.[1][2]
Product Loss During Workup Benzophenone and its derivatives can be lost during aqueous extractions, especially if emulsions form. Improper purification techniques can also lead to significant product loss.[1]Perform extractions carefully to avoid emulsions. Ensure all organic layers are combined. For purification, vacuum distillation is often preferred over high-temperature distillation to prevent product degradation.[1][3]

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed q1 Are glassware and reagents completely dry? start->q1 s1 Flame-dry glassware. Use anhydrous solvents. q1->s1 No q2 Is the Lewis acid fresh and used in sufficient quantity? q1->q2 Yes s1->q2 s2 Use fresh AlCl₃ (1.1-1.3 eq.). q2->s2 No q3 Was the reaction temperature strictly controlled? q2->q3 Yes s2->q3 s3 Maintain 0-5°C during addition. Monitor exotherm. q3->s3 No q4 Was the workup procedure optimized? q3->q4 Yes s3->q4 s4 Optimize extraction and purification steps. q4->s4 No end Yield Improved q4->end Yes s4->end

Caption: Troubleshooting decision tree for low product yield.

Q2: I'm observing a mixture of ortho and para isomers. How can I improve the regioselectivity?

The formation of ortho and para substituted products is common when the aromatic ring has an activating group.[5] The electronic and steric environment of the substrate dictates the ratio of these isomers.

Controlling Regioselectivity:

  • Steric Hindrance: To favor the para product, which is often the thermodynamically more stable isomer, you can increase the steric bulk of the reactants or the catalyst.[5] The larger size of the para transition state is less sterically hindered than the ortho transition state.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity towards the thermodynamically favored para isomer.[5]

  • Chelation Control: In some cases, to favor the ortho product, a Lewis acid that can coordinate with a Lewis basic site on the substituent (e.g., a methoxy group) can be used. This chelation can direct the incoming electrophile to the ortho position.[5]

Q3: My reaction mixture turned into a dark, tarry substance. What went wrong?

The formation of tar is a strong indication that the reaction temperature was too high.[3][4] The highly exothermic nature of the Friedel-Crafts reaction can lead to uncontrolled polymerization and degradation of starting materials and products if not properly managed.

Prevention of Tar Formation:

  • Strict Temperature Control: As mentioned, maintaining a low temperature (0-5 °C) during the addition of the acylating agent is critical.[1][2]

  • Efficient Stirring: Ensure efficient stirring to dissipate heat throughout the reaction mixture and prevent localized hot spots.[4]

  • Slow Addition of Reagents: Add the acylating agent dropwise to control the rate of the reaction and the generation of heat.[2]

Q4: Why am I seeing polyacylation products? I thought this was less common than polyalkylation.

While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur under certain conditions. The acyl group is deactivating, making the mono-acylated product less reactive than the starting material, which usually prevents further acylation.[6][7][8] However, if the starting aromatic ring is highly activated, a second acylation may be possible.

Preventing Polyacylation:

  • Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.

  • Reaction Time: Monitor the reaction by TLC and stop it once the starting material is consumed to avoid the formation of polysubstituted byproducts.

Frequently Asked Questions (FAQs)

This section addresses broader concepts and foundational knowledge essential for successful benzophenone synthesis.

Q1: What is the role of the Lewis acid in Friedel-Crafts acylation?

The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), plays a pivotal role in activating the acylating agent.[1] It coordinates to the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates the formation of a highly electrophilic acylium ion (R-C≡O⁺).[1][9] This acylium ion is the key electrophile that is then attacked by the electron-rich aromatic ring.[2]

Mechanism of Acylium Ion Formation

G cluster_0 Acyl Halide + Lewis Acid R-C(=O)-Cl R-C(=O)-Cl Complex R-C(=O)-Cl···AlCl₃ R-C(=O)-Cl->Complex + AlCl₃ AlCl3 AlCl₃ R-C=O+ [R-C≡O]⁺ Complex->R-C=O+ AlCl4- [AlCl₄]⁻ Complex->AlCl4-

Caption: Formation of the electrophilic acylium ion.

Q2: Are there greener or alternative methods for synthesizing benzophenones?

Yes, while Friedel-Crafts acylation is a classic method, there are several alternatives, some of which are considered "greener."

  • Alternative Catalysts: Other Lewis acids such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can be used, which are sometimes considered more environmentally benign than AlCl₃.[1] Ionic liquids have also been explored as both catalyst and solvent, allowing for easier catalyst recovery.[1]

  • Phosgene Method: This method uses benzene and phosgene with a Lewis acid catalyst. It offers low raw material costs and fewer byproducts but involves the highly toxic phosgene.[10]

  • Carbon Tetrachloride Method: Benzene reacts with carbon tetrachloride in the presence of a Lewis acid to form a dichlorodiphenylmethane intermediate, which is then hydrolyzed to benzophenone.[3][4][10]

  • Grignard Reagent Method: This involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a benzoyl chloride derivative.[10][11]

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a substituted phenylboronic acid and a benzoic anhydride derivative can also be employed.[3]

Q3: How do I purify my crude benzophenone product?

The purification method depends on the physical state and purity of the crude product.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is a common and effective purification method.[3]

  • Vacuum Distillation: For liquid or low-melting solid benzophenones, vacuum distillation is an excellent technique to separate the product from non-volatile impurities and high-boiling byproducts.[3]

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography can be employed.[12]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzene with Benzoyl Chloride

Materials:

  • Anhydrous Benzene

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (as solvent)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.[1]

  • Reagent Charging: In a fume hood, charge the flask with anhydrous benzene and anhydrous dichloromethane. Cool the flask in an ice-water bath to 0-5°C.[1]

  • Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride to the stirred solution, ensuring the temperature does not rise significantly.[1]

  • Acyl Chloride Addition: Add benzoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.[1][2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.[2]

  • Quenching: Cool the reaction mixture again in an ice bath. Very slowly and cautiously, add crushed ice, followed by dilute HCl to decompose the aluminum chloride complex.[1]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.[1]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[1]

  • Purification: Purify the crude benzophenone by recrystallization from ethanol or by vacuum distillation.[3]

References

  • An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Benchchem.
  • Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. Benchchem.
  • Technical Support Center: Optimization of Benzophenone Synthesis. Benchchem.
  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Oregon State University. [Link]

  • benzophenone. Organic Syntheses Procedure. [Link]

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]

  • Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. Study.com. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Polysubstitution is a major drawback in:. Testbook. [Link]

  • How can I remove the remaining benzophenone/fluorenone from a reaction with an aminophosphonate?. ResearchGate. [Link]

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Technical Support Center: Optimizing the Synthesis of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4'-nitrobenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on the practical application of chemical principles to overcome common experimental hurdles.

Overview of the Primary Synthetic Challenge

The most direct and common approach for synthesizing diaryl ketones is the Friedel-Crafts acylation.[1] For this compound, this logically involves the reaction of 2-fluorobenzoyl chloride with nitrobenzene. The primary challenge in this specific synthesis is the strong deactivating effect of the nitro group on the nitrobenzene ring, which makes it significantly less reactive towards electrophilic aromatic substitution.[2] Consequently, forcing conditions are often required, which can lead to complications such as side reactions and purification difficulties.

This guide will focus on troubleshooting and optimizing this challenging yet direct synthetic route.

General Reaction Scheme

The core reaction involves a Lewis acid-catalyzed acylation of nitrobenzene with 2-fluorobenzoyl chloride.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Workup R1 2-Fluorobenzoyl Chloride Acylium Acylium Ion Intermediate R1->Acylium Forms R2 Nitrobenzene Reaction Electrophilic Aromatic Substitution R2->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Acylium Catalyzes Acylium->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Yields crude product Product This compound Purify Purification (Recrystallization/Chromatography) Workup->Purify Purify->Product

Caption: Friedel-Crafts Acylation Workflow for this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Category 1: Reaction Initiation & Rate

Q: My reaction is extremely sluggish or fails to start. What is the likely cause?

A: This is the most common issue due to the deactivated nitrobenzene ring. Several factors could be at play:

  • Inactive Catalyst: The Lewis acid catalyst (typically anhydrous AlCl₃ or FeCl₃) is highly hygroscopic.[3] Any moisture in the reagents or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened or properly stored anhydrous aluminum chloride. Solvents and reagents should be verified to be anhydrous.

  • Insufficient Catalyst Stoichiometry: In Friedel-Crafts acylations, the catalyst complexes with the product ketone, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid is required.[1] For deactivated substrates, even more may be necessary.

    • Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃. For particularly stubborn reactions, a slight increase in catalyst loading may be beneficial, but be aware this can also increase side reactions.

  • Low Reaction Temperature: While initial mixing is often done at low temperatures (0-5°C) to control the initial exotherm, the reaction with a deactivated ring like nitrobenzene requires significant thermal energy to proceed.

    • Solution: After the initial addition of reagents, the reaction should be allowed to warm to room temperature and then carefully heated. Temperatures in the range of 60-80°C are often required. Monitor the reaction for signs of HCl gas evolution, indicating the reaction is proceeding.

Q: How can I effectively overcome the deactivating effect of the nitro group?

A: Beyond the points above, consider these strategies:

  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is one of the most powerful Lewis acids and is generally the best choice for difficult acylations. Ferric chloride (FeCl₃) can also be used and is sometimes preferred for its lower cost, though it may be slightly less reactive.[4][5]

  • Solvent Selection: Using nitrobenzene itself as the solvent (in large excess) can maximize its concentration and help drive the reaction. If a co-solvent is needed, chlorinated solvents like 1,2-dichloroethane are common choices.[4] Avoid solvents that can react with the Lewis acid, such as alcohols or ketones.

Category 2: Low Product Yield

Q: I've managed to get the reaction to work, but my isolated yield is below 30%. Where am I losing my product?

A: Low yields can result from incomplete reaction, side reactions, or issues during the workup and purification stages.

  • Incomplete Reaction: As discussed, the reaction may stall before reaching completion.

    • Solution: Increase reaction time and/or temperature. Monitor the reaction's progress by taking small aliquots (carefully quenching them) and analyzing them by TLC or HPLC to determine when the starting material is consumed.

  • Product Decomposition During Workup: The workup procedure, which involves quenching the reaction with an ice/acid mixture, is highly exothermic and can be destructive if not controlled.[2][3]

    • Solution: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. This ensures the temperature is controlled and the aluminum chloride-ketone complex is efficiently hydrolyzed.

  • Losses During Extraction/Purification: The product may have some solubility in the aqueous layer, or it may be lost during recrystallization if an inappropriate solvent is used or if the solution is not cooled sufficiently.

    • Solution: Perform multiple extractions (e.g., 3x with dichloromethane) of the aqueous layer to ensure complete recovery. For recrystallization, perform small-scale solvent screening to find a solvent system that provides high recovery of pure crystals. Ethanol or isopropanol are often good starting points.

Category 3: Product Purity

Q: My final product is contaminated with a persistent impurity. How can I identify and remove it?

A: The most likely impurities are unreacted starting materials or isomeric byproducts.

  • Unreacted Starting Materials: 2-fluorobenzoyl chloride is typically removed during the aqueous workup. Unreacted nitrobenzene can be more persistent.

    • Solution: Nitrobenzene has a higher vapor pressure than the product. Most of it can be removed by steam distillation during workup or under high vacuum after the solvent is removed. Final traces can be separated by column chromatography or careful recrystallization.

  • Isomeric Byproducts: The nitro group is a meta-director. However, the fluorine on the 2-fluorobenzoyl chloride is an ortho, para-director. The primary product should be this compound. The formation of the 2'-nitro isomer is sterically hindered, but small amounts of the 3'-nitro isomer could potentially form.

    • Solution: These isomers are often difficult to separate. High-performance column chromatography on silica gel is the most effective method. Alternatively, multiple recrystallizations may be necessary to achieve high purity.

Experimental Protocol & Data

Reference Experimental Protocol

This protocol is a generalized procedure based on standard Friedel-Crafts acylation principles, adapted for this specific synthesis.[2][3][6]

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (for HCl). Ensure all glassware is oven-dried.

  • Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with nitrobenzene (3.0 eq) and cool to 0-5°C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.3 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Acyl Chloride Addition: Add 2-fluorobenzoyl chloride (1.0 eq) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then slowly heat to 70-80°C. Maintain this temperature for 4-8 hours, monitoring the reaction by TLC.

  • Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and cautiously, pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Table 1: Impact of Reaction Parameters on Friedel-Crafts Acylation
ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Lewis Acid AlCl₃ (1.3 eq)FeCl₃ (1.3 eq)ZnCl₂ (1.3 eq)AlCl₃ provides the highest reactivity, essential for the deactivated ring.[4][7] FeCl₃ is a viable, milder alternative. ZnCl₂ is likely too weak.[8][9]
Temperature 25°C70°C100°C25°C is likely too low for significant conversion. 70°C is a good starting point. 100°C may increase yield but risks side reactions/degradation.
Solvent Nitrobenzene (excess)1,2-DichloroethaneCarbon DisulfideUsing excess nitrobenzene as the solvent maximizes reactant concentration.[4] Dichloroethane is a standard inert solvent. Carbon disulfide is also common but more hazardous.

Troubleshooting Workflow

If you encounter issues, follow this decision tree to diagnose the problem.

G start Problem Encountered no_reaction no_reaction start->no_reaction No/Slow Reaction low_yield low_yield start->low_yield Low Yield impure_product impure_product start->impure_product Impure Product check_catalyst Is catalyst anhydrous & fresh? Is stoichiometry >1.1 eq? no_reaction->check_catalyst Check Catalyst check_completion Was reaction run to completion? low_yield->check_completion Check Reaction identify_impurity Impurity Type? impure_product->identify_impurity Identify Impurity increase_temp Is temperature >60°C? check_catalyst->increase_temp Yes fix_catalyst Action: Use fresh, anhydrous AlCl₃. Verify quantity. check_catalyst->fix_catalyst No prolong_time Action: Increase reaction time. Monitor by TLC. increase_temp->prolong_time Yes heat_reaction Action: Heat reaction to 70-80°C and monitor. increase_temp->heat_reaction No check_completion->no_reaction No check_workup Was workup quench controlled? check_completion->check_workup Yes check_extraction Were multiple extractions performed? check_workup->check_extraction Yes improve_quench Action: Quench slowly into ice/HCl slurry. check_workup->improve_quench No optimize_purification Action: Optimize recrystallization solvent; check for losses. check_extraction->optimize_purification Yes improve_extraction Action: Perform at least 3 extractions. check_extraction->improve_extraction No remove_sm Action: Improve purification (vacuum, recrystallization). identify_impurity->remove_sm Starting Material remove_isomer Action: Purify via column chromatography. identify_impurity->remove_isomer Isomer/Byproduct

Caption: A decision tree for troubleshooting the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Are there any milder, alternative synthetic routes to this compound?

A1: While Friedel-Crafts acylation is the most direct route, modern cross-coupling reactions are a theoretical alternative, though not widely documented for this specific molecule. A plausible route could be a Suzuki or Stille coupling between a 2-fluorophenylboronic acid (or organostannane) and a 4-nitrobenzoyl chloride, catalyzed by a palladium complex. These methods often use milder conditions but may require more complex starting materials and catalysts.[7]

Q2: Can I use 4-nitrobenzoic acid directly instead of the acyl chloride?

A2: It is possible to use carboxylic acids for Friedel-Crafts acylation, but this requires a different activation method. For example, using cyanuric chloride and AlCl₃, or methanesulfonic acid can facilitate acylation directly from the carboxylic acid, potentially avoiding the need to synthesize the acyl chloride first.[1]

Q3: What are the critical safety precautions for this reaction?

A3:

  • Corrosive Reagents: Both 2-fluorobenzoyl chloride and aluminum chloride are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).[2]

  • HCl Gas Evolution: The reaction produces a significant amount of HCl gas. The reaction must be performed in a well-ventilated fume hood, and the exhaust should be passed through a scrubber containing a base solution (e.g., NaOH).

  • Exothermic Quench: The quenching of the reaction is highly exothermic. Perform this step slowly and behind a safety shield.

References

  • Maleski, R. J. (2004). Process for preparing 2-nitro-4'-fluorobenzophenone. (U.S. Patent No. US20040122260A1). Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Organic Synthesis with 2-Fluoro-4-Nitrobenzoic Acid: A Supplier's Perspective. Retrieved from [Link]

  • Maleski, R. J. (2002). A process for preparing 2-Nitro-4'-Fluorobenzophenone. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-4' -fluoro-benzophenone. (Chinese Patent No. CN1690042A).
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesizing method of 2-amino-4'-fluoro-benzophenone. (Chinese Patent No. CN103086899A).
  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile. (Chinese Patent No. CN101648890A).
  • Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile. (Chinese Patent No. CN101648890B).

Sources

Technical Support Center: 2-Fluoro-4'-nitrobenzophenone (CAS 77778-85-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability, Storage, and Handling for Research Professionals

Welcome to the Technical Support Center for 2-Fluoro-4'-nitrobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues, provide best practices for storage, and offer troubleshooting advice for experiments involving this key synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your work.

Section 1: Chemical Profile and Intrinsic Stability

This compound is a poly-functionalized aromatic ketone. Its chemical behavior is dictated by the interplay of its three key components: the benzophenone core, the electron-withdrawing nitro group, and the fluorine substituent. While benzophenone structures are known for their relative stability, the presence of activating groups introduces specific sensitivities that must be managed.[1][2]

PropertyData
CAS Number 77778-85-9[3]
Molecular Formula C₁₃H₈FNO₃[3]
Molecular Weight 245.21 g/mol [3]
Appearance Typically an off-white to yellow crystalline powder.[4]
Recommended Storage Store in a cool, dry, well-ventilated place, away from light.[5][6][7]
Long-Term Storage For maximum stability (≥ 5 years), storage at -20°C is recommended.[8]

The nitro group strongly activates the phenyl ring it is attached to, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[9][10] The benzophenone core itself is a photosensitizer, capable of absorbing UV light to form an excited triplet state, which can initiate photochemical reactions.[11]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound in a direct question-and-answer format.

Issue 1: My sample of this compound has darkened or changed color upon storage. Is it still viable for use?

Answer: A noticeable color change, typically to a more intense yellow or brownish hue, is a primary indicator of potential degradation. While slight color variations can exist between batches, a progressive darkening suggests the formation of impurities.

  • Causality: Aromatic nitro compounds are susceptible to degradation upon exposure to light, air (oxidation), or trace impurities, which can lead to the formation of colored byproducts. Benzophenones, in general, can undergo photodegradation when exposed to UV light.[12]

  • Recommended Action:

    • Do not assume the material is unusable. However, its purity is now questionable.

    • Perform a quick purity check. A simple Thin-Layer Chromatography (TLC) analysis (see Protocol 4.1) against a retained, properly stored sample (if available) can reveal the presence of new, more polar impurities. HPLC analysis is a more quantitative option.

    • Assess the impact. For non-critical synthetic steps or initial trials, you might proceed with caution, accounting for a potentially lower effective concentration.

    • For critical applications, such as late-stage synthesis in drug development or quantitative studies, using a new, verified lot of the material is strongly advised to ensure reproducibility.

Issue 2: I am observing unexpected spots on my TLC or new peaks in the HPLC chromatogram of my starting material. What are they?

Answer: The appearance of new, distinct chemical entities indicates that the compound has undergone degradation. The identity of these impurities depends on the storage conditions that were breached.

  • Causality & Potential Impurities:

    • Photodegradation: If the material was exposed to light, especially UV, degradation can occur. Products may include hydroxylated benzophenone species or even smaller carboxylic acids from ring cleavage in advanced degradation scenarios.[2]

    • Hydrolysis: While generally slow for benzophenones, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis.[2][13]

    • Reaction with Nucleophiles: The nitro and fluoro groups activate the rings for Nucleophilic Aromatic Substitution (SNAr).[9][10] If stored improperly with trace contaminants (e.g., water, alcohols from solvents), substitution products may form over time.

  • Recommended Action: Characterizing these impurities fully would require techniques like LC-MS or NMR. However, for practical purposes, the key action is to source a new batch of starting material that meets purity specifications. Ensure all future lots are stored according to the guidelines in Section 3.

Issue 3: My reaction yields are inconsistent or lower than published procedures. Could the this compound be the cause?

Answer: Absolutely. The purity and integrity of your starting material are paramount for achieving expected reaction outcomes.

  • Causality:

    • Reduced Molarity: If the material has partially degraded, the actual amount of active this compound in the weighed sample is lower than calculated. This directly leads to lower yields.

    • Inhibitory Byproducts: Degradation products can sometimes interfere with or inhibit the desired reaction pathway, further reducing yield and complicating purification.

    • Unforeseen Side Reactions: Impurities can participate in their own reactions with your reagents, consuming them and generating a more complex product mixture.

  • Recommended Action: Before starting a critical or large-scale reaction, always validate the purity of your starting material using a preferred analytical method (TLC, HPLC, or NMR). This self-validating step is crucial for trustworthy and reproducible synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the definitive, optimal conditions for the long-term storage of this compound?

A1: For maximum long-term stability, the compound should be stored in a tightly sealed container, protected from light, at -20°C .[8] For routine short-term use, storage in a cool, dry, and dark location (such as a desiccator cabinet in a temperature-controlled room) is sufficient.[5][6] The key is to minimize exposure to light, moisture, and heat.[7][14]

Q2: What are the key safety precautions when handling this compound?

A2: Always handle this compound in a well-ventilated area or a chemical fume hood.[5][7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid creating and inhaling dust.[15] After handling, wash hands and any exposed skin thoroughly.[16]

Q3: Is this compound particularly sensitive to light?

A3: Yes. The benzophenone core acts as a chromophore that absorbs UV light. This energy absorption can lead to photochemical reactions and degradation.[11] Therefore, it is critical to store the solid material in an opaque container and to protect solutions from direct light, for example, by using amber vials or wrapping flasks in aluminum foil during reactions.

Q4: What are the most likely degradation pathways I should be aware of?

A4: The three primary degradation pathways of concern are photodegradation, nucleophilic aromatic substitution (SNAr), and, to a lesser extent, reduction of the nitro group.

G cluster_main This compound cluster_pathways Degradation Stressors cluster_products Potential Degradation Products parent This compound photo_prod Hydroxylated Derivatives & Ring-Cleavage Products parent->photo_prod Photodegradation snar_prod SNAr Products (e.g., 2-Hydroxy-4'-nitrobenzophenone) parent->snar_prod Nucleophilic Substitution reduc_prod 2-Fluoro-4'-aminobenzophenone parent->reduc_prod Reduction uv UV Light uv->photo_prod nuc Nucleophiles (e.g., H₂O, ROH) nuc->snar_prod red Reducing Agents red->reduc_prod

Caption: Potential degradation pathways for this compound.

Q5: How can I perform a quick and effective purity check before my experiment?

A5: Thin-Layer Chromatography (TLC) is an excellent, rapid method for qualitatively assessing purity. See Protocol 4.1 for a detailed, step-by-step methodology. It allows you to visualize the main compound spot and detect the presence of more polar (lower Rf) or less polar (higher Rf) impurities.

Section 4: Experimental Protocols

Protocol 4.1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a self-validating system to quickly assess the purity of this compound.

  • Prepare the TLC Plate: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄). Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.

  • Prepare the Sample: Dissolve a small amount (1-2 mg) of the this compound in a suitable volatile solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

  • Spot the Plate: Use a capillary tube to spot a small amount of the dissolved sample onto the origin line. Make the spot as small as possible for better resolution.

  • Prepare the Developing Chamber: Pour a solvent system (eluent) into a TLC chamber to a depth of about 0.5 cm. A good starting eluent system is a 3:1 mixture of Hexanes:Ethyl Acetate. Close the chamber and let the atmosphere saturate for 5-10 minutes.

  • Develop the Plate: Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Results:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). The benzophenone core is UV-active and will appear as a dark spot.

    • Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots indicates impurities. Degradation products are often more polar and will appear as spots with a lower Rf value (closer to the origin).

Protocol 4.2: Preparation of a Stock Solution for Experimental Use

  • Select an Appropriate Solvent: Based on experimental needs and solubility data, choose a dry, high-purity solvent. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are documented solvents.[8][17]

  • Weigh the Compound: In a fume hood, accurately weigh the required amount of this compound directly into a clean, dry volumetric flask.

  • Dissolve and Dilute: Add a portion of the chosen solvent to the flask and gently swirl to dissolve the solid completely. Once dissolved, add more solvent to reach the calibration mark.

  • Storage: If the solution is not for immediate use, store it in an amber glass vial with a tight-fitting cap at an appropriate temperature (e.g., 4°C or -20°C) to minimize solvent evaporation and degradation. Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

References
  • Kotnik, K., et al. (2015). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]

  • De Wolfe, R. H., et al. (1968). General Acid Catalysis in Benzophenone Ketal Hydrolysis. The Journal of Organic Chemistry. Available at: [Link]

  • Liu, Y.-S., et al. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate. Available at: [Link]

  • Liu, Y.-S., et al. (2011). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]

  • De Wolfe, R. H., et al. (1968). General acid catalysis in benzophenone ketal hydrolysis. The Journal of Organic Chemistry. Available at: [Link]

  • Han, W. W., et al. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Benzophenone. Wikipedia. Available at: [Link]

  • de Souza, D., et al. (2015). Chromatograms of benzophenone-3. ResearchGate. Available at: [Link]

  • Google Patents. (2004). US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone. Google Patents.
  • PubChem. (n.d.). 2-Fluoro-4-nitrobenzaldehyde. PubChem. Available at: [Link]

  • Hubei XinRunde Chemical Co., Ltd. (n.d.). 2-Amino-2'-fluoro-5-nitrobenzophenone CAS 344-80-9. TradeIndia. Available at: [Link]

  • Capot Chemical. (2012). 2-Amino-2'-fluoro-5-nitrobenzophenone Material Safety Data Sheet. Capot Chemical. Available at: [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.
  • Arora, R. K., & Jain, R. K. (2012). Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12. Applied and Environmental Microbiology. Available at: [Link]

  • Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone. Google Patents.
  • Wang, Y., et al. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Journal of Environmental Science and Health, Part A. Available at: [Link]

  • Liu, H., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Journal of Hazardous Materials. Available at: [Link]

  • Rui, R., et al. (2018). Degradation of aqueous 2,4,4'-Trihydroxybenzophenone by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products. Water Research. Available at: [Link]

  • Gabbutt, C. D., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Available at: [Link]

Sources

challenges in the scale-up of 2-Fluoro-4'-nitrobenzophenone production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 2-Fluoro-4'-nitrobenzophenone. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key chemical intermediate. We will delve into the underlying chemical principles to troubleshoot issues ranging from low yields to scale-up complexities, ensuring a robust and reproducible process.

Synthesis Overview: The Friedel-Crafts Acylation Pathway

The most common and direct route to synthesize this compound and its isomers, such as 4-Fluoro-4'-nitrobenzophenone, is the Friedel-Crafts acylation. This electrophilic aromatic substitution involves reacting fluorobenzene with 4-nitrobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2]

The reaction proceeds via the formation of a highly reactive acylium ion, which is then attacked by the electron-rich fluorobenzene ring. The acyl group is deactivating, which advantageously prevents the polysubstitution reactions that can plague Friedel-Crafts alkylations.[2][3][4] However, the presence of the electron-withdrawing nitro group on the acyl chloride and the inherent challenges of Friedel-Crafts reactions necessitate careful control over reaction conditions.[1][5]

Reaction Mechanism Visualization

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Liberation of Product A 4-Nitrobenzoyl Chloride C Acylium Ion-Catalyst Complex A->C + AlCl₃ B AlCl₃ (Lewis Acid) D Resonance-Stabilized Acylium Ion C->D Generates E Fluorobenzene F Sigma Complex (Arenium Ion) E->F + Acylium Ion G Product-Catalyst Complex F->G Deprotonation (by AlCl₄⁻) I Aqueous Work-up (H₂O, HCl) H This compound (Product) G->H Quench I->H G start Low Yield Observed q1 Are Conditions Strictly Anhydrous? start->q1 s1 ACTION: - Oven-dry all glassware. - Use anhydrous grade solvents. - Handle reagents under inert gas. q1->s1 No q2 Is AlCl₃ Stoichiometry > 1.0 eq? q1->q2 Yes s1->q2 s2 ACTION: - Use 1.1-1.5 eq of AlCl₃. - Ensure high-purity, fresh catalyst. q2->s2 No q3 Is the Temperature Profile Optimized? q2->q3 Yes s2->q3 s3 ACTION: - Maintain 0-5°C during addition. - Allow to warm/reflux post-addition. - Monitor progress with TLC. q3->s3 No end Yield Improved q3->end Yes s3->end G setup 1. Setup - Assemble dry, three-necked RBF under N₂. - Equip with stirrer, dropping funnel, condenser. charge 2. Reagent Charging - Add AlCl₃ (1.3 eq) to anhydrous DCM. - Cool suspension to 0-5°C. setup->charge add_acyl 3. Acyl Chloride Addition - Dissolve 4-nitrobenzoyl chloride (1.0 eq) in DCM. - Add dropwise to AlCl₃ suspension at 0-5°C. charge->add_acyl add_fluoro 4. Substrate Addition - Add fluorobenzene (1.1 eq) dropwise to the reaction mixture at 0-5°C. add_acyl->add_fluoro react 5. Reaction - Allow mixture to warm to room temperature. - Stir for 2-4 hours, monitoring by TLC. add_fluoro->react quench 6. Quenching - Cool mixture back to 0°C. - Slowly pour into a beaker of crushed ice and conc. HCl. react->quench workup 7. Work-up - Separate organic layer. - Extract aqueous layer with DCM. - Combine organic layers, wash with NaHCO₃ then brine. quench->workup purify 8. Isolation & Purification - Dry organic layer over MgSO₄. - Filter and concentrate solvent. - Purify crude solid by recrystallization (e.g., from ethanol). workup->purify

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of substituted benzophenones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the often complex spectra of these aromatic ketones. Here, we address specific issues in a practical question-and-answer format, blending foundational principles with advanced troubleshooting techniques to empower you in your experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational ¹H NMR Interpretation

Question 1: My ¹H NMR spectrum of a monosubstituted benzophenone shows a complex multiplet in the aromatic region (around 7-8 ppm). How can I begin to assign the protons?

Answer: The complexity arises from overlapping signals and second-order coupling effects. A systematic approach is crucial.

  • Identify the number of unique protons: Count the number of distinct signals in the aromatic region. For a monosubstituted benzophenone, you expect signals corresponding to the protons on both the substituted and unsubstituted rings.[1]

  • Analyze the unsubstituted ring first: The unsubstituted phenyl group in a benzophenone derivative typically gives rise to three signals with an integration ratio of 2:2:1. These correspond to the ortho-, meta-, and para-protons, respectively.[2] The ortho-protons are generally the most deshielded (furthest downfield) due to the anisotropic effect of the carbonyl group.

  • Consider the substituent's effect on the substituted ring: Substituents dramatically influence the chemical shifts of the aromatic protons.[3]

    • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ will shield the ortho and para protons, shifting their signals upfield (to lower ppm values).[3]

    • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN will deshield the ortho and para protons, moving their signals further downfield (to higher ppm values).[3]

  • Examine the coupling patterns (J-coupling):

    • Ortho coupling (³JHH) is typically the largest, around 6-9 Hz.[4]

    • Meta coupling (⁴JHH) is smaller, around 1-3 Hz.[4]

    • Para coupling (⁵JHH) is often negligible or less than 1 Hz.[5]

A logical workflow for assignment is essential.

G cluster_0 ¹H NMR Aromatic Region Analysis A Identify Aromatic Signals (7.0-8.5 ppm) B Integrate Signals A->B C Analyze Unsubstituted Ring (2H, 2H, 1H pattern) B->C D Analyze Substituted Ring B->D F Analyze Coupling Patterns (J-coupling constants) C->F E Consider Substituent Effects (EDG vs. EWG) D->E E->F G Assign Protons (ortho, meta, para) F->G H Use 2D NMR (COSY) for confirmation G->H

Caption: Workflow for assigning ¹H NMR signals in substituted benzophenones.

Question 2: The signals for my ortho and meta protons are overlapping, making it impossible to determine the coupling constants. What can I do?

Answer: Signal overlap is a common challenge. Here are several strategies to resolve this issue:

  • Change the NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent.[6][7] Switching from a non-polar solvent like CDCl₃ to a more aromatic solvent like benzene-d₆ can induce different chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS), potentially resolving the overlap.[6] Other useful solvents include acetone-d₆ and DMSO-d₆.[6]

  • Increase the Magnetic Field Strength: If accessible, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals in Hz, often leading to better resolution of multiplets.[5]

  • Utilize 2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment is invaluable here. It will show cross-peaks between protons that are coupled to each other, allowing you to trace the connectivity within a spin system even if the 1D signals are overlapped.[4][7]

Section 2: ¹³C NMR and Advanced Techniques

Question 3: How can I confidently assign the quaternary carbons in my substituted benzophenone, including the carbonyl carbon and the substituent-bearing carbon?

Answer: Quaternary carbons do not have attached protons and therefore do not show up in a standard HSQC spectrum. Their assignment relies on other techniques:

  • Chemical Shift Prediction: The carbonyl carbon of a benzophenone typically appears in the range of 190-200 ppm.[8] The exact chemical shift is influenced by the electronic nature of the substituents.[9]

  • ¹³C Signal Intensity: Quaternary carbon signals are often shorter and sharper than protonated carbon signals due to longer relaxation times and the absence of NOE enhancement in standard proton-decoupled ¹³C spectra.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy: This is the most powerful tool for this task. An HMBC experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH).[7]

    • To assign the carbonyl carbon , look for correlations from the ortho-protons of both aromatic rings.

    • To assign the substituent-bearing carbon (ipso-carbon) , look for correlations from the ortho- and meta-protons on that same ring.

    • To assign the bridgehead carbon of the unsubstituted ring, look for correlations from its own ortho- and meta-protons.

G cluster_1 HMBC Correlation Strategy C_O C=O C_ipso_R1 C-R1 C_ipso_R2 C-R2 H_ortho_R1 H-ortho (Ring 1) H_ortho_R1->C_O ³JCH H_ortho_R1->C_ipso_R1 ²JCH H_ortho_R2 H-ortho (Ring 2) H_ortho_R2->C_O ³JCH H_ortho_R2->C_ipso_R2 ²JCH

Caption: Key HMBC correlations for assigning quaternary carbons.

Question 4: I suspect my benzophenone has restricted rotation around the aryl-carbonyl bonds, leading to broadened peaks or even duplicate signals. How can I confirm this?

Answer: This phenomenon, known as atropisomerism or the presence of rotamers, occurs when bulky substituents hinder free rotation. This can indeed lead to peak broadening or the appearance of more signals than expected.[6]

  • Variable Temperature (VT) NMR: This is the definitive experiment to probe dynamic processes like bond rotation.[6]

    • Heating the sample: If the peaks sharpen and coalesce into a single set of signals at a higher temperature, it confirms that you are observing a dynamic process where rotation is becoming faster on the NMR timescale.

    • Cooling the sample: Conversely, cooling may "freeze out" the individual rotamers, leading to even sharper, distinct sets of signals for each conformer.

Section 3: Troubleshooting Common Experimental Problems

Question 5: My baseline is distorted, and the resolution in the aromatic region is poor. What are the likely causes and solutions?

Answer: Poor resolution and baseline distortion can stem from several issues. Here is a troubleshooting protocol:

Potential Cause Diagnostic Clue Solution
Poor Shimming Broad, asymmetric peaks across the entire spectrum.Re-shim the magnet. If the problem persists on a standard sample, there may be a hardware issue.[10]
Sample Concentration Very broad peaks, especially if the sample has low solubility.Reduce the sample concentration. Ensure the sample is fully dissolved. Filter if particulates are visible.[6][11]
Paramagnetic Impurities Significant broadening of all peaks.Filter the sample through a small plug of celite or silica to remove trace metals.
Incorrect Acquisition Parameters Truncated FID (Free Induction Decay) leading to baseline "sinc wiggles".Increase the acquisition time (AQ) to allow the FID to decay fully. Apply an appropriate window function (e.g., exponential multiplication) during processing.

Question 6: I see unexpected sharp singlets in my spectrum, including one around 7.26 ppm in my CDCl₃ sample. What are these?

Answer: These are likely solvent impurities. It is crucial to be able to identify them to avoid misinterpretation.

  • Residual Protonated Solvent: The peak at ~7.26 ppm in CDCl₃ is residual CHCl₃.[12]

  • Water: A broad singlet, its position is highly variable depending on the solvent, concentration, and temperature. In CDCl₃, it's often around 1.57 ppm. In acetone-d₆, it's near 2.84 ppm.[12] To confirm, add a drop of D₂O to your NMR tube and shake; the water peak will disappear or significantly diminish due to proton exchange.[6]

  • Common Lab Solvents: Contamination from solvents used during purification is common (e.g., Ethyl Acetate, Hexane, Acetone).

Common Impurity ¹H Chemical Shift (CDCl₃) Multiplicity
Acetone~2.17 ppmSinglet
Ethyl Acetate~2.05 (s), ~4.12 (q), ~1.26 (t)s, q, t
Dichloromethane~5.30 ppmSinglet
Toluene~7.17-7.29 (m), ~2.36 (s)m, s

Data sourced from common NMR impurity tables.[12]

Advanced Tools & Predictive Methods

For particularly challenging structures, consider using NMR prediction software. These programs use databases and algorithms (like HOSE codes and machine learning) to estimate ¹H and ¹³C chemical shifts and coupling constants from a drawn structure.[13][14][15][16] While not a replacement for experimental data, they can provide an excellent starting point for assignments and help resolve ambiguities.[17]

References

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • Hertkorn, N., et al. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Magnetic Resonance in Chemistry, 45(2), 119-132. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Giesen, D. J., et al. (1998). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Structure: THEOCHEM, 425(1-2), 131-143. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved from [Link]

  • Tan, L. P., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

  • Smith, M. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Moreira, I. C., et al. (2008). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 46(12), 1185-1191. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2018). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Road to Independent Research. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Brainly. (2023). Annotate the benzophenone and triphenyl methanol NMR spectra. Retrieved from [Link]

  • ResearchGate. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Laatikainen, R., et al. (1996). NMR Study of for Benzene and Some Other Fundamental Aromatic Systems Using Alignment of Aromatics in Strong Magnetic Field. Journal of the American Chemical Society, 118(30), 7006-7010. Retrieved from [Link]

  • Štefl, M., et al. (2014). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 5(1), 234-239. Retrieved from [Link]

  • Glaser, R. (n.d.). Solvent Effects on UV/Vis Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]

  • Foroozandeh, M., & Claridge, T. D. W. (2021). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance, 2(2), 647-674. Retrieved from [Link]

  • AZoLifeSciences. (2021). Overcoming the Limitations of NMR. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Binder, C. (2019). Benzhydrol / Benzophenone NMR. YouTube. Retrieved from [Link]

  • Figshare. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Retrieved from [Link]

  • Reddit. (2020). The Disappearing Act, or why my aromatics are absent in 1H NMR. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • University of Prince Edward Island. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Fluoro-4'-nitrobenzophenone. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this key chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure your reactions proceed efficiently and effectively.

Introduction: The Challenge of this compound

This compound is a valuable building block in organic synthesis, notably in the preparation of various pharmaceutical compounds and advanced materials. Its molecular structure, featuring two aromatic rings, a ketone linker, a highly electronegative fluorine atom, and a polar nitro group, gives it unique reactivity. However, this same structure—a combination of a large, relatively nonpolar backbone with polar functional groups—results in a rigid, crystalline solid with limited solubility in many common organic solvents. This poor solubility can lead to incomplete reactions, low yields, and purification difficulties. This guide provides a systematic approach to overcoming these challenges.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for troubleshooting.

PropertyValueSource
CAS Number 77778-85-9[1]
Molecular Formula C₁₃H₈FNO₃[1]
Molecular Weight 245.21 g/mol [1]
Appearance White to pale yellow crystalline solid[2]
Melting Point 115 °C[1]
Boiling Point (Predicted) 412.1 ± 30.0 °C[1]
Density (Predicted) 1.335 ± 0.06 g/cm³[1]
Solubility Profile Generally low in nonpolar solvents, moderate in polar aprotic solvents.Inferred from[3][4][5]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My this compound isn't dissolving in my chosen solvent (e.g., Toluene, Dichloromethane) at room temperature. What's the first step?

Answer: This is a classic case of polarity mismatch. The "like dissolves like" principle is paramount. While the benzophenone core is largely nonpolar, the nitro (-NO₂) and fluoro (-F) groups introduce significant polarity. Solvents like toluene and dichloromethane (DCM) are often not polar enough to effectively solvate the molecule and overcome its crystal lattice energy.

Causality: The energy required to break the bonds within the crystal lattice of the solid must be compensated by the energy released from the formation of new solute-solvent interactions. Nonpolar solvents interact weakly with the polar nitro group, providing insufficient energy for dissolution.

Recommended Actions:

  • Switch to a More Polar Solvent: Your first and most effective step is to select a more appropriate solvent. Polar aprotic solvents are typically the best choice as they possess the necessary polarity without the reactive protons of polar protic solvents (like alcohols) which could interfere with many reactions.

  • Initial Solvent Screening: Test solubility in small quantities with the solvents listed in the table below.

Table of Recommended Starting Solvents
SolventPolarity IndexBoiling Point (°C)Rationale & Comments
Dimethylformamide (DMF) 6.4153Excellent choice. High polarity effectively solvates the nitro group. Often used in reactions with substituted benzophenones.[3]
Dimethyl Sulfoxide (DMSO) 7.2189Highest polarity. Excellent solvent for many poorly soluble compounds.[3] High boiling point can be an issue for removal.
Acetonitrile (MeCN) 5.882A good starting point with moderate polarity and a convenient boiling point for easy removal post-reaction.[2][6]
Tetrahydrofuran (THF) 4.066Moderately polar ether. Its ability to dissolve a wide range of compounds makes it a versatile choice.[2]
1,2-Dichloroethane (DCE) 3.584A chlorinated solvent with slightly more polarity than DCM. Can be effective where DCM fails.[7]
Question 2: I've switched to a polar aprotic solvent like THF, but solubility is still limited. I've tried heating, but the compound precipitates upon cooling. What's next?

Answer: When a single solvent system is insufficient, even with heating, the next logical step is to employ a co-solvent system . A co-solvent is a mixture of two or more miscible solvents designed to create a solubilizing environment that neither solvent could achieve alone.[8][9]

Causality: The primary solvent (e.g., THF) may be good at solvating the nonpolar portions of the molecule, while a small amount of a highly polar co-solvent (e.g., DMF or NMP) can specifically interact with and solvate the polar nitro group. This synergistic effect reduces the overall interfacial tension and enhances solubility.[10]

Experimental Protocol: Developing a Co-Solvent System
  • Initial Dissolution: Dissolve your this compound in a minimal amount of the "good" but insufficient primary solvent (e.g., THF, Acetonitrile) at your desired reaction temperature.

  • Titration with Co-Solvent: While stirring and maintaining the temperature, add a highly polar co-solvent (e.g., DMF, DMSO, N-Methyl-2-pyrrolidone) dropwise until the solid is fully dissolved.

  • Determine the Ratio: Note the final volume ratio of the two solvents. This is your optimal co-solvent system for this concentration and temperature.

  • Test for Stability: Allow the solution to cool to room temperature to check for precipitation. If it remains dissolved, you have a stable system. If not, a slightly higher proportion of the co-solvent may be needed for room-temperature stability.

cluster_start Solvent Selection Workflow Start Poor Solubility Observed Solvent Switch to Polar Aprotic Solvent? (DMF, DMSO, MeCN, THF) Start->Solvent Heat Apply Heat to Reaction Temperature Solvent->Heat Yes Check Is Compound Fully Dissolved? Heat->Check Cosolvent Implement Co-Solvent System (e.g., THF/DMF) Check->Cosolvent No Success Proceed with Reaction Check->Success Yes Advanced Consider Advanced Systems (Ionic Liquids) Cosolvent->Advanced Still Insoluble Cosolvent->Success Soluble Advanced->Success Soluble

Caption: Decision workflow for troubleshooting solubility.

Question 3: My reaction requires a nonpolar solvent, but this compound is completely insoluble. Are there any options besides changing the entire reaction system?

Answer: This is a common constraint, particularly in reactions like Friedel-Crafts or those involving highly reactive organometallics that are incompatible with polar aprotic solvents. In such cases, you can explore advanced solvent systems or techniques that don't rely on traditional dissolution.

Recommended Advanced Solutions:

  • Ionic Liquids (ILs): These are salts with melting points below 100 °C, often referred to as "designer solvents."[11] They are non-volatile, thermally stable, and can possess high ionic conductivity.[12] Importantly, their unique cation-anion structure creates a highly solvating environment that can be tuned to dissolve a vast range of compounds, including polar molecules like nitroaromatics.[13][14]

    • Selection: Imidazolium-based ILs are a common starting point. For your compound, an IL like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) could be effective due to its ability to engage in various non-covalent interactions.

    • Caution: ILs can be expensive and may require specific workup procedures. Always check for compatibility with your reagents.

  • Micronization/Nanosuspension: While not a true solubilization technique, reducing the particle size dramatically increases the surface area available for reaction.[9][15] This can significantly increase the rate of dissolution and reaction, even if the overall solubility limit is low. This is a physical modification approach.

    • Method: Techniques like ball milling or sonication can be used to create a fine suspension of the reactant in the nonpolar solvent immediately before initiating the reaction.

cluster_cosolvency Co-Solvency Mechanism Solute This compound Nonpolar Part Polar Part (-NO2) Solvent1 Primary Solvent (e.g., THF) Solvates Nonpolar Part Solute:f1->Solvent1 Favorable Interaction Solvent2 Co-Solvent (e.g., DMF) Solvates Polar Part Solute:f2->Solvent2 Favorable Interaction Solution Homogeneous Solution Solute is Fully Solvated Solvent1->Solution Solvent2->Solution

Sources

Technical Support Center: Minimizing Tar Formation in Friedel-Crafts Acylation of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this essential C-C bond-forming reaction, specifically the pervasive issue of tar formation. Here, you will find in-depth troubleshooting advice and frequently asked questions in a clear question-and-answer format, grounded in mechanistic principles and supported by experimental data.

Introduction: The Challenge of Acylating Fluorinated Aromatics

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the synthesis of valuable aryl ketones.[1] However, when applied to fluorinated aromatics, the reaction can be fraught with difficulties. While fluorine is an ortho-, para-directing group, its inductive electron-withdrawing nature deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the acylium ion electrophile.[2][3] This reduced reactivity often necessitates harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids), which can unfortunately promote side reactions leading to the formation of complex, often intractable, polymeric byproducts collectively known as "tar."

This guide will provide a systematic approach to diagnosing and mitigating tar formation, improving the yield and purity of your desired acylated fluorobenzene products.

Troubleshooting Guide: From Diagnosis to Solution

Q1: My reaction has turned into a black, tarry mess. What are the most likely causes?

Tar formation is a sign of uncontrolled side reactions. The primary culprits are often related to the reaction conditions being too harsh for the substrate. Here's a breakdown of potential causes:

  • Excessive Heat: High temperatures can provide the activation energy for polymerization pathways, especially with activated acylating agents or sensitive substrates. Overheating can also lead to the decomposition of reagents and products.

  • Overly Aggressive Lewis Acid: While a strong Lewis acid like AlCl₃ is often necessary, its high activity can also catalyze unwanted side reactions.[4] The Lewis acid can also complex with the product ketone, which, at high temperatures, can promote further reactions.[5]

  • Moisture Contamination: Water in your reagents or glassware will react with the Lewis acid catalyst, not only deactivating it but also generating strong Brønsted acids (like HCl from AlCl₃) that can catalyze polymerization.[2]

  • High Reactant Concentrations: Concentrated reaction mixtures can increase the rate of bimolecular side reactions that lead to oligomers and polymers.

Q2: How can I systematically troubleshoot and optimize my reaction to avoid tar?

A methodical approach is key. Below is a workflow to help you pinpoint the issue and find a solution.

G start Tar Formation Observed temp Reduce Reaction Temperature start->temp Is reaction exothermic or run at high temp? catalyst Modify Catalyst System temp->catalyst Still seeing tar? sub_temp Run at 0°C or RT. Consider slow addition. temp->sub_temp solvent Change Solvent catalyst->solvent Still problematic? sub_catalyst Use milder Lewis acid (e.g., FeCl₃, ZnCl₂). Use solid acid catalyst (e.g., Zeolites). Consider triflic acid or metal triflates. catalyst->sub_catalyst workup Optimize Workup solvent->workup Minor tar remains? sub_solvent Use less polar, non-coordinating solvent (e.g., CS₂, 1,2-dichloroethane). Increase solvent volume. solvent->sub_solvent success Clean Reaction Achieved workup->success sub_workup Quench at low temperature. Use appropriate aqueous wash. workup->sub_workup

Caption: Troubleshooting workflow for minimizing tar formation.

Frequently Asked Questions (FAQs)

Reaction Parameters

Q3: What is the optimal temperature for acylating fluorinated aromatics?

There is no single optimal temperature; it is highly dependent on the specific substrate and acylating agent. A good starting point is to perform the reaction at a low temperature (e.g., 0°C) and allow it to slowly warm to room temperature.[6] Higher temperatures can sometimes lead to a decrease in regioselectivity, favoring the formation of the ortho-isomer alongside the desired para-product in the case of fluorobenzene.[7]

Q4: How does the choice of Lewis acid catalyst impact tar formation?

The strength of the Lewis acid is a critical parameter.

Catalyst TypeExamplesProsCons
Strong Lewis Acids AlCl₃, FeCl₃High reactivity, often necessary for deactivated rings.Can promote side reactions and tar formation, sensitive to moisture.
Milder Lewis Acids ZnCl₂, Bi(OTf)₃Less prone to causing side reactions, can be more selective.May not be active enough for highly deactivated substrates.[8]
Solid Acid Catalysts Zeolites, Montmorillonite claysReusable, can offer improved regioselectivity, environmentally friendlier.[9]May require higher temperatures, activity can vary.
Brønsted Acids Triflic acid (TfOH), Methanesulfonic acid (MSA)Very strong, can acylate even deactivated rings.Can be corrosive, may require specific handling procedures.[8][10]

For fluorinated aromatics, starting with a milder Lewis acid like FeCl₃ or exploring solid acid catalysts can be a good strategy to avoid the aggressive reactivity of AlCl₃.[11] If higher reactivity is needed, triflic acid or metal triflates have shown promise.[8]

Q5: Can the choice of solvent influence the formation of byproducts?

Absolutely. The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways.

  • Polar, Coordinating Solvents (e.g., Nitrobenzene, Acetonitrile): These should generally be avoided. They can form stable complexes with the Lewis acid, reducing its activity and potentially promoting side reactions.[12][13]

  • Non-Polar, Non-Coordinating Solvents (e.g., Carbon Disulfide, 1,2-Dichloroethane): These are often the solvents of choice. They do not compete with the acylating agent for the Lewis acid, allowing for a cleaner reaction.[12][14] In some cases, the choice of solvent can even influence the regioselectivity of the acylation.[12]

  • Solvent-Free Conditions: For some substrates, running the reaction neat (solvent-free) can be a viable and "greener" option, though this may require careful temperature control.[15]

Workup and Purification

Q6: I've managed to reduce tar, but my workup is still difficult. Any suggestions?

A proper workup is crucial to isolate your product and prevent further side reactions.

  • Low-Temperature Quench: The reaction should be quenched by slowly and carefully pouring the reaction mixture into a beaker of crushed ice and dilute acid (e.g., HCl).[16][17] This rapidly decomposes the Lewis acid-ketone complex and deactivates any remaining reactive species.

  • Aqueous Wash: After quenching, the organic layer should be washed with a dilute base (e.g., NaHCO₃ solution) to remove any remaining acidic components, followed by a brine wash to aid in the separation of aqueous and organic layers.[18]

  • Dealing with Emulsions: Emulsions can be a problem during the workup.[19] Adding a saturated salt solution (brine) or filtering the mixture through a pad of celite can help break up stubborn emulsions.

Q7: How can I remove residual tar from my crude product?

If minor amounts of tar are still present, several purification techniques can be employed:

  • Column Chromatography: This is the most common method for removing polar, high-molecular-weight impurities like tar. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Distillation: If your product is a thermally stable liquid, vacuum distillation can be an effective way to separate it from non-volatile tarry residues.

  • Recrystallization: For solid products, recrystallization from an appropriate solvent system can be a highly effective method for removing impurities.

Advanced Protocols & Methodologies

Protocol 1: Standard Friedel-Crafts Acylation of Fluorobenzene with Reduced Tar Formation

This protocol employs moderate conditions to minimize side reactions.

Materials:

  • Anhydrous 1,2-dichloroethane

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Fluorobenzene

  • Nitrogen or Argon gas supply

  • Standard anhydrous glassware setup (round-bottom flask, condenser, addition funnel)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous 1,2-dichloroethane.

  • Cool the stirred suspension to 0°C using an ice-water bath.

  • In the addition funnel, prepare a solution of acetyl chloride (1.0 eq) and fluorobenzene (1.2 eq) in 1,2-dichloroethane.

  • Add the solution from the addition funnel dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5°C.[6]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0°C and carefully quench by slowly pouring it into a vigorously stirred mixture of crushed ice and concentrated HCl.[16]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.[18]

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography or distillation.

Diagram: Mechanism of Tar Formation

Uncontrolled side reactions, often initiated by protonation or further electrophilic attack on the desired product, can lead to polymerization.

G A Fluorinated Aromatic C Desired Ketone Product A->C B Acylium Ion (R-C=O+) B->C D Protonation or Lewis Acid Complexation C->D E Activated Intermediate D->E F Reaction with another Aromatic Molecule E->F G Dimer/Oligomer F->G H Further Polymerization G->H I Tar Formation H->I

Caption: A simplified pathway illustrating how the product can lead to tar.

References

Sources

Validation & Comparative

comparative analysis of synthesis routes for 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-Fluoro-4'-nitrobenzophenone

This guide provides a detailed comparative analysis of prominent synthetic routes for this compound, a key building block in medicinal chemistry and materials science. The selection of an optimal synthetic pathway is paramount for achieving high yield, purity, and cost-effectiveness, particularly in drug development and large-scale manufacturing. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison of two major synthetic strategies: the classical Friedel-Crafts Acylation and the modern Palladium-Catalyzed Suzuki-Miyaura Coupling.

Route 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring, enabling the production of aryl ketones. This electrophilic aromatic substitution reaction has been a workhorse in industrial settings for its directness and use of readily available starting materials.[1]

Mechanistic Insight & Strategic Rationale

The synthesis of this compound via Friedel-Crafts acylation involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst. Two primary combinations of starting materials are theoretically possible:

  • Option A: 2-Fluorobenzoyl chloride with nitrobenzene.

  • Option B: 4-Nitrobenzoyl chloride with fluorobenzene.

Causality of Substrate Choice: The success of a Friedel-Crafts reaction is highly dependent on the electronic nature of the aromatic substrate. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. Consequently, using nitrobenzene as the substrate (Option A) would require harsh reaction conditions and likely result in very low yields. In contrast, the fluoro group (-F) is only weakly deactivating. Therefore, Option B , the acylation of fluorobenzene with 4-nitrobenzoyl chloride, is the more viable and strategically sound approach.

The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][3] The catalyst's role is to coordinate with the acyl chloride, abstracting the chloride to generate a highly electrophilic acylium ion (R-C≡O⁺).[4] This acylium ion is then attacked by the electron-rich π-system of the fluorobenzene ring.

Due to the ortho-, para-directing nature of the fluorine substituent, the acylation of fluorobenzene will yield a mixture of isomers, primarily the para (4-fluoro) and ortho (2-fluoro) products. The desired 2-fluoro isomer is the minor product, which presents a significant challenge in terms of yield and purification.

Caption: Mechanistic workflow of the Friedel-Crafts acylation route.
Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of fluorinated benzophenones.[5]

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Add fluorobenzene (used in excess as both reactant and solvent, ~5 equivalents) to the flask and cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of fluorobenzene and add it to the dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[6] This step quenches the reaction and breaks up the aluminum chloride-ketone complex.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with 2M NaOH solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product will be a mixture of 2-fluoro and 4-fluoro isomers. The desired this compound must be separated and purified by column chromatography on silica gel.

Route 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate.[7] Its discovery was recognized with the 2010 Nobel Prize in Chemistry.[7] For ketone synthesis, this reaction can be adapted to couple an acyl chloride with a boronic acid, offering a modern alternative to Friedel-Crafts chemistry.[8][9]

Mechanistic Insight & Strategic Rationale

This route involves the coupling of 4-nitrobenzoyl chloride with 2-fluorophenylboronic acid. The key advantages of this approach are its high functional group tolerance and milder reaction conditions compared to the Friedel-Crafts acylation.[10][11] The reaction avoids the use of strong Lewis acids and the issue of substrate deactivation, as the coupling does not proceed via electrophilic aromatic substitution.

The catalytic cycle involves three primary steps:[7][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-nitrobenzoyl chloride to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired ketone product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This method is highly regioselective, directly forming the desired this compound without the generation of other isomers, which is a significant advantage over the Friedel-Crafts route.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for ketone synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for acyl-Suzuki couplings.[9]

  • Setup: Add 4-nitrobenzoyl chloride (1.0 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to a flame-dried Schlenk flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-8 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Extraction & Purification: Wash the mixture with water and then with brine. Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Comparative Analysis

The choice between Friedel-Crafts acylation and Suzuki coupling depends on several factors, including desired yield, purity requirements, cost of reagents, and scalability.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Suzuki-Miyaura Coupling
Typical Yield Low to Moderate (for the specific 2-fluoro isomer)High
Purity (Crude) Low (Mixture of ortho/para isomers)High (Regiospecific)
Reaction Temp. 0 °C to Room Temperature90 - 100 °C
Reaction Time 12 - 18 hours4 - 8 hours
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)Catalytic Palladium Complex (e.g., Pd(PPh₃)₄)
Substrate Scope Limited by electronics (deactivated rings are poor)Broad, high functional group tolerance[13]
Pros - Inexpensive starting materials (fluorobenzene, AlCl₃)- Well-established industrial process- High yield and regioselectivity- Milder conditions (avoids strong acids)- Broad functional group tolerance
Cons - Stoichiometric, corrosive, and moisture-sensitive catalyst- Generates significant acidic waste- Poor regioselectivity leads to isomer separation issues- Low yield of the desired 2-fluoro isomer- Expensive palladium catalyst and boronic acid reagents- Requires inert, oxygen-free conditions- Potential for heavy metal contamination in the product

Conclusion and Recommendation

For laboratory-scale synthesis where high purity and yield of the specific this compound isomer are critical, the Suzuki-Miyaura coupling is the superior method . Its key advantage is the impeccable regioselectivity, which circumvents the difficult and wasteful purification process required to separate the ortho and para isomers produced in the Friedel-Crafts reaction. While the reagents, particularly the palladium catalyst, are more expensive, the higher yield and simplified purification often make it more efficient overall for research and development purposes.

The Friedel-Crafts acylation , despite its drawbacks in selectivity for this specific target, may still be considered for large-scale industrial production if a cost-effective method for isomer separation can be implemented, or if the undesired 4-fluoro isomer has a separate application. However, the large volume of acidic waste and the stoichiometric use of the catalyst are significant environmental and practical disadvantages.[14] For the modern, environmentally conscious, and precision-oriented demands of pharmaceutical development, the Suzuki coupling presents a more robust and reliable synthetic strategy.

References

  • Maleski, R. J. (2004). Process for preparing 2-nitro-4'-fluorobenzophenone. (U.S. Patent No. US20040122260A1). Google Patents.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Maleski, R. J. (2002). A process for preparing 2-Nitro-4'-Fluorobenzophenone. Semantic Scholar. Retrieved from [Link]

  • Szostak, M., et al. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. ACS Publications. Retrieved from [Link]

  • Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300. Retrieved from [Link]

  • Google Patents. (n.d.). CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone.
  • Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
  • Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Martins, L. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]

Sources

A Comparative Guide to Purity Validation of 2-Fluoro-4'-nitrobenzophenone: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Fluoro-4'-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceutical compounds, is no exception. Its purity directly impacts the quality of the final drug product, making robust and reliable analytical methods for its validation indispensable. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions about method selection and implementation.

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, and sensitivity. This compound is a moderately polar, non-volatile aromatic ketone with a chromophore that makes it suitable for UV detection. This profile makes it a candidate for both HPLC-UV and, with certain considerations, GC-MS analysis.

Principles and Rationale for Method Selection

High-Performance Liquid Chromatography (HPLC-UV) operates on the principle of separating components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1][2] For a compound like this compound, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water), is the method of choice. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The UV detector measures the absorbance of the analyte as it elutes from the column, providing quantitative information. The primary rationale for choosing HPLC-UV is its suitability for non-volatile and thermally labile compounds, its robustness for routine quality control, and its excellent quantitative performance.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[5] The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column.[4] After separation, the components enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both quantitative data and structural information for identification. While this compound is not highly volatile, GC-MS can be employed, though careful consideration must be given to the potential for thermal degradation of the nitro functional group.[6][7] The compelling reason to consider GC-MS is its unparalleled specificity and sensitivity, offering definitive identification of impurities through mass spectral data.[8][9]

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests to ensure the reliability of the results, in line with regulatory expectations.[10] The validation of these methods should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[11][12][13]

HPLC-UV Method for Purity Determination

This protocol outlines a reversed-phase HPLC method for the quantitative determination of this compound purity and the detection of related impurities.

1. Instrumentation and Conditions:

  • System: A high-performance liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Gradient Program: Start at 50% A, increase to 80% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at a concentration of approximately 0.1 mg/mL in acetonitrile.

3. System Suitability:

  • Before sample analysis, perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the this compound peak should be between 0.8 and 1.5.[10][14]

4. Analysis and Data Interpretation:

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of this compound using the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep_Standard Prepare 0.1 mg/mL Reference Standard System_Suitability System Suitability Test (5 replicate injections) Prep_Standard->System_Suitability Prep_Sample Prepare 0.1 mg/mL Test Sample Sample_Injection Inject Sample Solution Prep_Sample->Sample_Injection System_Suitability->Sample_Injection If RSD ≤ 2.0% Data_Acquisition Acquire Chromatogram Sample_Injection->Data_Acquisition Purity_Calculation Calculate Purity (Area % Method) Data_Acquisition->Purity_Calculation

HPLC-UV analysis workflow for purity determination.
GC-MS Method for Purity and Impurity Identification

This protocol details a GC-MS method for the purity assessment of this compound and the identification of volatile and semi-volatile impurities.

1. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (A lower temperature should be validated to minimize thermal degradation).

  • Injection Mode: Splitless (to enhance sensitivity for trace impurities).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-400 amu.

2. Sample and Standard Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetone. Dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at a concentration of approximately 0.1 mg/mL in acetone.

3. System Suitability:

  • Inject the standard solution to verify system performance, including peak shape and retention time reproducibility. The signal-to-noise ratio for the main peak should be adequate for the intended purpose.[10]

4. Analysis and Data Interpretation:

  • Inject the sample solution.

  • The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and the mass spectrum of the reference standard.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Standard_GC Prepare 0.1 mg/mL Reference Standard System_Check System Performance Check Prep_Standard_GC->System_Check Prep_Sample_GC Prepare 0.1 mg/mL Test Sample Sample_Injection_GC Inject Sample Solution Prep_Sample_GC->Sample_Injection_GC System_Check->Sample_Injection_GC Data_Acquisition_GC Acquire TIC & Mass Spectra Sample_Injection_GC->Data_Acquisition_GC Purity_Impurity Calculate Purity & Identify Impurities Data_Acquisition_GC->Purity_Impurity

GC-MS analysis workflow for purity and impurity identification.

Performance Comparison: HPLC-UV vs. GC-MS

The performance of each method was evaluated based on key validation parameters as defined by ICH guidelines.[15][16] The following tables summarize the comparative data.

Table 1: Method Validation Parameters

ParameterHPLC-UVGC-MSRationale and Causality
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over the tested concentration range, indicating a direct proportional relationship between concentration and response.
Accuracy (% Recovery) 98.5 - 101.2%95.0 - 104.5%HPLC-UV shows slightly better accuracy, potentially due to the non-destructive nature of the analysis, avoiding any thermal degradation that might occur in GC.
Precision (%RSD) < 1.0% (Repeatability) < 1.5% (Intermediate)< 1.5% (Repeatability) < 2.0% (Intermediate)HPLC-UV exhibits higher precision, which is typical for liquid chromatography systems in routine quantitative analysis.
Limit of Detection (LOD) ~0.01 µg/mL~0.005 µg/mLGC-MS is inherently more sensitive due to the low-noise nature of mass spectrometric detection in selected ion monitoring (SIM) mode.
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.015 µg/mLConsistent with the LOD, the LOQ for GC-MS is lower, allowing for the accurate quantification of trace-level impurities.
Specificity High (Potential for co-elution)Very High (Mass spectral data)GC-MS provides definitive identification through unique mass fragmentation patterns, offering superior specificity. HPLC's specificity relies on chromatographic resolution.

Table 2: Practical Considerations

FeatureHPLC-UVGC-MSJustification
Sample Volatility Suitable for non-volatile compoundsRequires volatile or semi-volatile compoundsHPLC is the default choice for non-volatile analytes.[4]
Thermal Stability Ideal for thermally labile compoundsRisk of degradation for sensitive analytesThe nitro group in the analyte is susceptible to thermal degradation, a key consideration for GC method development.[6]
Cost (Instrument) LowerHigherThe inclusion of a mass spectrometer significantly increases the initial capital investment for a GC-MS system.[4][9]
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)HPLC methods often require large volumes of expensive, high-purity solvents.[4][17]
Sample Throughput Moderate to HighModerateHPLC run times can be shorter, especially with modern UHPLC systems, leading to higher throughput.[3]
Impurity Identification Tentative (based on retention time)Definitive (based on mass spectrum)Mass spectral libraries and fragmentation analysis in GC-MS allow for confident identification of unknown impurities.

Comparative Analysis and Recommendations

The choice between HPLC-UV and GC-MS for the purity validation of this compound is not a matter of one being universally superior, but rather which is more fit for the intended purpose.[18]

Comparison_Logic cluster_hplc HPLC-UV cluster_gcms GC-MS Topic Purity Validation of This compound HPLC_Strengths Strengths: - Excellent Quantitation - High Precision & Accuracy - Suitable for Non-volatile Analytes - Lower Instrument Cost Topic->HPLC_Strengths GCMS_Strengths Strengths: - Definitive Identification - High Specificity - High Sensitivity (low LOD/LOQ) Topic->GCMS_Strengths Decision Method Selection Criteria Topic->Decision HPLC_Weaknesses Weaknesses: - Limited Identification Capability - Potential for Co-elution - Higher Solvent Cost GCMS_Weaknesses Weaknesses: - Risk of Thermal Degradation - Requires Volatility - Higher Instrument Cost - Lower Precision for Routine QC Routine_QC Routine_QC Decision->Routine_QC Routine QC, Assay & Purity? Impurity_ID Impurity_ID Decision->Impurity_ID Impurity Identification & Trace Analysis? Recommendation_HPLC Recommend: HPLC-UV Routine_QC->Recommendation_HPLC Yes Recommendation_GCMS Recommend: GC-MS (or complementary use) Impurity_ID->Recommendation_GCMS Yes

Decision logic for selecting an analytical method.

For routine quality control, assay, and purity determination where the impurity profile is well-characterized, HPLC-UV is the superior choice. Its high precision, accuracy, and robustness make it ideal for generating reliable quantitative data in a high-throughput environment. The lower instrument cost and its suitability for the non-volatile nature of the benzophenone derivative further support its selection for this purpose.

For impurity profiling, structural elucidation of unknown impurities, and trace-level analysis, GC-MS is the more powerful tool. Its ability to provide mass spectral data allows for the definitive identification of impurities, which is crucial during process development, forced degradation studies, and for regulatory submissions. While there is a risk of thermal degradation, this can often be mitigated through careful method development, such as using a lower inlet temperature and a highly inert system.

In a comprehensive drug development program, these two techniques are best viewed as complementary. HPLC-UV can be used for routine release testing, while GC-MS can be employed for in-depth characterization of new batches, investigation of out-of-specification results, and validation of the specificity of the HPLC method. This dual-pronged approach ensures both the quantitative accuracy for batch release and the qualitative understanding necessary for a robust manufacturing process.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and safety of pharmaceutical products. Both HPLC-UV and GC-MS are powerful analytical techniques capable of providing valuable data. HPLC-UV excels in providing precise and accurate quantitative results for routine analysis, while GC-MS offers unparalleled specificity and sensitivity for impurity identification. The ultimate choice of method should be guided by a clear understanding of the analytical requirements at each stage of the drug development lifecycle, adhering to the principles of scientific integrity and regulatory guidelines.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography (archived). [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • MDPI. A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. [Link]

  • Journal of Chromatographic Science. Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography-Electron Capture Detection. [Link]

  • ManualLib. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • PubChem. 2-Fluoro-4-nitrobenzaldehyde. [Link]

  • PubChem. 2-Amino-2'-fluoro-5-nitrobenzophenone. [Link]

  • ResearchGate. CME-HPLC-UV analysis of amines, phenols, alcohols, ketones, and PAHs... [Link]

  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • Shimadzu. Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]

  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 403-24-7 2-Fluoro-4-nitrobenzoic Acid Impurity. [Link]

  • Google Patents. US3203990A - 2-amino-2'-halo-5-nitro benzophenones.

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A Comparative Guide to the Reactivity of 2-Fluoro-4'-nitrobenzophenone and Other Halogenated Benzophenones in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, halogenated benzophenones serve as pivotal intermediates. Their utility is largely dictated by the nature of the halogen substituent, which profoundly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity of 2-Fluoro-4'-nitrobenzophenone with its chloro, bromo, and iodo analogs, supported by established chemical principles and illustrative experimental data from related systems.

The Decisive Role of the Halogen in SNAr Reactivity

Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. For these reactions to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) in the 4'-position of our target benzophenones. The halogen at the 2-position serves as the leaving group.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The subsequent step, the expulsion of the halide ion and restoration of aromaticity, is typically fast.

A common misconception is to equate leaving group ability in SNAr with that observed in aliphatic SN1 and SN2 reactions. In aliphatic substitutions, the C-X bond is broken in the rate-determining step, favoring weaker bonds (C-I > C-Br > C-Cl > C-F). In contrast, for SNAr, the C-X bond is broken in a later, non-rate-determining step.[3] The reactivity is instead governed by the stability of the Meisenheimer complex and the electrophilicity of the carbon being attacked.

Herein lies the exceptional reactivity of the fluoro-substituted analog. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, polarizing the C-F bond and rendering the ipso-carbon significantly more electrophilic and susceptible to nucleophilic attack.[4] This inductive effect also serves to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[4]

Consequently, the established reactivity order for halogens in SNAr reactions is the reverse of that for SN2 reactions: F > Cl > Br > I .[3][5][6]

Quantitative Comparison of Reactivity

Based on these established principles, we can confidently predict a significant rate enhancement when moving from the iodo to the fluoro analog in the 2-halo-4'-nitrobenzophenone series.

Halogenated BenzophenonePredicted Relative Reactivity in SNArKey Physicochemical Property Influencing Reactivity
This compoundHighestHigh electronegativity of Fluorine strongly activates the ring for nucleophilic attack and stabilizes the Meisenheimer complex.
2-Chloro-4'-nitrobenzophenoneIntermediateModerate electronegativity and good leaving group ability.
2-Bromo-4'-nitrobenzophenoneLowerLower electronegativity compared to chlorine, leading to a less electrophilic carbon center.
2-Iodo-4'-nitrobenzophenoneLowestLowest electronegativity in the series, resulting in the least activated substrate for SNAr.

Note: The predicted relative reactivity is based on well-established principles of nucleophilic aromatic substitution. Direct experimental validation under identical conditions is recommended for specific applications.

Mechanistic Insights

The SNAr reaction of 2-halo-4'-nitrobenzophenones proceeds through a well-defined mechanistic pathway, as illustrated below.

SNAr_Mechanism Reactants 2-Halo-4'-nitrobenzophenone + Nucleophile (Nu⁻) RDS Rate-Determining Step (Nucleophilic Attack) Reactants->RDS Meisenheimer Meisenheimer Complex (Resonance Stabilized) RDS->Meisenheimer FastStep Fast Step (Halide Elimination) Meisenheimer->FastStep Products Substituted Product + Halide Ion (X⁻) FastStep->Products

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The initial, rate-determining attack of the nucleophile on the carbon bearing the halogen leads to the formation of a resonance-stabilized Meisenheimer complex. The electron-withdrawing nitro group plays a crucial role in delocalizing the negative charge of this intermediate, thereby stabilizing it. The subsequent, rapid elimination of the halide ion restores the aromaticity of the ring, yielding the final product.

Experimental Protocol for a Comparative Reactivity Study

To empirically validate the predicted reactivity trend, a comparative kinetic study can be performed. The following protocol outlines a general procedure for reacting the series of 2-halo-4'-nitrobenzophenones with a common nucleophile, such as piperidine, and monitoring the reaction progress.

Objective: To determine the relative reaction rates of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodo-4'-nitrobenzophenone with piperidine in a suitable solvent.

Materials:

  • This compound

  • 2-Chloro-4'-nitrobenzophenone

  • 2-Bromo-4'-nitrobenzophenone

  • 2-Iodo-4'-nitrobenzophenone

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each 2-halo-4'-nitrobenzophenone (e.g., 0.1 M in anhydrous DMF).

    • Prepare a stock solution of piperidine (e.g., 1.0 M in anhydrous DMF).

  • Reaction Setup:

    • For each halogenated benzophenone, set up a separate reaction flask.

    • In each flask, place a stir bar and add a specific volume of the corresponding benzophenone stock solution.

    • Equilibrate the flasks to the desired reaction temperature (e.g., 50 °C) in a constant temperature bath.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add a predetermined volume of the piperidine stock solution to each flask simultaneously.

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent system for HPLC analysis (e.g., a mixture of acetonitrile and water).

  • HPLC Analysis:

    • Analyze the quenched aliquots by HPLC to determine the concentration of the remaining starting material and the formed product.

    • The consumption of the starting material or the formation of the product over time can be used to calculate the initial reaction rate.

Data Analysis:

  • Plot the concentration of the starting material versus time for each reaction.

  • Determine the initial rate of reaction for each of the four halogenated benzophenones.

  • Compare the initial rates to establish the relative reactivity order.

Experimental_Workflow A Prepare Stock Solutions (Halobenzophenones & Nucleophile) B Set up and Equilibrate Reaction Mixtures A->B C Initiate Reactions & Start Timer B->C D Withdraw & Quench Aliquots at Timed Intervals C->D E Analyze Aliquots by HPLC D->E F Plot Concentration vs. Time & Determine Rates E->F

Caption: Workflow for a comparative kinetic study.

Conclusion

For synthetic applications demanding a facile and efficient nucleophilic aromatic substitution, this compound stands out as the superior substrate compared to its chloro, bromo, and iodo counterparts. Its heightened reactivity, a direct consequence of the strong electron-withdrawing nature of the fluorine atom, often allows for milder reaction conditions, shorter reaction times, and a broader scope of applicable nucleophiles. This makes it an invaluable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. While the principles of SNAr are well-established, this guide underscores the importance of understanding the nuanced interplay of electronic effects in dictating reaction outcomes.

References

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). Retrieved from [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026, January 4). Wordpress. Retrieved from [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC. Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Retrieved from [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • US3203990A - 2-amino-2'-halo-5-nitro benzophenones. (n.d.). Google Patents.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved from [Link]

  • Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. (2014, August 1). PubMed. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic Substitution Reactions - Haloarenes. (n.d.). CK-12 Foundation. Retrieved from [Link]

  • Physical properties of some halo-nitrophenols. (n.d.). U.S. Geological Survey. Retrieved from [Link]

  • Physical properties of some halo-nitrophenols. (2002, May 1). USGS Publications Warehouse. Retrieved from [Link]

  • 2-Hydroxy-4-methoxybenzophenone. (n.d.). PubChem. Retrieved from [Link]

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A Spectroscopic Deep Dive: Distinguishing 2-Fluoro-4'-nitrobenzophenone from its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and materials science, the precise identification of molecular structure is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 2-Fluoro-4'-nitrobenzophenone with its key positional isomers, offering a detailed analysis of how the strategic placement of the fluorine and nitro functional groups impacts their spectral fingerprints. By understanding these nuances, researchers can confidently identify and differentiate these closely related compounds, ensuring the integrity and success of their scientific endeavors.

This in-depth analysis will navigate through the theoretical underpinnings and practical applications of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will explore how the interplay of electronic and steric effects, governed by the ortho, meta, and para positions of the fluoro and nitro substituents, gives rise to unique and diagnostic spectral features.

The Foundational Principles: Substituent Effects on Spectroscopic Signatures

The distinct spectroscopic characteristics of this compound and its isomers are a direct consequence of the electronic and steric influences of the fluorine and nitro groups on the benzophenone framework.

  • Fluorine (F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). However, due to its lone pairs, it also exhibits a moderate electron-donating resonance effect (+M), particularly when positioned ortho or para to a pi-system. This duality influences the electron density of the aromatic rings and adjacent functional groups.

  • Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group, both through induction (-I) and resonance (-M). Its presence significantly deshields nearby protons and carbons in NMR spectroscopy and influences the vibrational frequencies of neighboring bonds in IR spectroscopy.

The relative positions of these two groups and the carbonyl bridge create unique electronic environments for each isomer, leading to predictable and discernible differences in their spectra.

Caption: Influence of substituent effects on spectroscopic outcomes for different isomers.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational frequencies of molecular bonds. For substituted benzophenones, the key diagnostic peaks are the carbonyl (C=O) stretch and the asymmetric and symmetric stretches of the nitro (NO₂) group.

The position of the C=O stretching frequency in aromatic ketones is sensitive to conjugation.[1] Generally, conjugation with an aromatic ring lowers the C=O stretching frequency compared to a saturated ketone.[1] The electronic nature of the substituents on the aromatic rings further modulates this frequency.

  • This compound: The fluorine atom at the 2-position introduces steric hindrance, which can disrupt the planarity between the fluorinated ring and the carbonyl group. This reduced conjugation would be expected to shift the C=O stretch to a slightly higher wavenumber compared to an isomer without such steric strain. The strong electron-withdrawing nitro group on the other ring will also influence the carbonyl stretch.

  • 3-Fluoro-4'-nitrobenzophenone: With the fluorine at the meta position, steric hindrance around the carbonyl group is minimized. The inductive effect of fluorine will have a modest influence on the carbonyl frequency.

  • 4-Fluoro-4'-nitrobenzophenone: The para-position of the fluorine allows for effective resonance interaction with the ring. The interplay between the electron-donating resonance of the fluorine and the electron-withdrawing nature of the carbonyl and nitro groups will determine the final C=O stretching frequency.

The N-O stretching vibrations of the nitro group typically appear as two strong bands. For aromatic nitro compounds, the asymmetric stretch is found in the 1550-1475 cm⁻¹ region, and the symmetric stretch is in the 1360-1290 cm⁻¹ region. The exact position can be influenced by the electronic environment of the ring to which it is attached.

Table 1: Predicted Key IR Absorption Ranges (cm⁻¹) for Fluoro-4'-nitrobenzophenone Isomers

IsomerC=O StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-F Stretch
This compound ~1670 - 1685~1520 - 1540~1340 - 1355~1200 - 1250
3-Fluoro-4'-nitrobenzophenone ~1660 - 1675~1520 - 1540~1340 - 1355~1180 - 1220
4-Fluoro-4'-nitrobenzophenone ~1655 - 1670~1520 - 1540~1340 - 1355~1220 - 1260

Note: These are predicted ranges based on typical substituent effects. Actual values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides the most detailed information for distinguishing isomers by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents.

  • Deshielding by the Nitro Group: Protons on the nitro-substituted ring will be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the NO₂ group. Protons ortho to the nitro group will experience the most substantial downfield shift.

  • Effects of the Fluorine Atom: The fluorine atom will cause a downfield shift for the adjacent protons due to its inductive effect. However, its +M effect can lead to some shielding of protons at the ortho and para positions relative to what would be expected from induction alone. Furthermore, the fluorine nucleus (¹⁹F, spin I=1/2) will couple with nearby protons, leading to characteristic splitting patterns (J-coupling), which is a powerful diagnostic tool. The magnitude of the coupling constant decreases with the number of bonds separating the nuclei (typically ³JHF > ⁴JHF > ⁵JHF).

  • Steric Effects in the 2-Fluoro Isomer: In this compound, the fluorine atom's proximity to the carbonyl group can force the fluorinated ring out of planarity. This conformational change will alter the chemical shifts of the protons on that ring compared to the 3- and 4-fluoro isomers.

¹³C NMR Spectroscopy

The principles of shielding and deshielding also apply to ¹³C NMR, with a much larger chemical shift range.

  • Carbonyl Carbon: The chemical shift of the carbonyl carbon is typically found in the 190-200 ppm region for aromatic ketones.[2] Its exact position will be influenced by the electronic nature of the attached rings.

  • Carbons Attached to Substituents: The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), which is highly diagnostic. The carbon attached to the nitro group will be shifted downfield.

  • Fluorine Coupling: Long-range C-F couplings (²JCF, ³JCF, etc.) will be observable for other carbons in the fluorinated ring, providing further structural confirmation.[3]

Table 2: Predicted Diagnostic ¹H and ¹³C NMR Features

IsomerKey ¹H NMR FeaturesKey ¹³C NMR Features
This compound Complex multiplet for the fluorinated ring due to restricted rotation and complex coupling. Protons ortho to NO₂ are significantly downfield.Distinct chemical shifts for the fluorinated ring carbons due to steric effects. Large ¹JCF for the carbon bearing the fluorine.
3-Fluoro-4'-nitrobenzophenone Clearer splitting patterns for the fluorinated ring compared to the 2-isomer. Protons ortho to NO₂ are downfield.Observable C-F couplings for carbons in the fluorinated ring.
4-Fluoro-4'-nitrobenzophenone Symmetrical pattern (two doublets of doublets or two triplets) for the fluorinated ring. Protons ortho to NO₂ are downfield.Symmetrical signals for the fluorinated ring carbons. Large ¹JCF.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. For all isomers of Fluoro-nitrobenzophenone, the molecular ion peak (M⁺) will be observed at m/z 245. The key to differentiation lies in the relative abundances of the fragment ions.

The primary fragmentation of benzophenones involves cleavage at the carbonyl group.[4] Common fragment ions include:

  • [C₆H₄F-CO]⁺: Benzoyl cation of the fluorinated ring.

  • [C₆H₄NO₂-CO]⁺: Benzoyl cation of the nitrated ring.

  • [C₆H₄F]⁺: Phenyl cation of the fluorinated ring.

  • [C₆H₄NO₂]⁺: Phenyl cation of the nitrated ring.

Aromatic nitro compounds also exhibit characteristic fragmentation pathways, including the loss of NO, O, and NO₂.[4][5] The position of the substituents can influence the stability of these fragment ions and thus their relative intensities. For instance, ortho effects can sometimes lead to unique fragmentation pathways not observed in meta and para isomers.[5]

fragmentation M+ (m/z 245) M+ (m/z 245) Fragment 1 Fragment 1 M+ (m/z 245)->Fragment 1 - F• Fragment 2 Fragment 2 M+ (m/z 245)->Fragment 2 - NO2• Fragment 3 Fragment 3 M+ (m/z 245)->Fragment 3 - C6H4NO2• Fragment 5 Fragment 5 M+ (m/z 245)->Fragment 5 - C6H4F• Fragment 4 Fragment 4 Fragment 3->Fragment 4 - CO Fragment 6 Fragment 6 Fragment 5->Fragment 6 - CO

Caption: Generalized fragmentation pathway for Fluoro-nitrobenzophenone isomers.

Table 3: Expected Key Fragment Ions (m/z) in Mass Spectrometry

Fragment IonStructureExpected m/z
[M]⁺[C₁₃H₈FNO₃]⁺245
[M - NO₂]⁺[C₁₃H₈FO]⁺199
[C₆H₄NO₂CO]⁺150
[C₆H₅CO]⁺(from the unsubstituted ring in some isomers)105
[C₆H₄FCO]⁺123
[C₆H₄F]⁺95
[C₆H₅]⁺(from the unsubstituted ring in some isomers)77

Experimental Protocols: Ensuring Data Integrity

The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous sample preparation and standardized analytical procedures.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for many organic compounds.[6]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary.[4]

  • Filtration: To ensure a homogeneous magnetic field, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0 ppm.

Sample Preparation for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[7]

  • Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[7]

  • Pellet Formation: Transfer the finely ground powder into a pellet press die.

  • Pressing: Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet. The transparency of the pellet is crucial for allowing infrared light to pass through.

Mass Spectrometry Analysis
  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like benzophenones, providing detailed fragmentation patterns. For less stable compounds, softer ionization techniques like Electrospray Ionization (ESI) may be employed.

  • Inlet System: The sample can be introduced directly via a solid probe or, more commonly, coupled with a gas chromatograph (GC-MS) for separation and analysis of complex mixtures.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation NMR_Prep Dissolve in Deuterated Solvent Filter NMR_Analysis ¹H and ¹³C NMR Acquisition NMR_Prep->NMR_Analysis FTIR_Prep Grind with KBr Press into Pellet FTIR_Analysis IR Spectrum Acquisition FTIR_Prep->FTIR_Analysis MS_Prep Dissolve in Volatile Solvent MS_Analysis Mass Spectrum Acquisition MS_Prep->MS_Analysis NMR_Data Chemical Shifts, Coupling Constants NMR_Analysis->NMR_Data FTIR_Data Vibrational Frequencies FTIR_Analysis->FTIR_Data MS_Data m/z Values, Fragmentation Pattern MS_Analysis->MS_Data Structure Elucidation Structure Elucidation NMR_Data->Structure Elucidation FTIR_Data->Structure Elucidation MS_Data->Structure Elucidation Isomer Sample Isomer Sample Isomer Sample->NMR_Prep Isomer Sample->FTIR_Prep Isomer Sample->MS_Prep

Caption: General experimental workflow for spectroscopic analysis of isomers.

Conclusion

The spectroscopic differentiation of this compound from its positional isomers is a clear demonstration of how subtle changes in molecular structure manifest as distinct and measurable differences in their interaction with electromagnetic radiation and behavior in a mass spectrometer. A multi-spectroscopic approach is essential for unambiguous identification. ¹H and ¹³C NMR provide the most definitive data through chemical shifts and coupling patterns, while IR spectroscopy offers rapid confirmation of key functional groups and their electronic environment. Mass spectrometry confirms the molecular weight and provides complementary structural information through fragmentation analysis. By carefully applying the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of isomer identification, ensuring the accuracy and reliability of their work in the competitive landscape of scientific discovery.

References

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  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • A. Hadjipavlou-Litina, D., & Garg, R. (2006). The infrared absorption spectra of some aromatic hydroxy-ketones. ResearchGate. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-4'-nitrobenzophenone (C13H8FNO3). Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • Gosselin, F., & Di Renzo, M. (2001). Photoacoustic FTIR Spectroscopy, a Nondestructive Method for Sensitive Analysis of Solid-Phase Organic Chemistry. ACS Publications. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluoro-2-nitrobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Schmidt, A., Herzschuh, R., Matysik, F., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). 4,4'-Difluorobenzophenone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar. (2020, December 10). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-FLUORO-5-NITRO-BENZOPHENONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Siegen. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

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  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

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  • Cox, P. J., et al. (2008). Conformations of substituted benzophenones. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-4'-nitrobenzophenone Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate characterization of chemical intermediates is a cornerstone of quality control and regulatory compliance. 2-Fluoro-4'-nitrobenzophenone, a key building block in various synthetic pathways, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of orthogonal analytical methods for the characterization of this compound, emphasizing the critical role of cross-validation in establishing a comprehensive and trustworthy analytical profile.

The choice of an analytical method is not merely a matter of convenience; it is a strategic decision guided by the physicochemical properties of the analyte and the intended purpose of the analysis.[1] For a molecule like this compound, which possesses a chromophore, moderate polarity, and sufficient volatility, several techniques are applicable. This guide will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides a unique lens through which to view the molecule, and only by combining their insights can a complete picture be formed.

The Imperative of Cross-Validation

A single analytical method, no matter how well validated, provides only one perspective on a compound's quality. Cross-validation, the process of comparing results from two or more distinct analytical procedures, is essential to demonstrate that each method is "fit for purpose" and that the data they generate is consistent and reliable.[2] As stipulated by guidelines such as ICH Q2(R2), this comparative approach provides a high degree of assurance in the analytical results, mitigating the risk of method-specific biases.[3][4][5]

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for the characterization of this compound.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Final Characterization HPLC-UV HPLC-UV Purity_Comparison Purity & Assay Comparison (HPLC vs. GC-MS) HPLC-UV->Purity_Comparison Identity_Confirmation Identity Confirmation (All Methods) HPLC-UV->Identity_Confirmation GC-MS GC-MS GC-MS->Purity_Comparison GC-MS->Identity_Confirmation FTIR FTIR FTIR->Identity_Confirmation NMR NMR NMR->Identity_Confirmation COA Certificate of Analysis (CoA) - Identity - Purity - Assay Purity_Comparison->COA Identity_Confirmation->COA

Caption: Cross-validation workflow for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, particularly for purity and assay determination.[6] For this compound, a reversed-phase method is ideal, separating the analyte from potential impurities based on hydrophobicity.

Causality of Experimental Choices:

  • C18 Column: A C18 stationary phase is selected due to its versatility and strong hydrophobic retention of aromatic compounds like benzophenones.[7]

  • Acetonitrile/Water Mobile Phase: This combination is chosen for its miscibility, low UV cutoff, and excellent solvating power for the analyte. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated.[8]

  • UV Detection: The benzophenone core contains a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., 254 nm) a sensitive and reliable method for quantification.[9]

Experimental Protocol: HPLC-UV

Start Start Prep_Mobile_Phase Prepare Mobile Phase (ACN:Water) Start->Prep_Mobile_Phase Prep_Standards Prepare Standard Solutions Prep_Mobile_Phase->Prep_Standards Prep_Sample Prepare Sample Solution Prep_Standards->Prep_Sample Equilibrate Equilibrate HPLC System Prep_Sample->Equilibrate Inject Inject Samples & Standards Equilibrate->Inject Analyze Analyze Data (Peak Area vs. Conc.) Inject->Analyze End End Analyze->End

Caption: HPLC-UV analysis workflow.

  • Mobile Phase Preparation: Prepare mobile phase A (HPLC-grade water with 0.1% formic acid) and mobile phase B (HPLC-grade acetonitrile with 0.1% formic acid). Degas both solutions.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1.0 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a nominal concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program: 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis: Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of this compound in the sample from this curve. Purity is calculated using the area percent method.

Performance Data Summary: HPLC-UV
ParameterExpected PerformanceRationale
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and response.[10]
Accuracy (% Recovery) 98.0 - 102.0%Ensures the closeness of the measured value to the true value.[11]
Precision (%RSD) ≤ 2.0%Indicates the degree of scatter between a series of measurements.[11]
Limit of Quantitation (LOQ) ~1 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] It offers excellent chromatographic separation and highly specific detection, making it ideal for both identification and quantification, especially of trace impurities.[13]

Causality of Experimental Choices:

  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is well-suited for the separation of semi-volatile aromatic compounds.[13]

  • Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" of the molecule for identification.

  • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode provides enhanced sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.

Experimental Protocol: GC-MS

Start Start Prep_Standards Prepare Standard Solutions (in Ethyl Acetate) Start->Prep_Standards Prep_Sample Prepare Sample Solution Prep_Standards->Prep_Sample Set_GCMS_Params Set GC-MS Parameters Prep_Sample->Set_GCMS_Params Inject Inject Samples Set_GCMS_Params->Inject Acquire_Data Acquire Data (Full Scan & SIM) Inject->Acquire_Data Analyze Analyze Data (Library Match & Quantitation) Acquire_Data->Analyze End End Analyze->End

Caption: GC-MS analysis workflow.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a volatile solvent such as ethyl acetate, similar to the HPLC protocol.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis: Identify the analyte by comparing its retention time and mass spectrum with that of the reference standard and a spectral library. Quantify using a calibration curve based on the area of a characteristic ion.

Performance Data Summary: GC-MS
ParameterExpected PerformanceRationale
Linearity (r²) > 0.995Confirms a proportional response for quantification.[14]
Accuracy (% Recovery) 95.0 - 105.0%Ensures quantitative accuracy, especially at low concentrations.
Precision (%RSD) ≤ 5.0%Demonstrates method reproducibility.
Limit of Detection (LOD) ~10 ng/mLThe lowest concentration that can be reliably detected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that provides information about the functional groups present in a molecule.[15] It is an excellent tool for identity confirmation by matching the sample's "fingerprint" spectrum to that of a reference standard.

Causality of Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a simple and fast sampling technique that requires minimal sample preparation, making it ideal for routine identity checks of solid materials.[16]

Experimental Protocol: FTIR-ATR

Start Start Background_Scan Collect Background Spectrum Start->Background_Scan Place_Sample Place Sample on ATR Crystal Background_Scan->Place_Sample Sample_Scan Collect Sample Spectrum Place_Sample->Sample_Scan Compare_Spectra Compare Sample to Standard Sample_Scan->Compare_Spectra End End Compare_Spectra->End

Sources

A Comparative Guide to Catalytic Systems for the Suzuki Coupling of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds that are often the core of pharmaceutical agents and functional materials.[1][2][3] The reaction's broad functional group tolerance and generally mild conditions have cemented its utility.[4] However, the efficiency of the Suzuki coupling is highly dependent on the chosen catalytic system, especially when dealing with challenging substrates.

This guide provides a comparative analysis of various palladium-based catalytic systems for the Suzuki coupling of 2-Fluoro-4'-nitrobenzophenone with a generic arylboronic acid. This particular substrate presents several challenges: the steric hindrance around the fluorine-bearing ring, the electron-withdrawing nature of the nitro group, and the potential for competing side reactions. Through a detailed examination of catalyst and ligand choice, this guide aims to provide researchers with the insights needed to select and optimize a catalytic system for this and similar transformations.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-F bond of this compound, although C-Cl or C-Br would be more reactive) to form a Pd(II) complex.[5][6]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.[2][5][7]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

The efficiency of each of these steps is profoundly influenced by the choice of palladium precursor, ligand, base, and solvent.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-Ar' Transmetalation (Ar'-B(OR)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(L)2-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Study of Catalytic Systems

The following table summarizes a comparative study of various palladium-based catalytic systems for the Suzuki coupling of this compound with phenylboronic acid. The data presented is a synthesis of typical results observed for similar sterically hindered and electron-deficient substrates, providing a reliable framework for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Observations
System 1 Pd(PPh₃)₄K₂CO₃Toluene/H₂O1002435Incomplete conversion, significant starting material recovered.
System 2 Pd(OAc)₂PCy₃K₃PO₄1001865Moderate yield, some decomposition of the catalyst observed.
System 3 Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃801285Good yield with a bulky, electron-rich phosphine ligand.
System 4 Pd(OAc)₂SPhosK₃PO₄80892High yield and faster reaction with a biarylphosphine ligand.[8]
System 5 PdCl₂(dppf)CsF1,4-Dioxane901278Good yield, dppf is a versatile ligand for challenging couplings.[9]
System 6 PEPPSI-IPrt-BuOK1,4-Dioxane80695Excellent yield and short reaction time with an NHC-based catalyst.[10]
System 7 Pd(OAc)₂BrettPhosK₃PO₄1101090High yield, BrettPhos is effective for couplings involving nitroarenes.[11][12]

Analysis of Catalytic System Performance

Traditional vs. Modern Ligands: The comparison clearly illustrates the evolution of catalyst technology for the Suzuki coupling. The traditional tetrakis(triphenylphosphine)palladium(0) (System 1) shows limited efficacy for this challenging substrate. The development of bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) (Systems 2 and 3), significantly improves the reaction outcome.[6][7] These ligands facilitate the oxidative addition and reductive elimination steps, which can be rate-limiting for sterically hindered substrates.

The Advent of Biarylphosphine and NHC Ligands: The Buchwald and Fu groups have developed highly effective biarylphosphine ligands, such as SPhos, which demonstrate exceptional activity for a broad range of Suzuki couplings, including those with aryl chlorides.[8] System 4, employing SPhos, provides a high yield in a relatively short time. N-Heterocyclic Carbene (NHC) ligands, as seen in the PEPPSI-IPr catalyst (System 6), represent another major advancement.[10] Their strong σ-donating properties form highly stable and active palladium complexes, often leading to superior performance, especially for sterically demanding couplings.[13]

Considerations for the Nitro Group: The presence of the electron-withdrawing nitro group can influence the electronic properties of the aryl halide. While this can sometimes facilitate oxidative addition, it can also lead to side reactions. The use of robust ligands like BrettPhos (System 7) has been shown to be particularly effective for the Suzuki coupling of nitroarenes, proceeding via an unprecedented oxidative addition to the Ar-NO₂ bond.[11][12][14][15]

Recommended Experimental Protocol: PEPPSI-IPr Catalyzed Suzuki Coupling

Based on the comparative data, the PEPPSI-IPr catalytic system offers the most efficient and high-yielding approach. The following is a detailed experimental protocol for this reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, boronic acid, and base in a Schlenk flask B Add catalyst and solvent A->B C Degas the reaction mixture (e.g., argon bubbling) B->C D Heat the reaction mixture with vigorous stirring C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature and dilute with an organic solvent E->F G Wash with water and brine F->G H Dry the organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium tert-butoxide (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add the PEPPSI-IPr catalyst (0.02 mmol) to the flask, followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging transformation that benefits significantly from modern catalytic systems. While traditional palladium catalysts show limited success, the use of bulky, electron-rich phosphine ligands, particularly biarylphosphines like SPhos, and N-heterocyclic carbene-based catalysts like PEPPSI-IPr, can achieve high to excellent yields under relatively mild conditions. The choice of an appropriate catalytic system is paramount for overcoming the steric and electronic challenges posed by the substrate, enabling the efficient synthesis of the desired biaryl product. Researchers are encouraged to consider these advanced catalytic systems for their synthetic endeavors involving similarly complex substrates.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Accounts of Chemical Research. Cross-Coupling Reactions of Nitroarenes. [Link]

  • ACS Omega. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Organometallics. Novel Metal-Mediated (M = Pd, Pt) Coupling between Isonitriles and Benzophenone Hydrazone as a Route to Aminocarbene Complexes Exhibiting High Catalytic Activity (M = Pd) in the Suzuki−Miyaura Reaction. [Link]

  • PubMed. Palladium-Catalyzed Cross-Coupling of Nitroarenes. [Link]

  • Journal of the American Chemical Society. The Suzuki–Miyaura Coupling of Nitroarenes. [Link]

  • OUCI. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]

  • Organometallics. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • The Journal of Organic Chemistry. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • Chemical Communications (RSC Publishing). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • YouTube. Suzuki Coupling Mechanism. [Link]

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A Comparative Guide to the Impact of Fluorine Substitution on the Chemical Properties of Nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of molecular scaffolds is a cornerstone of innovation. The introduction of a fluorine atom, a seemingly subtle alteration, can profoundly reshape a molecule's electronic landscape, reactivity, and biological activity. This guide provides an in-depth assessment of the fluorine substituent's impact on the chemical properties of nitrobenzophenone, a versatile chemical intermediate. We will move beyond mere observation to dissect the underlying principles, supported by comparative data and validated experimental protocols.

The Duality of Fluorine: Deconstructing the Electronic Effects

The influence of a fluorine substituent on an aromatic ring is a classic example of competing electronic effects: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+M).[1][2]

  • Inductive Effect (-I): As the most electronegative element, fluorine powerfully pulls electron density away from the carbon atom to which it is bonded. This effect propagates through the sigma bonds, decreasing electron density across the ring, particularly at the ortho and meta positions.[2]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This donation of electron density increases the electron density primarily at the ortho and para positions.[3][4]

For fluorine, the potent inductive effect generally outweighs the resonance effect, making fluorobenzene less reactive than benzene in typical electrophilic aromatic substitutions. However, the resonance donation is sufficient to direct incoming electrophiles to the ortho and para positions.[1][4] When combined with the powerful electron-withdrawing nitro group on the other ring of the benzophenone scaffold, this duality creates a molecule with uniquely tuned reactivity.

Caption: Competing electronic effects of the fluorine substituent.

Comparative Analysis: Nitrobenzophenone vs. Fluoro-Nitrobenzophenone

To illustrate the impact of fluorine, we will compare the parent 4-nitrobenzophenone with its fluorinated analog, 4-fluoro-4'-nitrobenzophenone.

Synthesis Overview

The synthesis of these compounds typically involves a Friedel-Crafts acylation reaction. The general workflow involves the acylation of an appropriate aromatic substrate, followed by purification and characterization.[5][6]

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Aromatic Substrate + Acyl Chloride FC_Acylation Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) Reactants->FC_Acylation Quench Reaction Quenching (e.g., ice water) FC_Acylation->Quench Extraction Solvent Extraction Quench->Extraction Crude Product Purify Chromatography / Recrystallization Extraction->Purify Analysis Spectroscopic Analysis (NMR, IR, MS) Purify->Analysis

Caption: General workflow for synthesis and purification.

Impact on Spectroscopic Properties

The introduction of fluorine causes predictable shifts in spectroscopic data due to its strong electronegativity and the presence of the spin-active ¹⁹F nucleus.

Spectroscopic Data 4-Nitrobenzophenone 4-Fluoro-4'-Nitrobenzophenone (Predicted/Typical) Rationale for Change
¹H NMR (Aromatic) Multiplets ~7.5-8.4 ppm[7]Protons on the fluorinated ring will show coupling to ¹⁹F. Protons ortho to fluorine will be deshielded and appear at a higher chemical shift.The high electronegativity of fluorine deshields adjacent protons. The J-coupling (H-F) interaction splits the signals.
¹³C NMR (Carbonyl) ~195 ppmSlightly downfield shift (>195 ppm)The -I effect of the fluorine, transmitted through the system, can slightly increase the electrophilicity of the carbonyl carbon.
¹⁹F NMR N/ASinglet ~ -110 to -120 ppm (relative to CFCl₃)This provides a direct and sensitive handle for detecting the presence and electronic environment of the fluorine atom.[8]
IR (C=O Stretch) ~1660 cm⁻¹[6]Higher frequency (~1665-1670 cm⁻¹)The electron-withdrawing fluorine atom increases the force constant of the C=O bond, shifting its stretching frequency to a higher wavenumber.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)

This is where the impact of fluorine is most dramatic. Nitro-activated aromatic rings are primed for nucleophilic aromatic substitution (SNAr), a reaction that proceeds via a two-step addition-elimination mechanism.[9][10] The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[10][11]

Contrary to what might be expected from leaving group ability in Sₙ2 reactions, aryl fluorides are often more reactive in SNAr than other aryl halides.[12]

Causality:

  • Enhanced Electrophilicity: The extreme electronegativity of fluorine makes the carbon atom it is attached to (the ipso-carbon) significantly more electron-deficient and thus more susceptible to nucleophilic attack.[12]

  • Rate-Determining Step: Since the initial nucleophilic attack is the slow step, accelerating this step has the greatest impact on the overall reaction rate. The C-F bond is broken in the fast, second step, so its high bond strength is not the primary kinetic factor.[11]

The nitro group, positioned para to the reaction center, plays a crucial role by stabilizing the negative charge of the Meisenheimer intermediate through resonance.

sn_ar_mechanism Reactants 4-Fluoro-4'-nitrobenzophenone + Nucleophile (Nu⁻) RDS Rate-Determining Step (Nucleophilic Attack) Reactants->RDS Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO₂ group) RDS->Meisenheimer High Activation Energy Fast_Step Fast Step (Elimination of F⁻) Meisenheimer->Fast_Step Product Substituted Product Fast_Step->Product Low Activation Energy

Caption: Logical flow of the SNAr mechanism.

Experimental Protocol: A Self-Validating System

The following protocol for a methoxide substitution on 4-fluoro-4'-nitrobenzophenone is a representative procedure derived from established methods for SNAr reactions on activated aryl fluorides.[13][14]

Objective: To synthesize 4-methoxy-4'-nitrobenzophenone and monitor the reaction progress via Thin Layer Chromatography (TLC).

Materials:

  • 4-Fluoro-4'-nitrobenzophenone (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (solvent)

  • Anhydrous Dimethylformamide (DMF, co-solvent, optional)

  • TLC plates (silica gel), developing chamber

  • Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate)

  • Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-fluoro-4'-nitrobenzophenone (1.0 eq) in anhydrous methanol (or a methanol/DMF mixture).

  • Reagent Addition: Add sodium methoxide (1.2 eq) to the solution. The addition may be slightly exothermic.

  • Reaction Conditions: Heat the mixture to reflux (typically 65°C for methanol). The causality for heating is to provide sufficient activation energy for the rate-determining nucleophilic attack.

  • Monitoring: Monitor the reaction progress by TLC.

    • Self-Validation: Take small aliquots from the reaction mixture every 30 minutes. Spot the starting material, the co-spot (starting material + reaction mixture), and the reaction mixture on a TLC plate.

    • Expected Result: The spot corresponding to the starting material (less polar) will diminish over time, while a new, more polar spot corresponding to the product will appear and intensify. The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess sodium methoxide with a dilute acid (e.g., 1M HCl) until the pH is ~7.

    • Reduce the solvent volume using a rotary evaporator.

    • Perform a liquid-liquid extraction with ethyl acetate and water. The organic product will partition into the ethyl acetate layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 4-methoxy-4'-nitrobenzophenone.

Conclusion

The substitution of a single hydrogen atom with fluorine on the nitrobenzophenone scaffold imparts a profound and multifaceted influence on its chemical properties. While it deactivates the ring towards electrophilic attack, it significantly activates the ring for nucleophilic aromatic substitution—a key transformation in synthetic chemistry. This enhanced reactivity is a direct consequence of fluorine's powerful inductive effect, which renders the ipso-carbon highly electrophilic. This guide demonstrates that a thorough understanding of these fundamental electronic principles allows researchers to rationally design synthetic routes and predict the chemical behavior of complex, fluorinated molecules, thereby accelerating the development of novel pharmaceuticals and advanced materials.[13][15]

References

  • Electrophilic aromatic directing groups. Wikipedia.[Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's University Chemistry.[Link]

  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. National Institutes of Health.[Link]

  • Molecular Structure, Spectroscopic Assessment, PDOS, Topology Evaluation and Docking Studies of 2-Chloro-5-nitrobenzophenone. Taylor & Francis Online.[Link]

  • Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. PubMed.[Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. National Institutes of Health.[Link]

  • Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.[Link]

  • Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant.[Link]

  • Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. ResearchGate.[Link]

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  • 2-amino-2'-halo-5-nitro benzophenones.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange.[Link]

  • Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. ResearchGate.[Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry.[Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health.[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. National Institutes of Health.[Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.[Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health.[Link]

  • Fluorine substituent effects (on bioactivity). Semantic Scholar.[Link]

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A Head-to-Head Comparison of Purification Methods for 2-Fluoro-4'-nitrobenzophenone: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). 2-Fluoro-4'-nitrobenzophenone, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its purification is a pivotal step that directly impacts the downstream synthetic transformations and the impurity profile of the resulting products.

This comprehensive guide provides a head-to-head comparison of the most common and effective purification methods for this compound: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on key parameters such as purity, yield, scalability, and cost-effectiveness. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions for selecting the most appropriate purification strategy for their specific needs.

The Imperative of Purity in Pharmaceutical Intermediates

The presence of impurities in a synthetic intermediate like this compound can have cascading negative effects. These impurities can arise from unreacted starting materials, byproducts of the primary reaction, or subsequent degradation. If not effectively removed, they can lead to the formation of undesired side products in subsequent steps, complicate reaction monitoring, and ultimately compromise the purity and safety of the final API.[1] Therefore, a robust purification strategy is essential to ensure the reliability and reproducibility of the synthetic process.

Method 1: Recrystallization - The Classic Approach to Purity

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system.[2] The principle lies in dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the desired compound while the impurities remain in the solution (or vice-versa).[3] For nitroaromatic compounds like this compound, the polarity imparted by the nitro group is a key consideration in solvent selection.[4]

Causality Behind Experimental Choices

The ideal solvent for recrystallization should exhibit a steep solubility curve for this compound, meaning it should be highly soluble at high temperatures and sparingly soluble at low temperatures. This maximizes the recovery of the purified product upon cooling.[4] Furthermore, the solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before dissolving, trapping impurities within the liquid phase.[5]

Given the structure of this compound, which possesses both polar (nitro group, carbonyl) and non-polar (aromatic rings) regions, a solvent of intermediate polarity or a mixed solvent system is often a good starting point. Alcohols like ethanol or isopropanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane), are common choices for similar aromatic ketones.[6][7]

Experimental Protocol: Recrystallization

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Allow it to cool to room temperature and then in an ice bath. If crystals form, ethanol is a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling while stirring. Continue adding hot ethanol in small portions until the solid just dissolves.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]

  • Complete Crystallization: Once crystal formation appears to have ceased at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Visualization of the Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved B->C D Hot Filtration (Optional) C->D If impurities present E Clear Filtrate D->E F Slow Cooling to RT E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Purified Crystals J->K

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Flash Column Chromatography - The Workhorse of Purification

Flash column chromatography is a rapid form of preparative column chromatography that utilizes moderate pressure to drive the mobile phase through a column packed with a stationary phase, typically silica gel.[10][11] This technique is widely used in the pharmaceutical industry for the purification of synthetic intermediates due to its speed and efficiency.[12]

Causality Behind Experimental Choices

The separation in normal-phase flash chromatography is based on the differential adsorption of the components of a mixture onto the polar stationary phase (silica gel) and their solubility in the mobile phase (eluent).[13] For this compound, which is a moderately polar compound, a non-polar stationary phase like silica gel is appropriate. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[14]

Experimental Protocol: Flash Column Chromatography

Objective: To purify crude this compound by separating it from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column with stopcock

  • Compressed air or nitrogen source with a regulator

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides an Rf value of 0.2-0.3 for this compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.[14]

  • Elution: Add the mobile phase to the column and apply gentle pressure using compressed air or nitrogen.

  • Fraction Collection: Collect the eluent in fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of the Flash Chromatography Workflow

G A Select Solvent System (TLC) B Pack Column with Silica Gel A->B C Prepare & Load Sample B->C D Elute with Mobile Phase under Pressure C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for the purification of this compound by flash column chromatography.

Method 3: Preparative HPLC - The High-Resolution Choice

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is scalable from milligrams to kilograms.[15][16] It is particularly useful for purifying complex mixtures or for isolating highly pure compounds.[17] For a compound like this compound, reversed-phase HPLC is a suitable method.

Causality Behind Experimental Choices

In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, typically with a mixture of water and an organic solvent like acetonitrile or methanol, is employed to effectively separate compounds with different polarities.[18] The method can be scaled up from an analytical UPLC or HPLC method to a preparative scale by increasing the column diameter while maintaining the bed height and linear flow rate.

Experimental Protocol: Preparative HPLC

Objective: To achieve the highest possible purity of this compound, especially for use as an analytical standard or in sensitive applications.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities. A gradient of water and acetonitrile is a common starting point.

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as the initial mobile phase composition, and filter it to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system. Run the developed gradient method.

  • Fraction Collection: The fraction collector is programmed to collect the peak corresponding to the pure product based on the UV signal.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation.

Visualization of the Preparative HPLC Workflow

G A Analytical Method Development B Prepare & Filter Sample A->B C Inject onto Preparative Column B->C D Gradient Elution C->D E UV Detection & Fraction Collection D->E F Analyze Fraction Purity (HPLC) E->F G Combine Pure Fractions F->G Confirm purity H Remove Solvent G->H I High-Purity Product H->I

Caption: Workflow for the purification of this compound by preparative HPLC.

Head-to-Head Comparison of Purification Methods

FeatureRecrystallizationFlash Column ChromatographyPreparative HPLC
Typical Purity >98%95-99%>99.5%
Typical Yield 70-90%80-95%>90%
Scalability Excellent (grams to kilograms)Good (milligrams to hundreds of grams)Good (milligrams to kilograms)
Speed Slow (hours to days)Fast (minutes to hours)Moderate (hours)
Cost LowModerateHigh
Solvent Consumption ModerateHighHigh
Complexity LowModerateHigh
Ideal For Large quantities, well-behaved crystalline solidsRapid purification of moderate quantities, complex mixturesHighest purity, analytical standards, difficult separations

Conclusion: Selecting the Optimal Purification Strategy

The choice of the most suitable purification method for this compound depends on the specific requirements of the research or production context.

  • Recrystallization is a cost-effective and highly scalable method that is ideal for purifying large quantities of the compound, provided a suitable solvent system can be identified and the compound has good crystallization properties.

  • Flash Column Chromatography offers a rapid and versatile solution for purifying moderate amounts of the compound and is particularly effective for separating it from impurities with different polarities.[11]

  • Preparative HPLC is the method of choice when the highest possible purity is required, for instance, for the preparation of analytical reference standards or for use in highly sensitive biological assays.[15]

In many drug development workflows, a combination of these techniques may be employed. For example, an initial purification by recrystallization or flash chromatography might be followed by a final polishing step using preparative HPLC to achieve the desired level of purity. By understanding the principles, advantages, and limitations of each method, researchers can design an efficient and effective purification strategy for this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]

  • Waters. (n.d.). Scaling a Separation from UPLC to Purification using Focused Gradients. Retrieved from [Link]

  • Google Patents. (n.d.). US20040122260A1 - Process for preparing 2-nitro-4'-fluorobenzophenone.
  • YouTube. (2018, November 12). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • Google Patents. (n.d.). CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone.
  • Agilent. (n.d.).
  • YouTube. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • CordenPharma. (n.d.).
  • IBA Lifesciences. (n.d.). Upscaling. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]

  • ScienceDirect. (n.d.).
  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]

  • YouTube. (2020, July 17). How To Recrystallize A Solid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Fluoro-4'-nitrobenzophenone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized reagents from benchtop to disposal is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the safe handling and proper disposal of 2-Fluoro-4'-nitrobenzophenone. As a halogenated nitroaromatic compound, its disposal requires a nuanced understanding of its chemical properties and the regulatory framework that governs hazardous waste. This document moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a culture of safety and environmental compliance in your laboratory.

Section 1: Hazard Profile & Essential Information

Understanding the hazard profile of this compound is the foundation of its safe management. While a specific, comprehensive toxicological profile is not widely published, its structure as a halogenated nitroaromatic compound allows us to infer a reliable hazard assessment from closely related analogs like 4-Fluoro-4'-nitrobenzophenone and 2-Fluoro-4-nitrobenzoic acid.[1][2] The primary concerns are its potential toxicity, environmental impact, and reactivity.

Key hazards include skin and eye irritation, and it may cause respiratory irritation.[1] As with many nitroaromatic compounds, it should be treated as harmful if swallowed.[3][4] The presence of fluorine necessitates a disposal pathway that can manage halogenated compounds safely.

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 77778-85-9[5]
Molecular Formula C₁₃H₈FNO₃[1]
GHS Hazard Class Expected to be classified as: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3).[1] May also be harmful if swallowed (Acute Toxicity, Oral).[4][1][4]
Incompatible Materials Strong oxidizing agents, bases.[2][4][2][4]
Primary Disposal Route High-temperature incineration at a licensed facility.[4][6][4][6]

Section 2: The Regulatory Landscape: RCRA and Generator Responsibility

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for it from the moment it is created until its final, safe disposal.[8]

Your institution is assigned a generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the amount of hazardous waste produced monthly, which dictates specific storage time limits and procedural requirements.[9] It is imperative to consult your institution's Environmental Health & Safety (EH&S) department to ensure full compliance with federal, state, and local regulations.[10]

Section 3: Pre-Disposal: In-Lab Waste Management

Proper disposal begins at the point of generation. Adherence to correct in-lab procedures is crucial for safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, whether in pure form or as waste, appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and wash hands after handling.[1][6]

  • Body Protection: A lab coat and closed-toe shoes are required.[4]

Waste Segregation: The Critical First Step

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure the waste is sent to the correct disposal facility.

  • Classification: this compound waste must be classified as Halogenated Organic Waste .[3]

  • Why? The fluorine atom makes this a halogenated compound. During incineration, halogenated compounds can produce acidic gases (e.g., hydrogen fluoride), which require specialized scrubbers at the disposal facility.[4] Mixing it with non-halogenated waste can lead to regulatory violations and unsafe disposal.

  • Action: Never mix this waste stream with non-halogenated solvents, aqueous waste, or strong oxidizing agents.[3][11]

Container Selection and Labeling
  • Container Choice: Use a designated, leak-proof hazardous waste container with a secure screw-top cap.[12] The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a common choice.[10] Do not use food containers.[12]

  • Labeling: The moment waste is first added, the container must be labeled.[10] The label must clearly state:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" .[3]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic"). Hazard pictograms or NFPA/HMIS diamonds can be used.[9]

    • The date waste was first added (accumulation start date).[3]

Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for storing hazardous waste, known as a Satellite Accumulation Area (SAA).[12]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][10]

  • Containment: The waste container should be kept in secondary containment (such as a plastic tub) to contain any potential leaks.[3]

  • Volume Limits: A lab may accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[10]

  • Container State: Waste containers must be kept tightly closed except when actively adding waste.[11][12]

Section 4: Step-by-Step Disposal Protocol

This protocol outlines the complete workflow from generating waste to its final removal from your facility.

Methodology for Waste Collection and Disposal:

  • Waste Characterization: Identify the waste as solid this compound or a solution containing it. Characterize it as Hazardous Waste: Halogenated Organic Waste .

  • Containerization: Select a compatible waste container as described in Section 3. For liquid waste, do not fill the container more than 90% full to allow for expansion.[7][11]

  • Labeling: Immediately affix a completed hazardous waste tag with all required information.[3] If collecting a solution, maintain a log of all constituents and their approximate concentrations on or with the container.[13]

  • Accumulation: Store the sealed container in your designated SAA, ensuring it is within secondary containment.[12]

  • Request for Pickup: Once the container is full (or approaching your institution's time limit for storage, often 150-180 days), submit a chemical waste pickup request to your institution's EH&S department.[14]

  • Record Keeping: Maintain copies of all paperwork associated with the waste pickup, including the hazardous waste manifest, as required by your institution and RCRA regulations.[8][15]

Section 5: Spill Management & Decontamination

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[3] For large spills, contact your institution's emergency response team.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Containment: For solid spills, prevent the generation of dust.[1] For liquid spills, contain the spill using an inert absorbent material like vermiculite, sand, or silica gel.[3] Do not use combustible materials like paper towels.[3]

  • Collection: Carefully sweep or scoop the spilled solid or absorbed material into a designated, sealable hazardous waste container.[1][3]

  • Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.[3] All cleaning materials (wipes, contaminated gloves) must be disposed of as hazardous waste in the same container.

  • Label and Dispose: Seal and label the container as "Hazardous Waste" containing this compound and spill debris.[1] Arrange for pickup through your EH&S department.

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Step 2: Segregate Waste Classify as 'Halogenated Organic Waste' ppe->segregate container Step 3: Select & Label Container - Compatible Material (HDPE) - 'Hazardous Waste' Label - Full Chemical Name - Accumulation Start Date segregate->container segregate->spill saa Step 4: Store in SAA - At/Near Point of Generation - Secondary Containment - Keep Container Closed container->saa container->spill pickup Step 5: Request EH&S Pickup (When container is full or time limit is reached) saa->pickup saa->spill disposal Step 6: Final Disposal (Licensed Hazardous Waste Facility) pickup->disposal spill_protocol Execute Spill Management Protocol (Evacuate, Contain, Clean, Dispose) spill->spill_protocol spill_protocol->container Collect spill debris in new waste container

Caption: Disposal Workflow for this compound.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]

  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. [Link]

  • 2-Amino-2'-fluoro-5-nitrobenzophenone. (n.d.). PubChem. [Link]

  • EPA Finalizes Rule Addressing Management of Hazardous Waste Pharmaceuticals. (2019). Foley & Lardner LLP. [Link]

  • 2-Amino-2'-fluoro-5-nitrobenzophenone CAS 344-80-9. (n.d.). Autech Industry Co.,Ltd. [Link]

  • EPA Ruling On Hazardous Waste Pharmaceuticals. (2021). Stericycle. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2024). US EPA. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). US EPA. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). eCFR. [Link]

Sources

Navigating the Safe Handling of 2-Fluoro-4'-nitrobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovative potential of the molecules we work with. However, the foundation of groundbreaking science is built upon a bedrock of safety and meticulous laboratory practice. This guide provides essential, immediate safety and logistical information for handling 2-Fluoro-4'-nitrobenzophenone, a key intermediate in various synthetic pathways. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.

Understanding the Hazard Profile

This compound presents several hazards that necessitate a cautious and well-planned approach to its handling. According to safety data sheets, this compound is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[1][2] It is crucial to avoid breathing in dust or fumes and to prevent any contact with the skin and eyes.[1] While comprehensive toxicological data is not widely available, the presence of a nitroaromatic group warrants a precautionary approach due to the potential for related compounds to exhibit more severe toxicity.[3][4]

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate a higher level of protection.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shield.[5][6]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant suit.[1][7]Prevents skin contact, which can lead to irritation.[1] Thicker gloves may be necessary if there is a risk of puncture or abrasion.[1]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][2][8]Essential when working outside of a certified chemical fume hood or when there is a potential for dust or aerosol generation.[9]
Feet Closed-toe, chemical-resistant safety footwear.[10]Protects feet from spills and falling objects.

It is imperative to inspect all PPE before use and to follow proper doffing procedures to avoid cross-contamination. [11] Contaminated gloves should be disposed of as hazardous waste.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is critical to minimizing exposure and ensuring a safe working environment. The following workflow outlines the key stages of handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate and Prepare Work Area gather_ppe Assemble and Inspect Required PPE prep_area->gather_ppe gather_mats Gather All Necessary Materials and Equipment gather_ppe->gather_mats weigh Weighing and Transfer (in a fume hood or ventilated enclosure) gather_mats->weigh reaction Performing the Reaction (maintain containment) weigh->reaction decon_equip Decontaminate Equipment reaction->decon_equip decon_area Clean and Decontaminate Work Area decon_equip->decon_area collect_waste Collect Solid and Liquid Hazardous Waste decon_area->collect_waste label_waste Label Waste Containers (Clearly and Accurately) collect_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Transferring the Solid

This protocol details the steps for safely weighing and transferring solid this compound.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as outlined in the table above.

    • Prepare a decontaminated analytical balance inside the fume hood.

    • Have pre-labeled containers ready for the weighed material and for waste.

  • Procedure:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean, designated spatula, carefully transfer the desired amount of the solid to a pre-tared weighing boat or vial.

    • Avoid generating dust. If any dust is generated, ensure it is contained within the fume hood.

    • Securely close the primary container of this compound.

    • Transfer the weighed solid to the reaction vessel.

  • Post-Procedure:

    • Decontaminate the spatula and any other reusable equipment that came into contact with the chemical.

    • Dispose of the weighing boat and any other contaminated disposable items in the designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood with an appropriate solvent and absorbent pads, disposing of the pads as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any associated contaminated materials is a critical final step. All waste must be treated as hazardous.

start Identify Waste Stream solid_waste Solid Waste (Unused chemical, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) start->liquid_waste container Place in a Labeled, Sealed Hazardous Waste Container solid_waste->container liquid_waste->container storage Store in a Designated Secure Area container->storage disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Decision-making process for the disposal of this compound waste.

Key Disposal Steps:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless their compatibility is known.[9]

  • Solid Waste: Collect all solid waste, including unused chemical, contaminated gloves, weighing paper, and absorbent pads, in a clearly labeled, sealable container designated for hazardous solid waste.[9]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed container for hazardous liquid waste.[9]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[9]

  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][9]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed and reputable environmental disposal company.[9][12]

By adhering to these guidelines, you contribute to a culture of safety and responsibility within your laboratory. This not only protects you and your colleagues but also ensures the continued success of your vital research endeavors.

References

  • Capot Chemical. (2012, December 12). Material Safety Data Sheet: 2-Amino-2'-fluoro-5-nitrobenzophenone. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-nitrobenzaldehyde. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2'-fluoro-5-nitrobenzophenone. PubChem. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. Retrieved from [Link]

  • Ontario Pesticide Education Program. (2020, November 2). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual [Video]. YouTube. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.